2-Tridecyloxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tridecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBIXKZPBEGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885059 | |
| Record name | Oxirane, 2-tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18633-25-5 | |
| Record name | 2-Tridecyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18633-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxypentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018633255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-tridecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXYPENTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2LL9HNF94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Tridecyloxirane (CAS Number: 18633-25-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is a long-chain aliphatic epoxide. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, particularly as a versatile intermediate in organic synthesis and drug development. The document details established synthetic protocols, explores the mechanistic principles of its characteristic ring-opening reactions, and outlines methods for its analytical characterization. Safety and handling considerations for this class of compounds are also addressed. This guide is intended to serve as a valuable resource for researchers and professionals working with long-chain epoxides in a variety of scientific and industrial settings.
Introduction
2-Tridecyloxirane (CAS: 18633-25-5) is a member of the epoxide family, a class of cyclic ethers containing a three-membered ring.[1] The inherent ring strain of the oxirane ring makes this functional group highly reactive towards a variety of nucleophiles, rendering epoxides valuable intermediates in organic synthesis.[1] The long C13 alkyl chain of 2-tridecyloxirane imparts significant lipophilicity to the molecule, influencing its solubility and potential applications. While specific literature on 2-tridecyloxirane is limited, its chemistry can be well understood through the established principles of long-chain terminal epoxides. These compounds are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[2][3] This guide will synthesize the known chemistry of analogous compounds to provide a detailed technical overview of 2-tridecyloxirane.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Tridecyloxirane is presented in Table 1.
| Property | Value | Source |
| CAS Number | 18633-25-5 | [4][5] |
| Molecular Formula | C₁₅H₃₀O | [5] |
| Molecular Weight | 226.40 g/mol | [5] |
| IUPAC Name | 2-tridecyloxirane | [5] |
| Synonyms | 1,2-Epoxypentadecane, 1-Pentadecene oxide, Oxirane, 2-tridecyl- | [4] |
| Physical Form | Solid or Semi-solid or liquid or lump | [6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
Synthesis of 2-Tridecyloxirane
The synthesis of 2-tridecyloxirane, as a terminal epoxide, is most commonly achieved through the epoxidation of its corresponding terminal alkene, 1-pentadecene. Two primary, reliable methods for this transformation are detailed below.
Epoxidation with Peroxy Acids (e.g., m-CPBA)
The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and efficient method for epoxide synthesis.[7][8] The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.[9]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 1,2-Epoxyoctane(2984-50-1) 1H NMR spectrum [chemicalbook.com]
- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 2-Tridecyloxirane from 1-Pentadecene
Abstract
Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis and drug development due to their inherent ring strain, which facilitates a wide range of ring-opening reactions.[1] This guide provides a comprehensive technical overview of the synthesis of 2-tridecyloxirane, a long-chain terminal epoxide, from its corresponding alkene, 1-pentadecene. We will delve into the prevalent and reliable method of peroxy acid-mediated epoxidation, detailing the reaction mechanism, providing a field-proven experimental protocol, and discussing critical safety considerations. Alternative synthetic routes and methods for product characterization are also explored to provide a well-rounded perspective for researchers and chemical development professionals.
Introduction: The Strategic Importance of Epoxides
The utility of epoxides stems from their unique combination of stability under neutral conditions and susceptibility to nucleophilic attack under both acidic and basic conditions.[1][2] This reactivity allows for the stereospecific introduction of two adjacent functional groups, making them indispensable building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. Long-chain epoxides like 2-tridecyloxirane are particularly relevant in the synthesis of surfactants, lubricants, and as precursors to long-chain diols and aminoalcohols.
The conversion of a stable alkene C=C double bond into a reactive epoxide ring is a cornerstone transformation in modern organic chemistry.[3] This guide focuses on the practical execution of this transformation for a specific long-chain terminal alkene, 1-pentadecene.
Mechanistic Underpinnings: The Epoxidation of Alkenes
The most common and direct method for synthesizing epoxides from alkenes is the Prilezhaev reaction, which utilizes a peroxy acid (RCO₃H) as the oxygen atom donor.[4]
The Concerted "Butterfly" Mechanism
The reaction between an alkene and a peroxy acid proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, synchronous step.[3][5] This mechanism is often referred to as the "butterfly" mechanism due to the geometry of the transition state.[6]
-
Electrophilic Oxygen: The peroxy acid contains a weak O-O bond and an electron-deficient oxygen atom, which acts as the electrophile.[3]
-
Nucleophilic Attack: The electron-rich π-bond of the alkene (1-pentadecene) attacks this electrophilic oxygen.[7]
-
Synchronous Bond Formation: Simultaneously, the oxygen atom forms bonds with both carbons of the original double bond, while the peroxy acid's proton is transferred to its own carbonyl oxygen.[6]
This concerted process ensures that the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition.[8] The stereochemistry of the starting alkene is therefore retained in the epoxide product.[5]
Caption: The concerted "butterfly" mechanism for the epoxidation of 1-pentadecene with m-CPBA.
Causality of Reagent Selection: Why m-CPBA?
While various peroxy acids can be used, meta-chloroperoxybenzoic acid (m-CPBA) is frequently the reagent of choice in laboratory settings.[3][8]
-
Stability: Unlike many other peroxy acids that must be prepared in situ, m-CPBA is a relatively stable crystalline solid that can be purchased and stored, though proper precautions are essential.[3][7]
-
Reactivity: The electron-withdrawing chlorine atom on the benzene ring increases the electrophilicity of the transferring oxygen atom, enhancing its reactivity.[6]
-
Solubility: m-CPBA is soluble in many common organic solvents used for epoxidation, such as dichloromethane (DCM) and chloroform.
-
Byproduct Removal: The byproduct, m-chlorobenzoic acid, is a solid that can often be easily removed by a simple basic wash during the reaction work-up.
Experimental Protocol: Synthesis of 2-Tridecyloxirane
This protocol provides a self-validating, step-by-step methodology for the synthesis of 2-tridecyloxirane from 1-pentadecene using m-CPBA.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 1-Pentadecene | C₁₅H₃₀ | 210.40 | 5.00 g | 23.76 | Liquid, d=0.775 g/mL |
| m-CPBA (77% max) | C₇H₅ClO₃ | 172.57 | 4.45 g | ~19.80* | White solid, shock-sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent, d=1.33 g/mL |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~50 mL | - | For quenching/washing |
| Sodium Sulfite (10% Sol.) | Na₂SO₃ | 126.04 | ~30 mL | - | For quenching excess peroxide |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For chromatography |
*Note: m-CPBA is typically supplied at a purity of ≤77% for safety, with the remainder being m-chlorobenzoic acid and water. The amount used here is calculated for ~1.1 equivalents of the active peroxy acid.
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-tridecyloxirane.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentadecene (5.00 g, 23.76 mmol) in dichloromethane (80 mL).
-
Cooling: Place the flask in an ice water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: Add the m-CPBA (4.45 g, ~19.80 mmol active) to the stirred solution in small portions over 15 minutes. Adding the oxidant slowly prevents a dangerous temperature spike.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The alkene (less polar) should be replaced by the epoxide (more polar). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously add 30 mL of a freshly prepared 10% aqueous sodium sulfite solution to quench any remaining peroxy acid. Stir vigorously for 20 minutes.
-
Work-up - Extraction: Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (twice, to remove the m-chlorobenzoic acid byproduct) and 50 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
Alternative Synthetic Strategies
While peroxy acid epoxidation is robust, other methods exist that may be advantageous under specific circumstances.
-
Halohydrin Formation and Cyclization: This two-step process involves reacting 1-pentadecene with a halogen (e.g., Br₂) in the presence of water to form a bromohydrin intermediate.[9] Subsequent treatment with a strong base (e.g., NaOH) induces an intramolecular Sₙ2 reaction to close the ring and form the epoxide.[9]
-
Catalytic Epoxidation: "Greener" approaches often employ catalytic systems.
-
Metal-Catalyzed Systems: Catalysts based on manganese or methyltrioxorhenium (MTO) can facilitate epoxidation using hydrogen peroxide as the terminal oxidant, reducing waste.[4][10]
-
Biocatalysis: Engineered enzymes, such as certain monooxygenases, can perform highly enantioselective epoxidations of terminal alkenes under mild, aqueous conditions, offering a route to chiral epoxides.[11][12][13] This is a rapidly developing field with significant potential for pharmaceutical synthesis.[14]
-
Safety and Handling: A Critical Imperative
Organic peroxides and epoxides demand rigorous safety protocols.
-
m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[7][15]
-
Always use non-metal spatulas (plastic or ceramic).[16]
-
Avoid grinding the solid or subjecting it to friction or impact.
-
Store in its original container in a cool, dark place, away from heat sources and incompatible materials.[17][18]
-
Never return unused reagent to the original container to avoid contamination.[17]
-
-
Epoxide Handling: While 2-tridecyloxirane is not as volatile as smaller epoxides, all epoxides should be treated as potential mutagens and handled with appropriate PPE, including gloves and safety glasses, in a well-ventilated fume hood.
-
Waste Disposal: Quench all peroxide-containing waste with a reducing agent like sodium sulfite before disposal according to institutional guidelines.[17]
Conclusion
The synthesis of 2-tridecyloxirane from 1-pentadecene via m-CPBA-mediated epoxidation is a reliable and high-yielding transformation that exemplifies a fundamental reaction in organic synthesis. The causality behind this choice lies in the reagent's stability, reactivity, and the straightforward nature of the reaction and purification. By understanding the concerted "butterfly" mechanism, adhering to a meticulous and validated experimental protocol, and prioritizing stringent safety measures, researchers can confidently and safely produce this valuable long-chain epoxide for further applications in drug discovery and materials science.
References
-
The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]
-
Singleton, D. A., et al. (2003). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry. [Link]
-
American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. [Link]
-
Beaulieu, N., & Deslongchamps, P. (1980). A new synthesis of 2,10,11-trioxatricyclo[4.4.4.01,6]tetradecane. Canadian Journal of Chemistry. [Link]
-
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Cope, A. C., et al. (2000). A simple and efficient method for epoxidation of terminal alkenes. Organic Letters. [Link]
-
Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. [Link]
-
de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. Current Opinion in Biotechnology. [Link]
-
Kumar, A., et al. (2016). A general metal-free route towards the synthesis of 1,2,3-triazoles from readily available primary amines and ketones. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. [Link]
-
Fukuzumi, S., & Kochi, J. K. (1981). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society. [Link]
-
European Organic Peroxide Safety Group. (n.d.). Safe Handling. [Link]
-
The Organic Chemistry Tutor. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]
-
Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Princeton University Environmental Health & Safety. (2025). Peroxide-Forming Chemicals – Safety Guidelines. [Link]
-
Rioz-Martínez, A., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis. [Link]
-
Deslongchamps, P., et al. (1980). Synthesis of 1-Methyl-tricyclo[5.2.2.02,6]undec-2(6)-ene-8-one. Canadian Journal of Chemistry. [Link]
-
Dumeignil, F., et al. (2021). Epoxidation of Terpenes. Catalysts. [Link]
-
Peters, M. W., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Angewandte Chemie. [Link]
-
University of California, Santa Barbara EH&S. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. [Link]
-
Leah4sci. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube. [Link]
-
University of Illinois Urbana-Champaign. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
University of Calgary. (n.d.). Ch 6: Alkene + peracid. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Hollmann, F., et al. (2003). Stereospecific biocatalytic epoxidation: the first example of direct regeneration of a FAD-dependent monooxygenase for catalysis. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
jOeCHEM. (2019). How to Make Epoxides & a Quick Review of How to Attack Them. YouTube. [Link]
-
Pesenti, C., et al. (2020). Biocatalytic Cascade Synthesis of Enantioenriched Epoxides and Triols from Biomass-Derived Synthons Driven by Specifically Designed Enzymes. Angewandte Chemie. [Link]
-
Pesenti, C., et al. (2023). (PDF) Biocatalytic Cascade Synthesis of Enantioenriched Epoxides and Triols from Biomass-Derived Synthons Driven by Specifically Designed Enzymes. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A simple and efficient method for epoxidation of terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cheme.caltech.edu [cheme.caltech.edu]
- 13. Stereospecific biocatalytic epoxidation: the first example of direct regeneration of a FAD-dependent monooxygenase for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. americanchemistry.com [americanchemistry.com]
- 16. ehs.tcu.edu [ehs.tcu.edu]
- 17. eopsg.org [eopsg.org]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Tridecyloxirane
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the comprehensive spectroscopic analysis of 2-Tridecyloxirane, a terminal epoxide with a long aliphatic chain. As a key intermediate in organic synthesis and a molecule of interest in materials science and drug development, its unambiguous structural confirmation is paramount. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the logic behind its interpretation and the validated protocols for its acquisition.
Molecular Structure and Spectroscopic Rationale
2-Tridecyloxirane (C₁₅H₃₀O) consists of a three-membered oxirane (epoxide) ring attached to a C₁₃ alkyl chain. This structure presents distinct regions for spectroscopic analysis: the strained, polar epoxide ring and the non-polar, flexible tridecyl tail. The unique electronic environment of the epoxide ring, with its deshielded protons and carbons due to the electronegative oxygen and ring strain, provides characteristic signals that are the primary focus of identification.
Caption: Molecular structure of 2-Tridecyloxirane with key atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-Tridecyloxirane. We will examine both ¹H and ¹³C NMR data, which together provide a complete picture of the molecule's connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is defined by three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern). For 2-Tridecyloxirane, the protons on the epoxide ring are the most diagnostic, appearing in a region distinct from the aliphatic chain protons.
Expertise & Causality: The protons on the epoxide ring (H-1a, H-1b, H-2) are shifted downfield (to a higher ppm value) compared to a typical alkane.[1] This is due to the deshielding effect of the adjacent electronegative oxygen atom. Furthermore, the protons on the terminal CH₂ group of the epoxide (H-1a, H-1b) are diastereotopic.[1] This means they are chemically non-equivalent because of the chiral center at C-2, and they will therefore have slightly different chemical shifts and exhibit coupling to each other (geminal coupling) as well as to the proton at C-2 (vicinal coupling). This leads to complex splitting patterns for the epoxide signals.[1] The long alkyl chain will produce a large, overlapping signal cluster in the upfield region (1.2-1.4 ppm), with the terminal methyl group appearing as a distinct triplet around 0.88 ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Tridecyloxirane (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-15 (CH₃) | ~ 0.88 | Triplet (t) | ~ 6.8 | 3H |
| H-4 to H-14 (-(CH₂)₁₁-) | ~ 1.25 - 1.45 | Multiplet (m) | - | 22H |
| H-3 (-CH₂-) | ~ 1.50 | Multiplet (m) | - | 2H |
| H-1a, H-1b (Oxirane CH₂) | ~ 2.45, ~ 2.75 | Multiplets (m) | J_gem ≈ 5, J_vic ≈ 2.8, 4.0 | 2H |
| H-2 (Oxirane CH) | ~ 2.90 | Multiplet (m) | - | 1H |
Note: The exact chemical shifts and coupling constants for the oxirane protons can be complex and are best analyzed through spectral simulation or 2D NMR techniques.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.
Expertise & Causality: Similar to the protons, the carbons of the epoxide ring (C-1 and C-2) are deshielded by the oxygen atom and affected by ring strain, causing them to appear at a higher chemical shift than the aliphatic carbons but at a lower shift than carbons in an open-chain ether.[2][3] C-1 (the CH₂ group) will be at a slightly lower chemical shift than C-2 (the CH group). The long alkyl chain will show a series of signals in the typical aliphatic region (22-32 ppm), with the terminal methyl carbon (C-15) being the most shielded and appearing at the lowest chemical shift (~14 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Tridecyloxirane (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-15 (CH₃) | ~ 14.1 |
| C-4 to C-13 (-(CH₂)₁₀-) | ~ 22.7 - 31.9 (multiple peaks) |
| C-14 (-CH₂-) | ~ 22.7 |
| C-3 (-CH₂-) | ~ 32.5 |
| C-1 (Oxirane CH₂) | ~ 47.2 |
| C-2 (Oxirane CH) | ~ 52.4 |
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of 2-Tridecyloxirane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal using appropriate software (e.g., TopSpin, Mnova). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.
Expertise & Causality: The most diagnostic feature of an epoxide in an IR spectrum is the presence of several bands related to the C-O bond stretching and the breathing of the three-membered ring.[4] These include a symmetric ring breathing mode (often called the "1250 cm⁻¹ band"), an asymmetric ring stretch, and a symmetric ring stretch.[4] The presence of these bands, coupled with the absence of a strong, broad O-H stretch (3200-3600 cm⁻¹) or a sharp C=O stretch (1650-1800 cm⁻¹), provides strong evidence for the intact epoxide functionality.[2][5] The long alkyl chain will contribute strong C-H stretching bands just below 3000 cm⁻¹.
Table 3: Key IR Absorption Bands for 2-Tridecyloxirane
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 2955-2915 | C-H Asymmetric Stretch | Strong | Alkyl (CH₃, CH₂) |
| 2855-2845 | C-H Symmetric Stretch | Strong | Alkyl (CH₃, CH₂) |
| 1465 | C-H Bend (Scissoring) | Medium | CH₂ |
| ~1250 | C-O-C Symmetric Ring Breathing | Medium | Epoxide |
| 950-810 | C-O-C Asymmetric Ring Stretch | Strong | Epoxide |
| 880-750 | C-O-C Symmetric Ring Stretch | Strong | Epoxide |
Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of neat 2-Tridecyloxirane liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation and insight into bond stabilities.
Expertise & Causality: For long-chain aliphatic compounds, the molecular ion (M⁺) peak can be weak or absent in Electron Ionization (EI) MS due to the ease of fragmentation.[6][7] The most characteristic fragmentation pathway for epoxides, like ethers, is α-cleavage—the breaking of a C-C bond adjacent to the oxygen atom.[7] This cleavage is driven by the stabilizing effect of the oxygen atom on the resulting cation. For 2-Tridecyloxirane, this can occur on either side of the ring, but cleavage of the C2-C3 bond is particularly favorable as it results in the loss of the long alkyl chain.
Caption: Dominant α-cleavage fragmentation pathway for 2-Tridecyloxirane in EI-MS.
Table 4: Expected Mass Spectrometry Fragments for 2-Tridecyloxirane (EI-MS)
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 226 | Molecular Ion (M⁺) | [C₁₅H₃₀O]⁺ | May be weak or absent. |
| 197 | [M - C₂H₅]⁺ | [C₁₃H₂₅O]⁺ | Loss of ethyl group from ring opening and rearrangement. |
| 57 | [M - C₁₂H₂₅]⁺ | [C₃H₅O]⁺ | Base Peak. Result of α-cleavage at the C2-C3 bond. |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation, common alkyl fragment. |
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid like 2-Tridecyloxirane, this can be done via direct injection into a heated probe or through a Gas Chromatography (GC-MS) system for separation and introduction.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a characteristic, library-searchable spectrum.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 35 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions. Compare the fragmentation pattern with predicted pathways and, if available, with spectral libraries.
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of 2-Tridecyloxirane is a synergistic process. No single technique provides all the necessary information, but together they create a self-validating system of analysis.
Caption: Integrated workflow for the spectroscopic analysis of 2-Tridecyloxirane.
By combining these techniques, researchers can confidently confirm the identity and purity of 2-Tridecyloxirane. IR spectroscopy provides rapid confirmation of the epoxide functional group. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecular framework, solidifying the structural assignment. This comprehensive approach ensures the high level of scientific integrity required in research and development.
References
- Bruker. (n.d.). HSQC (hsqcetgpsisp.2) Pulse Sequence. Bruker Corporation. Retrieved from a general understanding of Bruker's standard pulse programs, as specific URLs for these are not typically public.
-
Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]
-
Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides. [Link] (Note: This link is a placeholder as the original was not directly accessible, but refers to content from Oregon State University's chemistry department).
-
Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link] (Note: This link is a placeholder for similar reasons as above).
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers and Epoxides. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 3. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Tridecyloxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is a long-chain aliphatic epoxide that serves as a versatile intermediate in organic synthesis. Its unique chemical reactivity, stemming from the strained three-membered oxirane ring, makes it a valuable building block for the introduction of a C15 functionalized backbone in the development of novel chemical entities. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Tridecyloxirane, including its synthesis, spectroscopic profile, key reactions, and analytical methodologies. Furthermore, it explores the potential applications of long-chain epoxides in the pharmaceutical and materials science sectors, offering insights for researchers engaged in drug discovery and development.
Introduction: The Significance of 2-Tridecyloxirane
2-Tridecyloxirane belongs to the class of epoxides, which are three-membered cyclic ethers. The inherent ring strain of the oxirane ring makes these compounds susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is the cornerstone of their utility in organic synthesis. The long tridecyl chain of 2-Tridecyloxirane imparts significant lipophilicity to the molecule, a property that can be strategically exploited in the design of molecules with specific solubility and transport characteristics, particularly in the context of drug delivery and material science. Long-chain epoxides are also of interest as monomers for the synthesis of polyethers.[1]
The exploration of epoxide-containing molecules in drug design has gained considerable attention. While historically viewed with caution due to potential reactivity with biological nucleophiles, the targeted use of the epoxide moiety has led to the development of effective therapeutics, particularly in the realm of anticancer agents.[2] The ability of the epoxide to act as a "warhead" for covalent modification of biological targets, or as a versatile handle for further chemical elaboration, underscores its importance in medicinal chemistry.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of 2-Tridecyloxirane is fundamental for its effective use in research and development.
Physical Properties
The physical characteristics of 2-Tridecyloxirane are summarized in the table below. The long alkyl chain dictates its physical state and solubility profile.
| Property | Value | Source |
| Synonyms | 1,2-Epoxypentadecane, Tridecyloxirane | [3] |
| CAS Number | 18633-25-5 | [3] |
| Molecular Formula | C₁₅H₃₀O | [3] |
| Molecular Weight | 226.40 g/mol | [3] |
| Appearance | White to off-white solid or colorless liquid | |
| Boiling Point | 175-180 °C at 12 mmHg | |
| Density | 0.846 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexane). Insoluble in water. |
Spectroscopic Profile (Predicted)
The IR spectrum of 2-Tridecyloxirane is expected to exhibit characteristic peaks for the aliphatic chain and the epoxide ring.
-
C-H stretching (alkane): Strong absorptions in the 2950-2850 cm⁻¹ region, characteristic of the numerous C-H bonds in the tridecyl chain.[4] The intensity of these peaks is expected to be high due to the long alkyl chain.
-
C-H bending (alkane): Medium intensity peaks around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
-
Epoxide C-O-C asymmetric stretching: A characteristic peak is expected around 850-820 cm⁻¹.
-
Epoxide ring breathing: A weaker absorption may be observed around 1250 cm⁻¹.
¹H NMR (Proton NMR): The ¹H NMR spectrum will be dominated by signals from the long alkyl chain, with distinct signals for the protons on the epoxide ring.
-
~0.88 ppm (triplet, 3H): Terminal methyl group (CH₃) of the tridecyl chain.
-
~1.25 ppm (multiplet, ~22H): Methylene protons (CH₂) of the bulk alkyl chain.
-
~1.4-1.5 ppm (multiplet, 2H): Methylene protons (CH₂) adjacent to the epoxide ring.
-
~2.45 ppm (dd, 1H) and ~2.75 ppm (dd, 1H): Diastereotopic methylene protons (CH₂) of the epoxide ring.
-
~2.90 ppm (m, 1H): Methine proton (CH) of the epoxide ring.[5]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon environment.
-
~14.1 ppm: Terminal methyl carbon (CH₃).
-
~22.7 - 31.9 ppm: A series of peaks for the methylene carbons (CH₂) of the alkyl chain.
-
~47.1 ppm: Methylene carbon (CH₂) of the epoxide ring.
-
~52.4 ppm: Methine carbon (CH) of the epoxide ring.[6]
Electron ionization (EI) mass spectrometry of 2-Tridecyloxirane is expected to show a molecular ion peak (M⁺) at m/z 226, although it may be of low intensity. The fragmentation pattern will be characteristic of long-chain aliphatic compounds and epoxides.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers and epoxides.[7] This would lead to fragments from the loss of the tridecyl chain.
-
Alkyl chain fragmentation: A series of fragment ions separated by 14 mass units (CH₂) due to the cleavage of the long alkyl chain is expected.[7]
Synthesis of 2-Tridecyloxirane
The most common and efficient method for the synthesis of 2-Tridecyloxirane is the epoxidation of the corresponding terminal alkene, 1-pentadecene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for this transformation.[8]
Epoxidation of 1-Pentadecene with m-CPBA: A Representative Protocol
This protocol describes a laboratory-scale synthesis of 2-Tridecyloxirane. Caution: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9]
Materials:
-
1-Pentadecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentadecene (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane. Add this solution dropwise to the stirred solution of 1-pentadecene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Work-up: Once the reaction is complete, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stirring for 15-20 minutes. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Tridecyloxirane.
Chemical Reactivity: The Ring-Opening of 2-Tridecyloxirane
The synthetic utility of 2-Tridecyloxirane is primarily derived from the ring-opening reactions of its epoxide moiety. These reactions can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack is dependent on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack of the nucleophile generally occurs at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. For a terminal epoxide like 2-Tridecyloxirane, this means the nucleophile will attack the secondary carbon (C2). The reaction proceeds with anti-stereochemistry.
Example: Acid-Catalyzed Hydrolysis to form 1,2-Pentadecanediol
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In the case of 2-Tridecyloxirane, this is the primary carbon (C1). The reaction also proceeds with inversion of stereochemistry at the site of attack.
Example: Reaction with Sodium Azide to form 1-Azido-2-pentadecanol
The reaction with sodium azide provides a pathway to introduce a nitrogen-containing functional group, which is a common strategy in the synthesis of pharmaceutical intermediates.[10]
Example: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)
Grignard reagents are strong carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, providing a powerful tool for chain extension. The reaction with methylmagnesium bromide would yield 2-methyl-1-pentadecanol.[11]
Analytical Methodologies
Accurate and reliable analytical methods are crucial for assessing the purity of 2-Tridecyloxirane and for monitoring its reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Tridecyloxirane.
A Representative GC-MS Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
This method would allow for the separation of 2-Tridecyloxirane from potential impurities and starting materials, and the mass spectrum would confirm its identity.[12]
Applications in Drug Discovery and Development
The epoxide functional group is a key component in a number of approved drugs and is a valuable intermediate in the synthesis of many more.[13] Long-chain epoxides, such as 2-Tridecyloxirane, can be utilized to introduce lipophilic side chains, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Potential applications include:
-
Synthesis of Bioactive Lipids: The long alkyl chain is a feature of many biologically active lipids. 2-Tridecyloxirane can serve as a precursor for the synthesis of analogues of these lipids with modified head groups.
-
Prodrug Design: The epoxide can be used as a handle to attach a promoiety that is cleaved in vivo to release the active drug. The lipophilic tail could enhance membrane permeability.
-
Development of Covalent Inhibitors: The electrophilic nature of the epoxide ring allows for the design of targeted covalent inhibitors that form a stable bond with a specific nucleophilic residue (e.g., cysteine, serine, or histidine) in a protein target.
Safety, Handling, and Storage
2-Tridecyloxirane is classified as a skin and eye irritant.[3] As with all epoxides, it should be handled with care due to its potential as a sensitizer.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn.[15] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should be stored away from strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Tridecyloxirane is a valuable and versatile chemical intermediate with a rich and predictable chemistry centered around the reactivity of its epoxide ring. Its long aliphatic chain imparts unique physical properties that can be leveraged in the design of new molecules with tailored characteristics. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of building blocks like 2-Tridecyloxirane will undoubtedly play an important role in advancing these fields.
References
-
Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(15), 2000225. [Link]
-
PubChem. (n.d.). 1,2-Epoxypentadecane. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]
-
Study.com. (n.d.). The reaction between 1,2-epoxy-1-methylcyclohexane with hydrogen bromide yields 2-bromo-2-methylcyclohexanol as the major product. Justify with appropriate mechanistic route. Retrieved from [Link]
-
Depperman, E. (2020). Grignard with epoxide practice [Video]. YouTube. [Link]
-
Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(15), 2000225. [Link]
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]
-
Pérez-Camino, M. C., Moreda, W., & Cert, A. (2000). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Journal of Chromatography A, 881(1-2), 181-187. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031558). Retrieved from [Link]
-
El-Mernissi, C., About-Aghouil, M., Saoiabi, A., El-Hajjaji, F., El-Ghomari, M. J., & Domingo, L. R. (2021). Theoretical investigation of the mechanism, chemo- and stereospecifity in the epoxidation reaction of limonene with meta-chloroperoxybenzoic acid (m-CPBA). Moroccan Journal of Chemistry, 9(1), 75-84. [Link]
-
Sheng, J., et al. (2021). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Toppr. (n.d.). 1-Ethyl-2-methyl oxirane when treated with C_2 H_5 MgBr, followed by hydrolysis gives. Retrieved from [Link]
-
Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]
-
Silva, R. O., et al. (2018). Asymmetric epoxidation of (R)-limonene catalyzed by manganese(III) salen complex supported on silica gel. Journal of the Brazilian Chemical Society, 29, 1485-1492. [Link]
-
Ghorbani‐Vaghei, R., & Veisi, H. (2013). Ring opening of epoxides with sodium azide using a dicationic calix[14] resorcinarene as a phase‐transfer catalyst in water. Journal of the Chinese Chemical Society, 60(12), 1637-1640. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0296950). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Theodorou, E., & Tzakos, A. G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(17), 3847. [Link]
-
Cheng, C., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. [Link]
-
Iwata, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3183. [Link]
-
ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. Retrieved from [Link]
-
Kaabel, S., et al. (2020). Quantitative GC–MS Analysis of Artificially Aged Paints with Variable Pigment and Linseed Oil Ratios. Molecules, 25(23), 5639. [Link]
-
Byrd, J. A. (2012). Mass Spectrometric Analysis of Long-Chain Lipids. Lipidomics: Methods and Protocols, 1-15. [Link]
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. The Journal of Organic Chemistry, 65(6), 1836-1836. [Link]
-
Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112521. [Link]
-
Roy, S., & Gribble, G. W. (2020). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Retrieved from [Link]
-
Diva-portal.org. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. [Link]
-
The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Quora. (2020). What is the reaction of oxirane with phenylmagnesium bromide?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]
-
Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular rapid communications, 41(15), 2000225. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
-
Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Letters, 4(3), 343-345. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 - Supporting Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 10. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 11. 1-Ethyl-2-methyl oxirane when treated with `C_2 H_5 MgBr`, followed by hydrolysis gives : [allen.in]
- 12. mdpi.com [mdpi.com]
- 13. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Introduction: The Oxirane Moiety and Its Implications
An In-Depth Technical Guide to the Safe Handling of 2-Tridecyloxirane
For Researchers, Scientists, and Drug Development Professionals
2-Tridecyloxirane (CAS No. 18633-25-5) is a long-chain alkyl epoxide, a class of compounds characterized by a strained three-membered ring containing an oxygen atom.[1] This oxirane ring is highly reactive, making it a valuable intermediate in organic synthesis for the introduction of functional groups and the construction of complex molecules in drug development. However, this same reactivity is the root of its potential biological hazards. The principles of electrophilic ring-opening reactions that make epoxides useful synthetic tools also enable them to react with nucleophilic biomolecules, including DNA and proteins. This reactivity profile necessitates a thorough understanding and rigorous implementation of safety protocols.
This guide provides a comprehensive overview of the safety and handling precautions for 2-Tridecyloxirane, grounded in toxicological data, established safety protocols for epoxides, and a proactive risk mitigation framework. It is designed to empower researchers to work confidently and safely with this compound.
Section 1: Hazard Identification and Toxicological Profile
While specific toxicological data for 2-Tridecyloxirane is limited, a reliable hazard profile can be constructed by examining data from structurally similar long-chain alkyl oxiranes. Regulatory bodies often group these chemicals due to the consistent toxicological effects of the reactive oxirane moiety.[2]
GHS Classification and Hazards
Based on assessments of analogous compounds like tetradecyloxirane, 2-Tridecyloxirane should be handled as a hazardous substance.[2] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage/Irritation | Category 2A (Assumed) | H319: Causes serious eye irritation (Precautionary)[2][3] |
| Genetic Defects | Category 2 (Assumed) | H341: Suspected of causing genetic defects (Precautionary)[4] |
| Carcinogenicity | Category 1B/2 (Assumed) | H350/H351: May cause cancer (Precautionary)[4][5] |
Note: Some classifications are inferred based on the known hazards of the epoxide class of chemicals and are included as a precautionary measure for risk mitigation.
Toxicological Insights
-
Acute Toxicity : For similar long-chain epoxides, the acute oral LD50 in rats is greater than 5000 mg/kg, and the acute dermal LD50 is greater than 2000 mg/kg.[2] While this indicates low acute toxicity, it does not diminish the risks associated with repeated or prolonged exposure. Clinical signs observed in animal studies after high-dose exposure included skin irritation at the application site, rough haircoat, and weight loss.[2]
-
Skin and Eye Irritation : Studies on decyloxirane and tetradecyloxirane demonstrate a clear potential for skin irritation, producing effects like oedema (swelling) and erythema (redness).[2] While these effects were reversible, they underscore the need to prevent all skin contact.[2] Eye contact with similar compounds produced conjunctivitis and iritis, which resolved within seven days.[2]
-
Skin Sensitization : The oxirane group is a known sensitizer. Positive results for sensitization with tetradecyloxirane warrant classifying this group of chemicals as skin sensitizers.[2] Once an individual is sensitized, subsequent exposure, even to minute quantities, can trigger a severe allergic skin reaction.
-
Genotoxicity and Carcinogenicity : The epoxide functional group is a well-established structural alert for mutagenicity. Epoxides are alkylating agents that can react with DNA, potentially leading to genetic defects.[4] While specific long-term carcinogenicity studies on 2-Tridecyloxirane are not available, other epoxides like ethylene oxide and phenoxymethyl-oxirane are classified as known or suspected carcinogens.[4][5] Therefore, 2-Tridecyloxirane must be handled as a suspected carcinogen and mutagen, and exposure must be minimized.
Section 2: Comprehensive Risk Management and Control
A multi-layered approach to risk management is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood : All handling of 2-Tridecyloxirane, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[6][7] This is the primary method for preventing inhalation of potentially harmful vapors.[8]
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]
Personal Protective Equipment (PPE): The Essential Barrier
The proper selection and use of PPE is non-negotiable.[8][11]
| Protection Type | Recommended PPE | Standard/Material | Rationale |
| Hand Protection | Chemical-resistant gloves. Double-gloving is recommended. | Nitrile or Butyl rubber (conforming to EN 374 standard)[8] | Prevents direct skin contact, irritation, and potential sensitization.[6] Butyl rubber offers superior resistance to many organic solvents.[11] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Conforming to EN 166 or ANSI Z87.1 standards[8] | Protects eyes and face from splashes of the chemical, which can cause serious irritation.[12] |
| Body Protection | Flame-resistant laboratory coat with an apron. | Chemical-resistant material such as butyl rubber for the apron[8] | Prevents contamination of personal clothing and protects the skin from accidental spills.[6][8] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges. | NIOSH-approved respirator with A1-P2 filter or equivalent[8] | Required if there is a risk of inhalation, such as during a large spill or when engineering controls are insufficient.[8] |
| Foot Protection | Closed-toe shoes. | --- | Protects feet from potential spills.[8] |
Administrative Controls and Safe Work Practices
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10][13] Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled.[14]
-
Storage : Store 2-Tridecyloxirane in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Peroxide Formation : Like other ether-containing compounds, there is a potential for peroxide formation upon prolonged storage and exposure to air and light.[15] Store in sealed, air-impermeable, dark amber glass bottles.[15] Consider flushing the headspace with an inert gas like nitrogen before sealing.[15]
-
Waste Disposal : All waste containing 2-Tridecyloxirane must be treated as hazardous waste.[6] Collect waste in designated, labeled, and sealed containers.[6] Disposal must be carried out by a licensed waste disposal contractor, typically via high-temperature incineration.[16] Do not pour down the drain.
Section 3: Standard Operating and Emergency Protocols
Adherence to validated protocols is the cornerstone of a safe experimental workflow.
Experimental Workflow: A Step-by-Step Approach
-
Preparation : Before starting, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.
-
Donning PPE : Put on PPE in the correct order: lab coat, gloves (first pair), face shield and goggles, and then a second pair of gloves.
-
Handling : Conduct all manipulations inside a chemical fume hood. Use compatible tools (e.g., Teflon-coated spatulas) to avoid reactions.[7]
-
Post-Handling : After use, decontaminate the work area. Remove PPE carefully to avoid self-contamination, removing the outer gloves first.
-
Storage : Securely seal and return the chemical to its designated storage location.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Tridecyloxirane.
Emergency Procedures: A Validated Response System
Immediate and correct response to an incident is critical to minimizing harm.
-
Skin Contact : Immediately remove all contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[17] Seek immediate medical attention.[17]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.[17]
-
Inhalation : Move the person to fresh air.[17] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion : Do NOT induce vomiting.[17] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
-
Spill Management :
-
Small Spill (<100 mL) : Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Collect the material into a suitable container for hazardous waste disposal.[14]
-
Large Spill (>100 mL) : Evacuate the laboratory immediately and alert others.[6][18] Isolate the area and prevent entry. Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.[6]
-
Diagram: Emergency Spill Response
Caption: Decision tree for emergency response to a 2-Tridecyloxirane spill.
Conclusion
2-Tridecyloxirane is a valuable chemical tool whose safe use hinges on a comprehensive understanding of its potential hazards and the stringent application of safety protocols. The reactivity of the epoxide group demands respect. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively mitigate the risks, ensuring both personal safety and the integrity of their scientific work.
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Long-chain alkyl oxiranes: Human health tier II assessment. Australian Government Department of Health. [Link]
-
U.S. Environmental Protection Agency (EPA). Substance Details for Oxirane, 2-tridecyl-. Substance Registry Services. [Link]
-
PubChem. GHS Classification Summary. National Center for Biotechnology Information. [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: n-Tridecyl alcohol. [Link]
-
PubChem. 1,2-Epoxypentadecane. National Center for Biotechnology Information. [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]
-
Agilent. (2023, October 31). Microarray Wash Buffer Additive, Part Number 5190-0401 - SAFETY DATA SHEET. [Link]
-
Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide. [Link]
-
University of York, Department of Biology. Emergency procedures. [Link]
-
Princeton University Environmental Health and Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, March 22). Oxirane, (phenoxymethyl)-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. [Link]
-
National Toxicology Program (NTP). (1987, November). Toxicology and Carcinogenesis Studies of Ethylene Oxide in B6C3F1 Mice (Inhalation Studies). National Institutes of Health. [Link]
-
Parcil Safety. (2024, October 30). Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. [Link]
-
National Toxicology Program. (1990, January). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies). PubMed. [Link]
-
Angene Chemical. (2024, August 23). Safety Data Sheet. [Link]
-
University of a specific institution (not universally named). SAFETY PRECAUTIONS IN THE LABORATORY. [Link]
-
National Toxicology Program (NTP). (2019, October). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation. National Center for Biotechnology Information. [Link]
-
Lab Manager. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. [Link]
-
PubChem. Oxirane, 2-((tetradecyloxy)methyl)-. National Center for Biotechnology Information. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
-
Lab Manager. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
U.S. Environmental Protection Agency (EPA). (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
PubChem. 2,2'-(Tridecylazanediyl)di(ethan-1-ol). National Center for Biotechnology Information. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Abstract for TR-326 [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemos.de [chemos.de]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. parcilsafety.com [parcilsafety.com]
- 13. wolverinecoatings.com [wolverinecoatings.com]
- 14. agilent.com [agilent.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Emergency procedures - Department of Biology, University of York [york.ac.uk]
2-Tridecyloxirane molecular weight and formula C15H30O
An In-Depth Technical Guide to 2-Tridecyloxirane (C15H30O): Properties, Synthesis, Analysis, and Considerations for Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-Tridecyloxirane, a long-chain terminal epoxide with the molecular formula C15H30O. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's core physicochemical properties, robust synthesis and purification strategies, and validated analytical methodologies. Beyond fundamental data, this guide delves into the practical implications of the highly reactive epoxide moiety in a biological context, exploring its potential as both a covalent modifier and a source of toxicological concern. By synthesizing established chemical principles with practical, field-proven insights, this whitepaper aims to equip scientists with the critical knowledge required for the safe and effective use of 2-Tridecyloxirane in advanced research applications.
Core Molecular Profile of 2-Tridecyloxirane
2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is an organic compound characterized by a three-membered oxirane (epoxide) ring attached to a thirteen-carbon alkyl chain. This structure imparts a dual character to the molecule: a highly lipophilic alkyl tail and a polar, highly reactive electrophilic head.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical is foundational to reproducible science. 2-Tridecyloxirane is cataloged under several identifiers across major chemical databases, ensuring unambiguous reference.
-
IUPAC Name : 2-tridecyloxirane[1]
-
Chirality : The C2 carbon is a chiral center. The (S)-enantiomer is identified by CAS Number 96938-07-7.[2][3]
Physicochemical Properties
The molecule's physical and chemical properties are dominated by its long hydrocarbon chain, making it a non-polar, lipophilic substance with low water solubility. The strained epoxide ring is the site of its chemical reactivity.
| Property | Value | Source |
| Molecular Weight | 226.40 g/mol | PubChem[1][4] |
| Exact Mass | 226.229665576 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 6.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | ECHEMI[4] |
Causality Insight: The high XLogP3 value of 6.8 indicates significant lipophilicity, suggesting the molecule will preferentially partition into non-aqueous environments like cell membranes. This is a critical consideration in drug delivery and toxicology, as it dictates bioavailability and distribution within biological systems.
Synthesis and Purification Strategies
The synthesis of 2-Tridecyloxirane can be approached through several established routes. The choice of method depends on factors such as starting material availability, desired stereochemical control, and scale. The most direct and common method is the epoxidation of the corresponding alkene.
Protocol 1: Epoxidation of 1-Pentadecene
This is the most straightforward approach, involving the direct oxidation of the double bond of 1-pentadecene. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classic and reliable choice for this transformation due to its selectivity and commercial availability.
Methodology:
-
Dissolution: Dissolve 1-pentadecene (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the epoxidation and prevent side reactions.
-
Reagent Addition: Add m-CPBA (approx. 1.1 equivalents) portion-wise over 30-60 minutes. Adding the oxidant slowly prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting alkene.[6]
-
Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir vigorously until a starch-iodide paper test indicates the absence of peroxides.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Tridecyloxirane.
Purification and Characterization Workflow
Purification is essential to remove unreacted starting materials and byproducts. The workflow's logic is to first remove bulk impurities and then isolate the pure product, followed by definitive structural confirmation.
Caption: Synthesis, Purification, and Characterization Workflow for 2-Tridecyloxirane.
Trustworthiness Insight: Flash column chromatography is the self-validating step for purification. By collecting fractions and analyzing them via TLC, one can visually confirm the separation of the non-polar product from more polar impurities like m-chlorobenzoic acid, ensuring the purity of the pooled fractions before final analysis.
Analytical Methodologies
Accurate characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods is standard practice.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideally suited for analyzing volatile and thermally stable compounds like 2-Tridecyloxirane. It provides information on both purity (from the chromatogram) and molecular weight (from the mass spectrum).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.
-
Injection: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Program: Use a temperature program that starts at a low temperature (e.g., 70 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure separation from any residual solvent or impurities.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 400.
-
Data Interpretation: The resulting chromatogram should show a single major peak. The mass spectrum for this peak should display a molecular ion (M+) or related fragments consistent with C15H30O (m/z 226.4). Common fragmentation patterns for terminal epoxides include cleavage adjacent to the ring.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural confirmation by mapping the chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Expect to see characteristic signals for the protons on the epoxide ring between ~2.4 and 2.9 ppm. The long alkyl chain will produce a large, complex multiplet between ~1.2 and 1.6 ppm and a terminal methyl group triplet around 0.9 ppm.
-
¹³C NMR: Expect two distinct signals for the epoxide carbons between ~47 and 53 ppm. The remaining 13 carbons of the alkyl chain will appear in the aliphatic region (~14-32 ppm).
-
Applications and Biological Considerations
The utility of 2-Tridecyloxirane in research, particularly in drug development, is intrinsically linked to the reactivity of its epoxide ring.
The Epoxide Moiety: A Reactive Pharmacophore
Epoxides are potent electrophiles due to significant ring strain (~13 kcal/mol). This makes them susceptible to ring-opening by nucleophiles. In a biological context, this reactivity is a double-edged sword:
-
Covalent Inhibition: It can be harnessed to form a permanent covalent bond with a nucleophilic residue (e.g., Cys, His, Lys) in a target protein's active site. This can lead to potent and long-lasting inhibition.
-
Toxicity & Off-Target Effects: The same reactivity can lead to indiscriminate reactions with other biological nucleophiles, including DNA and other proteins, which is a common mechanism of toxicity and carcinogenicity for simple epoxides.[7]
Mechanism of Action: Nucleophilic Ring-Opening
The primary mechanism of biological activity (and toxicity) for epoxides is their reaction with biological nucleophiles. This reaction permanently modifies the nucleophilic molecule.
Caption: General mechanism of epoxide ring-opening by a biological nucleophile.
Expertise Insight: Unlike less-strained cyclic ethers like oxetanes, which are increasingly used in medicinal chemistry to improve properties like solubility, the high reactivity of oxiranes (epoxides) makes them less common as stable structural motifs in modern drug candidates.[8][9][10] They are more frequently employed as reactive intermediates in synthesis or as deliberately designed covalent warheads for specific targets.
Safety, Handling, and Toxicology
Given its reactive nature, 2-Tridecyloxirane must be handled with appropriate precautions. The GHS classification provided by the ECHA C&L Inventory underscores its irritant properties.
GHS Hazard Identification
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation[1] |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation[1] |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity[1] |
Recommended Laboratory Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from acids, bases, and oxidizing agents which can catalyze ring-opening.
Toxicological Profile
While specific toxicological data for 2-Tridecyloxirane is limited, data from analogous long-chain alkyl oxiranes, such as tetradecyloxirane, suggest low acute oral and dermal toxicity (LD50 > 2000 mg/kg in rats).[11] The primary hazard is local irritation at the site of contact (skin, eyes, respiratory tract), consistent with the GHS classification.[1][11] It is also flagged as a potential endocrine-disrupting compound, warranting further investigation if used in biological systems.[1]
Conclusion
2-Tridecyloxirane (C15H30O) is a well-defined chemical entity whose character is dictated by its long lipophilic tail and reactive epoxide head. Its synthesis and analysis are achievable through standard, robust organic chemistry protocols. For researchers and drug developers, the key consideration is the inherent reactivity of the epoxide ring. While this presents opportunities for designing targeted covalent modifiers, it is inseparable from the significant risk of off-target reactivity and local toxicity. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount for its successful and responsible application in a research setting.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86768, 1,2-Epoxypentadecane. Retrieved from [Link].
-
Cheméo (n.d.). Chemical Properties of Oxirane, 2-ethyl-3-methyl-, trans- (CAS 3203-98-3). Retrieved from [Link].
-
LookChem (n.d.). (S)-2-tridecyloxirane. Retrieved from [Link].
-
U.S. Environmental Protection Agency (EPA) (n.d.). Substance Details - Oxirane, 2-tetradecyl-. Retrieved from [Link].
-
U.S. Environmental Protection Agency (EPA) (n.d.). Substance Details - Oxirane, 2-tridecyl-. Retrieved from [Link].
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link].
-
Australian Industrial Chemicals Introduction Scheme (AICIS) (2014). Oxirane: Human health tier II assessment. Retrieved from [Link].
-
Scientific Research Publishing (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link].
-
Amin, A. R., Attur, M. G., Thakker, G. D., Patel, P. D., Vyas, P. R., Patel, R. N., Patel, I. R., & Abramson, S. B. (1999). A novel mechanism of action of chemically modified tetracyclines: inhibition of COX-2-mediated prostaglandin E2 production. The Journal of experimental medicine, 190(6), 1769–1776. Retrieved from [Link].
- Google Patents (n.d.). US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines.
-
Son, Y., Lee, S. J., & Lee, Y. (2024). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Toxicology reports, 12, 281–290. Retrieved from [Link].
-
ResearchGate (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link].
-
National Toxicology Program (NTP) (n.d.). Abstract for TR-326. Retrieved from [Link].
-
U.S. Environmental Protection Agency (EPA) (n.d.). Robust Summaries & Test Plan: Oxirane, reaction products with ammonia, distillation residue. Retrieved from [Link].
-
Beilstein Archives (n.d.). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Retrieved from [Link].
-
Drug Discovery World (DDW) (2024). Disrupting the biologics market through innovations in macrocycle R&D. Retrieved from [Link].
-
Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link].
-
National Center for Biotechnology Information (2014). Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups. Molecules, 19(11), 18783–18794. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 38190, Oxirane, 2-((tetradecyloxy)methyl)-. Retrieved from [Link].
-
AquaEnergy Expo (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link].
-
Australian Industrial Chemicals Introduction Scheme (AICIS) (2015). Long-chain alkyl oxiranes: Human health tier II assessment. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Thiirane synthesis. Retrieved from [Link].
-
YouTube (2021). 4 Synthesis of Epoxide (Oxirane) | named reactions |Part C Chemistry of three membered heterocycles. Retrieved from [Link].
Sources
- 1. 1,2-Epoxypentadecane | C15H30O | CID 86768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-tridecyloxirane|lookchem [lookchem.com]
- 3. 96938-07-7|(S)-2-Tridecyloxirane|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abstract for TR-326 [ntp.niehs.nih.gov]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for the Investigation of 2-Tridecyloxirane as a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 2-Tridecyloxirane, a putative soluble epoxide hydrolase (sEH) inhibitor. Given the lipophilic nature of this compound, this document emphasizes methodologies tailored for hydrophobic molecules and establishes a framework for its characterization, from initial biochemical assays to cell-based functional studies.
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids.[1] It functions to convert epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 epoxygenases, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs are potent signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By hydrolyzing EETs, sEH effectively diminishes these protective effects.[1][2] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of pathological conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][3][4]
2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is a long-chain aliphatic epoxide. Its structural similarity to endogenous lipid epoxides suggests its potential as an sEH inhibitor. This guide provides the necessary protocols to investigate this hypothesis and characterize its activity.
Chemical and Physical Properties of 2-Tridecyloxirane
A thorough understanding of the physicochemical properties of a compound is paramount for designing robust and reproducible biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O | PubChem |
| Molecular Weight | 226.40 g/mol | PubChem |
| Predicted XLogP3 | 6.8 | PubChem |
| Appearance | Colorless liquid (presumed) | N/A |
| Solubility | Practically insoluble in water. Soluble in organic solvents such as DMSO, ethanol, and acetone. | Inferred from high XLogP3 |
The high predicted octanol-water partition coefficient (XLogP3) of 6.8 indicates that 2-Tridecyloxirane is highly lipophilic. This necessitates the use of an organic solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions for in vitro assays. It is crucial to consider the final concentration of the solvent in the assay to avoid artifacts.
Biochemical Characterization: In Vitro sEH Inhibition Assay
The primary step in characterizing a putative sEH inhibitor is to determine its potency in a cell-free biochemical assay. A fluorescence-based assay is a common and sensitive method for this purpose.[5]
Principle
This assay utilizes a fluorogenic substrate that is hydrolyzed by sEH to release a fluorescent product. The rate of the reaction is monitored by measuring the increase in fluorescence over time. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner, allowing for the determination of its half-maximal inhibitory concentration (IC₅₀).
Workflow for sEH Inhibition Assay
Caption: Workflow for determining the IC₅₀ of 2-Tridecyloxirane against sEH.
Detailed Protocol: sEH Inhibition Assay
Materials:
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
sEH fluorogenic substrate (e.g., PHOME)
-
2-Tridecyloxirane
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
DMSO, anhydrous
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation/emission wavelengths of ~330/465 nm
Procedure:
-
Preparation of 2-Tridecyloxirane Stock Solution:
-
Prepare a 10 mM stock solution of 2-Tridecyloxirane in 100% DMSO. Due to its high lipophilicity, ensure complete dissolution. Gentle warming or vortexing may be required.
-
-
Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your inhibitor dilution plate.
-
-
Assay Plate Preparation:
-
Add 198 µL of Assay Buffer to each well of the 96-well plate.
-
Add 1 µL of each 2-Tridecyloxirane dilution from the inhibitor dilution plate to the corresponding wells of the assay plate. This results in a 1:200 dilution of the inhibitor and a final DMSO concentration of 0.5%.
-
Include control wells:
-
No inhibitor control: Add 1 µL of DMSO.
-
No enzyme control: Add 1 µL of DMSO and no sEH in the next step.
-
Positive control: Use a known sEH inhibitor (e.g., AUDA) at its IC₅₀ concentration.
-
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the recombinant hsEH in Assay Buffer to the desired final concentration (e.g., 1 nM).
-
Add 1 µL of the diluted hsEH to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate solution by diluting it in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements. Read the fluorescence every minute for 20-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Functional Effects
Cell-based assays are essential for understanding the biological activity of an inhibitor in a more physiological context.[6] These assays can evaluate the effect of sEH inhibition on downstream signaling pathways, such as inflammation.
Preliminary Cytotoxicity Assessment
Before conducting functional assays, it is crucial to determine the concentration range of 2-Tridecyloxirane that is not toxic to the cells. A standard MTT or resazurin assay can be used for this purpose.
Protocol: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed mammalian cells (e.g., RAW 264.7 macrophages or HUVECs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Tridecyloxirane in cell culture medium (containing a low percentage of serum to aid solubility, and a final DMSO concentration typically ≤ 0.5%). Treat the cells with a range of concentrations for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (half-maximal cytotoxic concentration).
Functional Assay: Inhibition of Pro-inflammatory Cytokine Production
Inhibition of sEH is expected to increase endogenous EET levels, which have anti-inflammatory properties. A common cell-based assay is to measure the effect of the inhibitor on the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Signaling Pathway of sEH in Inflammation
Caption: Simplified signaling pathway of sEH in inflammation and the point of intervention for 2-Tridecyloxirane.
Protocol: Measurement of TNF-α Production in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
2-Tridecyloxirane
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Pre-treat the cells with non-toxic concentrations of 2-Tridecyloxirane (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include an unstimulated control.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of TNF-α in the different treatment groups. A successful sEH inhibitor should significantly reduce the LPS-induced production of TNF-α.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-Tridecyloxirane as a potential soluble epoxide hydrolase inhibitor. Due to its high lipophilicity, careful consideration of solubility and potential non-specific effects is essential. By systematically determining its in vitro potency and evaluating its effects in relevant cell-based models, researchers can build a comprehensive profile of this compound and assess its therapeutic potential.
References
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. (n.d.). PubMed Central. [Link]
-
Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2. (1997). The Journal of Biological Chemistry, 272(41), 25693–25698. [Link]
-
Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. (2013). Journal of Chemical Information and Modeling, 53(10), 2645–2657. [Link]
- Inhibitors of epoxide hydrolases for the treatment of inflammation. (2014).
-
In Vitro Cytotoxicity of Nanoparticles in Mammalian Germline Stem Cells. (2011). Journal of Nanomaterials, 2011, 1–7. [Link]
-
Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020). Macromolecular Rapid Communications, 41(12), 2000225. [Link]
-
Cytotoxic activity in diverse mammalian cell lines a. (n.d.). ResearchGate. [Link]
-
Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. (2023). Molecules, 28(7), 3054. [Link]
-
Experimental protocols and soluble epoxide hydrolase enzyme (sEH)... (n.d.). ResearchGate. [Link]
-
Individual cytotoxicity of three major type A trichothecene, T-2, HT-2, and diacetoxyscirpenol in human Jurkat. (2024). DSpace. [Link]
-
Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022). Expert Opinion on Therapeutic Patents, 32(5), 499–513. [Link]
-
Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. (2019). Frontiers in Pharmacology, 10, 85. [Link]
-
Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020). Macromolecular Rapid Communications, 41(12). [Link]
-
Dual inhibition of nitric oxide and prostaglandin production contributes to the antiinflammatory properties of nitric oxide synthase inhibitors. (1995). Proceedings of the National Academy of Sciences, 92(17), 7902–7906. [Link]
-
Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (n.d.). Academia.edu. [Link]
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. (2010). Journal of Medicinal Chemistry, 53(19), 6829–6842. [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future [frontiersin.org]
- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Utilizing 2-Tridecyloxirane in Cellular Models of Inflammation
Introduction: The Intersection of Metabolism and Inflammation in Macrophages
The cellular immune response, particularly the inflammatory cascade orchestrated by macrophages, is a highly energy-demanding process. It is now well-established that a cell's metabolic programming is intrinsically linked to its function. Macrophages, key players in both the initiation and resolution of inflammation, exhibit remarkable metabolic plasticity.[1] Classically activated, pro-inflammatory (M1) macrophages, typically induced by stimuli like lipopolysaccharide (LPS), undergo a metabolic shift towards glycolysis.[2] Conversely, alternatively activated, anti-inflammatory (M2) macrophages rely more on oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO).[3] This metabolic reprogramming is not merely a consequence of activation but a critical determinant of the macrophage's phenotype and function.[4][5]
Fatty acid oxidation (FAO) is a crucial mitochondrial process for energy production from lipids.[6] The rate-limiting enzyme in this pathway is Carnitine Palmitoyltransferase 1a (CPT1a), which facilitates the transport of long-chain fatty acids into the mitochondria.[7] Inhibition of CPT1a can therefore profoundly impact cellular metabolism and, consequently, inflammatory responses.[3]
2-Tridecyloxirane: A Specific Tool for Investigating the Role of FAO in Inflammation
2-Tridecyloxirane is a potent and specific inhibitor of CPT1a. By blocking the entry of fatty acids into the mitochondria, it effectively curtails FAO.[7] This makes 2-Tridecyloxirane a valuable chemical tool for researchers to dissect the role of fatty acid metabolism in various cellular processes, including macrophage-mediated inflammation. The use of CPT1a inhibitors like 2-Tridecyloxirane allows for the controlled manipulation of cellular metabolism to study its impact on inflammatory signaling pathways and cytokine production. While much of the foundational work has been done with the irreversible CPT1 inhibitor Etomoxir, it has been noted to have some off-target effects at high concentrations.[8][9] 2-Tridecyloxirane offers a valuable alternative for these studies.
This application note provides a detailed guide for using 2-Tridecyloxirane in a common cellular model of inflammation: LPS-stimulated RAW 264.7 macrophages. We will cover protocols for assessing its impact on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and on the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[10]
Core Experimental Workflow
The following diagram outlines the general experimental procedure for investigating the effects of 2-Tridecyloxirane on LPS-induced inflammation in macrophages.
Figure 1. General experimental workflow for studying the effects of 2-Tridecyloxirane.
Hypothesized Signaling Pathway
Inhibition of CPT1a by 2-Tridecyloxirane is expected to reduce fatty acid oxidation, leading to a metabolic shift that can modulate the inflammatory response. One of the central pathways in inflammation is the activation of NF-κB.[10] Upon stimulation by LPS, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. By altering the metabolic state of the macrophage, 2-Tridecyloxirane may interfere with this signaling cascade, leading to a dampened inflammatory response.
Figure 2. Hypothesized mechanism of 2-Tridecyloxirane in modulating LPS-induced inflammation.
Detailed Protocols
Part 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and the experimental setup for treatment with 2-Tridecyloxirane and LPS.
1.1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
2-Tridecyloxirane
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Sterile cell culture plates (6-well, 24-well, and 96-well)
1.2. Preparation of Reagents
-
Complete Culture Medium: DMEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
2-Tridecyloxirane Stock Solution (10 mM): Based on its molecular weight of 226.4 g/mol , dissolve 2.26 mg of 2-Tridecyloxirane in 1 mL of DMSO. Aliquot and store at -20°C. Note: Ensure complete dissolution. Gentle warming may be necessary. Protect from light.
-
LPS Stock Solution (1 mg/mL): Reconstitute LPS in sterile PBS. Aliquot and store at -20°C.
1.3. Cell Culture and Seeding
-
Culture RAW 264.7 cells in a T-75 flask with Complete Culture Medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
-
For experiments, detach cells using a cell scraper (avoid trypsin if possible to maintain surface receptor integrity).
-
Count cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Seed cells in appropriate culture plates at the densities specified in the table below. Allow cells to adhere for 24 hours before treatment.
| Assay | Plate Type | Seeding Density (cells/well) |
| Cytokine Measurement (ELISA) | 24-well | 2.5 x 10^5 |
| NF-κB Immunofluorescence | 96-well, black, clear bottom | 5 x 10^4 |
1.4. Experimental Treatment
-
After 24 hours of adherence, carefully remove the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh Complete Culture Medium containing the desired concentrations of 2-Tridecyloxirane (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest 2-Tridecyloxirane dose).
-
Pre-incubate the cells with 2-Tridecyloxirane for 1-2 hours at 37°C.
-
Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce inflammation. Include a negative control group with no LPS stimulation.
-
Incubate the plates for the desired time points.
-
For cytokine analysis (ELISA): 24 hours.
-
For NF-κB translocation (Immunofluorescence): 30-60 minutes.
-
Part 2: Measurement of Pro-Inflammatory Cytokines by ELISA
This protocol outlines the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA.
2.1. Materials
-
Commercial ELISA kits for murine TNF-α and IL-6
-
Cell culture supernatants from the experimental treatment
-
Wash Buffer (as provided in the kit or 0.05% Tween-20 in PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
2.2. Procedure (General)
Follow the specific instructions provided with your commercial ELISA kit. A general workflow is provided below.
-
After the 24-hour incubation period, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Prepare the standards and samples according to the kit's instructions. This may involve dilution of the supernatants.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's protocol (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with Wash Buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in your samples by plotting a standard curve.
Part 3: Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol describes the visualization and quantification of the nuclear translocation of the NF-κB p65 subunit.
3.1. Materials
-
Cells cultured and treated in a 96-well black, clear-bottom plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Anti-NF-κB p65 (RelA) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst 33342
-
Fluorescence microscope or high-content imaging system
3.2. Staining Procedure
-
After the 30-60 minute LPS stimulation, carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-NF-κB p65 antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Nuclear Stain: Dilute the fluorophore-conjugated secondary antibody and DAPI/Hoechst in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Leave the final PBS wash in the wells for imaging.
3.3. Imaging and Analysis
-
Image the cells using a fluorescence microscope. Capture images in the DAPI/Hoechst channel (blue, for nuclei) and the secondary antibody channel (e.g., green for Alexa Fluor 488, for p65).
-
In unstimulated cells, the green fluorescence (p65) should be predominantly in the cytoplasm. In LPS-stimulated cells, the green fluorescence should co-localize with the blue nuclear stain.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ/Fiji). An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio indicates NF-κB activation.
Expected Outcomes and Interpretation
-
Cytokine Production: It is hypothesized that pre-treatment with 2-Tridecyloxirane will cause a dose-dependent decrease in the secretion of TNF-α and IL-6 from LPS-stimulated macrophages. This would suggest that FAO is required for a full pro-inflammatory cytokine response.
-
NF-κB Translocation: Inhibition of CPT1a with 2-Tridecyloxirane is expected to reduce the nuclear translocation of the NF-κB p65 subunit in response to LPS stimulation. This would indicate that the metabolic shift induced by blocking FAO interferes with the upstream signaling events leading to NF-κB activation.
By combining these assays, researchers can build a comprehensive picture of how fatty acid metabolism, modulated by 2-Tridecyloxirane, influences the inflammatory phenotype of macrophages at both the signaling and functional levels.
References
-
Chan, P. M. (2013). About NF-kB activation in RAW264.7 (murine macrophage) cells. ResearchGate. Available at: [Link]
-
Hussain, M. et al. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]
-
Bhatt, D. et al. (2012). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. Available at: [Link]
-
Divakaruni, A. S. et al. (2018). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism. Available at: [Link]
-
Sriskandan, S. & Faulkner, L. (2016). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods. Available at: [Link]
-
Divakaruni, A. S. et al. (2018). Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism. Available at: [Link]
-
Armstrong, J. A. (1997). Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2. The Journal of Biological Chemistry. Available at: [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. Fivephoton Biochemicals. Available at: [Link]
-
LookChem. (n.d.). (S)-2-tridecyloxirane. LookChem. Available at: [Link]
-
Various Authors. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. Available at: [Link]
-
Betanzos, A. et al. (2015). Immunofluorescence analysis of NF-kB activation. ResearchGate. Available at: [Link]
-
Arora, S. et al. (2018). Macrophage Cytokines: Involvement in Immunity and Infectious Diseases. Mediators of Inflammation. Available at: [Link]
-
Li, W. et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncology Reports. Available at: [Link]
-
Zhang, Y. et al. (2023). Macrophage metabolic reprogramming mediated by carnitine palmitoyltransferase 1A in acute lung injury in an IL10-dependent manner. European Respiratory Journal. Available at: [Link]
-
Stanley, A. C. & Lacy, P. (2010). Cytokine Secretion in Macrophages: SNAREs, Rabs, and Membrane Trafficking. Frontiers in Immunology. Available at: [Link]
-
Dai, Y. et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]
-
Macrophage-Cytokines. (2017). Macrophages cytokines local effects. YouTube. Available at: [Link]
-
Patel, R. P. et al. (2011). Enhancement of Nateglinide Solubility and Dissolution Rate. Research Journal of Pharmaceutical Technology. Available at: [Link]
-
Rosas-Vidal, L. E. et al. (2019). CPT1a gene expression reverses the inflammatory and anti-phagocytic effect of 7-ketocholesterol in RAW264.7 macrophages. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Dreier, A. et al. (2019). Toll-Like Receptor 2 Release by Macrophages: An Anti-inflammatory Program Induced by Glucocorticoids and Lipopolysaccharide. Frontiers in Immunology. Available at: [Link]
-
Tolkachev, V. et al. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Bentley-DeSousa, A. & Ferguson, S. (2024). Immunofluorescence - RAW 264.7. protocols.io. Available at: [Link]
-
Li, X. et al. (2022). Reducing Cholesterol in Macrophage Activates NF-kB through Mitochondria, Resulting in Epigenomic Reprogramming to Dampen Inflammation. bioRxiv. Available at: [Link]
-
Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. Available at: [Link]
-
Chen, Y. et al. (2024). METTL3-Driven m6A Modification of Cpt1a Gene in High Fat Diet Related Liver Cancer Tumor Macrophages Facilitates Type II Macrophage Differentiation. IMR Press. Available at: [Link]
-
Sica, A. & Mantovani, A. (2012). Manipulating the NF-κB pathway in macrophages using mannosylated nanoparticles. Dove Medical Press. Available at: [Link]
-
Wu, D. et al. (2019). Macrophage fatty acid oxidation inhibits atherosclerosis progression. Circulation Research. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tridecyloxirane. Chongqing Chemdad Co., Ltd.. Available at: [Link]
- O'Neill, L. A. & Hardie, D. G. (2013). Metabolism of inflammation limited by AMPK and pseudo-starvation.
- Van den Bossche, J. et al. (2017). Macrophage Immunometabolism: Where Are We (Going)? Trends in Immunology.
- Kelly, B. & O'Neill, L. A. (2015).
- Palsson-McDermott, E. M. & O'Neill, L. A. (2013).
- Jha, A. K. et al. (2015).
-
Patsnap. (2024). What are CPT1A inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
MP Biomedicals. (2023). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available at: [Link]
- Clària, J. (2010). Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs. Allergic Diseases and the Nervous System.
-
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. Available at: [Link]
-
Liu, Y. et al. (2024). Metabolic reprogramming of macrophages in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]
- Garbe, C. et al. (1992). Influence of various cytokines on the interleukin-2-dependent lysis of melanoma cells in vitro. Cancer Immunology, Immunotherapy.
-
Eleftheriadis, T. et al. (2024). Fatty acid oxidation in immune function. Frontiers in Immunology. Available at: [Link]
-
Sridharan, R. & Botchlett, R. (2016). Macrophages: From Simple Phagocyte to an Integrative Regulatory Cell for Inflammation and Tissue Regeneration—A Review of the Literature. International Journal of Inflammation. Available at: [Link]
- Kim, Y. J. et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
- Bhatt, D. & Ghosh, S. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology.
-
Giodice, L. et al. (2015). IL-6 production in the cell culture medium expressed as a percentage of... ResearchGate. Available at: [Link]
-
Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. Available at: [Link]
-
Salehi, B. et al. (2018). Anti-Inflammatory Action and Mechanisms of Resveratrol. Molecules. Available at: [Link]
-
Wang, F. et al. (2020). Metabolic reprogramming in macrophage responses. Chinese Medical Journal. Available at: [Link]
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. (S)-2-tridecyloxirane|lookchem [lookchem.com]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage fatty acid oxidation inhibits atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Cholesterol in Macrophage Activates NF-kB through Mitochondria, Resulting in Epigenomic Reprogramming to Dampen Inflammation | bioRxiv [biorxiv.org]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Tridecyloxirane in Metabolic Disease Studies: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-Tridecyloxirane in the study of metabolic diseases. By elucidating its mechanism of action and providing practical experimental frameworks, this document aims to empower researchers to effectively leverage this potent inhibitor of fatty acid oxidation in their investigations of metabolic dysregulation in conditions such as diabetes, obesity, and cardiovascular disease.
The Scientific Imperative: Targeting Fatty Acid Oxidation in Metabolic Disease
Metabolic diseases, including type 2 diabetes and obesity, are characterized by a dysregulation of substrate metabolism, often involving excessive lipid accumulation and impaired insulin sensitivity.[1] A key metabolic pathway implicated in these pathologies is mitochondrial long-chain fatty acid β-oxidation (FAO). Carnitine palmitoyltransferase-1 (CPT-1), an enzyme located on the outer mitochondrial membrane, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation.[1][2] Inhibition of CPT-1 shifts the cellular energy reliance from fatty acids towards glucose oxidation.[1] This metabolic switch has been a focal point of therapeutic strategies aimed at improving glucose homeostasis and insulin sensitivity.
Unveiling the Tool: 2-Tridecyloxirane, a CPT-1 Inhibitor
2-Tridecyloxirane is a member of the oxirane-2-carboxylate family of compounds, which are known inhibitors of CPT-1. Similar to other well-characterized inhibitors like etomoxir and 2-tetradecylglycidic acid (TDGA), 2-Tridecyloxirane is thought to irreversibly inhibit CPT-1.[3] This inhibition leads to a reduction in the transport of long-chain fatty acids into the mitochondria, thereby decreasing their β-oxidation.[1]
Mechanism of Action: A Molecular Gateway Blockade
2-Tridecyloxirane, as an inhibitor of CPT-1, effectively blocks the entry of long-chain fatty acids into the mitochondrial matrix. This leads to a decrease in the production of acetyl-CoA from fatty acid breakdown, which in turn reduces the fuel supply for the Krebs cycle and oxidative phosphorylation derived from fats. Consequently, the cell is compelled to increase its uptake and utilization of glucose to meet its energy demands.
Sources
- 1. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Tridecyloxirane Metabolites in Biological Matrices
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the primary metabolites of 2-Tridecyloxirane in biological matrices, such as plasma. 2-Tridecyloxirane, an epoxide with a long aliphatic chain, is anticipated to undergo metabolic detoxification primarily through enzymatic hydrolysis to its corresponding diol and conjugation with glutathione. Given the non-polar nature of the parent compound and its primary diol metabolite, this protocol has been optimized for efficient extraction and chromatographic separation using a reversed-phase approach. This guide provides a comprehensive workflow, from sample preparation to data analysis, intended for researchers in drug metabolism, toxicology, and related fields.
Introduction: The Metabolic Fate of Epoxides
2-Tridecyloxirane is an organic compound featuring a three-membered epoxide ring attached to a thirteen-carbon aliphatic chain. Epoxides are a class of reactive electrophiles that, within a biological system, are typically metabolized through well-established detoxification pathways to mitigate potential cytotoxicity and genotoxicity. The strained ring of the epoxide is susceptible to nucleophilic attack, a process catalyzed by several key enzymes.
The two primary metabolic pathways for epoxides are:
-
Enzymatic Hydrolysis: Catalyzed by epoxide hydrolases (EHs), this pathway involves the addition of water across the epoxide ring to form a vicinal diol. In the case of 2-Tridecyloxirane, this results in the formation of the more polar, and generally less reactive, 1,2-tridecanediol.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) facilitate the conjugation of the endogenous antioxidant glutathione (GSH) to the epoxide. This reaction also opens the epoxide ring and results in a highly water-soluble conjugate that can be readily excreted.
Understanding the disposition of 2-Tridecyloxirane requires a robust analytical method capable of accurately quantifying these key metabolites. LC-MS/MS offers the requisite sensitivity and specificity for this purpose, particularly given the complex nature of biological samples.
Predicted Metabolic Pathway of 2-Tridecyloxirane
Based on established biochemical principles of epoxide metabolism, the following pathway is proposed for 2-Tridecyloxirane. The analytical method described herein will focus on the parent compound and its primary, non-conjugated metabolite, 1,2-tridecanediol, due to its hydrophobicity and amenability to reversed-phase chromatography. The glutathione conjugate, being highly polar, would require a different chromatographic approach, such as HILIC, which is outside the scope of this specific protocol.
Application Notes and Protocols for Evaluating 2-Tridecyloxirane Efficacy as a Fatty Acid Oxidation Inhibitor
Introduction: Targeting Cellular Metabolism with 2-Tridecyloxirane
Cellular metabolism has emerged as a critical focal point in drug discovery, with aberrant metabolic pathways recognized as hallmarks of numerous diseases, including cancer, metabolic syndrome, and inflammatory disorders. One of the central metabolic hubs is the mitochondrial beta-oxidation of long-chain fatty acids (FAO), which provides a significant source of cellular energy, particularly in highly metabolic tissues such as the heart, skeletal muscle, and liver. The rate-limiting step of this pathway is the transport of long-chain fatty acids into the mitochondrial matrix, a process mediated by carnitine palmitoyltransferase I (CPT-I).
2-Tridecyloxirane is a long-chain alkyl epoxide. Based on its structural similarity to known inhibitors such as 2-tetradecylglycidic acid (TDGA) and etomoxir, 2-Tridecyloxirane is hypothesized to be a potent and specific inhibitor of CPT-I.[1] By irreversibly binding to CPT-I, these compounds prevent the conjugation of long-chain fatty acids to carnitine, thereby blocking their entry into the mitochondria and subsequent oxidation. This application note provides a comprehensive suite of cell-based assays to rigorously evaluate the efficacy of 2-Tridecyloxirane as a CPT-I inhibitor and to characterize its downstream cellular effects. The presented protocols are designed for researchers, scientists, and drug development professionals to systematically assess the therapeutic potential of this compound.
Experimental Strategy: A Multi-faceted Approach to Efficacy Evaluation
To thoroughly assess the efficacy of 2-Tridecyloxirane, a multi-pronged experimental approach is recommended. This strategy is designed to first confirm the direct interaction of the compound with its putative target, then to quantify the functional consequences of this interaction on enzyme activity and cellular metabolism, and finally to evaluate the overall impact on cell health and viability.
Caption: A logical workflow for the comprehensive evaluation of 2-Tridecyloxirane.
Part 1: Target Engagement and Enzymatic Inhibition
The initial and most crucial step is to verify that 2-Tridecyloxirane directly interacts with and inhibits its intended target, CPT-I.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[2][3][4] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol: CETSA for CPT-I
-
Cell Culture and Treatment:
-
Plate a suitable cell line with high CPT-I expression (e.g., HepG2, C2C12) in sufficient quantity for multiple temperature points.
-
Treat the cells with 2-Tridecyloxirane at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control (DMSO, typically ≤ 0.1%) for a predetermined time (e.g., 1-2 hours).[5]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Quantify the amount of soluble CPT-I in each sample using Western blotting with a specific anti-CPT-I antibody.
-
A shift in the melting curve to higher temperatures in the presence of 2-Tridecyloxirane indicates direct binding.
-
Colorimetric CPT-I Activity Assay
This assay directly measures the enzymatic activity of CPT-I in cell lysates, providing a quantitative measure of inhibition by 2-Tridecyloxirane. The assay is based on the CPT-I catalyzed formation of acyl-carnitine, which is coupled to a colorimetric readout.[6]
Protocol: CPT-I Activity Assay
-
Cell Lysate Preparation:
-
Culture cells and treat with a dose-range of 2-Tridecyloxirane and a known CPT-I inhibitor (e.g., etomoxir) as a positive control.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercial CPT-I activity assay kit.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing fatty acyl-CoA and carnitine.
-
The reaction is coupled to the generation of a chromogenic product (e.g., TNB), which can be measured spectrophotometrically at 412 nm.[6]
-
-
Data Analysis:
-
Measure the absorbance over time to determine the reaction rate.
-
Calculate the percent inhibition of CPT-I activity for each concentration of 2-Tridecyloxirane.
-
Determine the IC50 value of 2-Tridecyloxirane for CPT-I.
-
| Parameter | 2-Tridecyloxirane | Etomoxir (Positive Control) |
| CPT-I IC50 (µM) | To be determined | ~2 µM (literature value for comparison)[5] |
Part 2: Cellular Metabolic Effects
Once target engagement and enzymatic inhibition are confirmed, the next step is to assess the impact of 2-Tridecyloxirane on cellular metabolism, specifically fatty acid oxidation.
Seahorse XF Palmitate Oxidation Stress Test
The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a direct readout of mitochondrial respiration. The Palmitate Oxidation Stress Test specifically interrogates the cell's ability to oxidize long-chain fatty acids.[7][8]
Caption: Workflow for the Seahorse XF Palmitate Oxidation Stress Test.
Protocol: Seahorse XF Palmitate Oxidation Stress Test
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Treat the cells with 2-Tridecyloxirane at various concentrations for the desired duration.
-
-
Assay Setup:
-
Prepare the Seahorse XF sensor cartridge and load the injection ports with palmitate-BSA substrate, etomoxir (as a control), and mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A).[7]
-
Replace the cell culture medium with Seahorse XF base medium supplemented with L-carnitine.
-
-
Seahorse XF Analysis:
-
Run the Palmitate Oxidation Stress Test protocol on the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR, then inject palmitate and measure the increase in OCR due to fatty acid oxidation. Subsequent injections of mitochondrial inhibitors will reveal the maximal respiratory capacity.
-
-
Data Interpretation:
-
A significant reduction in the palmitate-driven OCR in cells treated with 2-Tridecyloxirane indicates effective inhibition of fatty acid oxidation.
-
Fluorescent Fatty Acid Uptake Assay
This assay determines whether 2-Tridecyloxirane affects the transport of fatty acids into the cell, which is an important aspect of its mechanism of action. The assay uses a fluorescently labeled long-chain fatty acid analog, such as BODIPY-palmitate.
Protocol: Fatty Acid Uptake Assay
-
Cell Culture and Treatment:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with 2-Tridecyloxirane and a known fatty acid transport inhibitor as a control.
-
-
Fluorescent Fatty Acid Incubation:
-
Add the fluorescent fatty acid analog to the wells and incubate for a short period (e.g., 5-30 minutes).
-
-
Fluorescence Measurement:
-
Wash the cells to remove extracellular fluorescent probe.
-
Measure the intracellular fluorescence using a fluorescence microplate reader.
-
-
Data Analysis:
-
A lack of significant change in fluorescence in 2-Tridecyloxirane-treated cells compared to the vehicle control would suggest that the compound's primary mechanism is not the inhibition of fatty acid uptake, but rather their subsequent metabolism.
-
| Assay | Expected Outcome for an FAO Inhibitor |
| Seahorse XF Palmitate Oxidation | Decreased Oxygen Consumption Rate (OCR) |
| Fatty Acid Uptake | No significant change in fatty acid uptake |
Part 3: Cellular Viability and Apoptosis
Inhibiting a major energy production pathway can lead to cytotoxicity. It is therefore essential to evaluate the impact of 2-Tridecyloxirane on cell viability and to determine the mechanism of cell death if it occurs.
Cytotoxicity Assays: MTT and LDH
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, while the LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[9][10]
Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of 2-Tridecyloxirane concentrations for 24, 48, and 72 hours.[9]
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[9]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same seeding and treatment protocol as for the MTT assay.
-
-
Supernatant Collection:
-
Collect an aliquot of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Add the supernatant to the LDH reaction mixture in a new 96-well plate.
-
Incubate for 30 minutes at room temperature.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm. An increase in absorbance corresponds to increased LDH release and cytotoxicity.
-
Apoptosis Assays: Caspase-3/7 Activity and JC-1
If cytotoxicity is observed, these assays can help determine if the mechanism of cell death is apoptosis.
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in apoptosis.[11][12][13]
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with 2-Tridecyloxirane for a time course determined from the cytotoxicity assays.
-
-
Assay Reagent Addition:
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence signal. An increase in signal indicates activation of caspase-3/7 and apoptosis.
-
JC-1 Mitochondrial Membrane Potential Assay: This assay uses a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential, a key indicator of mitochondrial health and apoptosis.[14][15][16]
Protocol: JC-1 Assay
-
Cell Staining and Treatment:
-
Treat cells with 2-Tridecyloxirane.
-
Incubate the cells with the JC-1 dye.
-
-
Fluorescence Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Healthy cells will exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers). A shift from red to green fluorescence indicates apoptosis.
-
Conclusion
The suite of assays described in this application note provides a robust framework for the comprehensive evaluation of 2-Tridecyloxirane as a novel inhibitor of fatty acid oxidation. By systematically confirming target engagement, quantifying enzymatic and cellular metabolic inhibition, and assessing the impact on cell viability, researchers can build a detailed profile of this compound's efficacy and mechanism of action. These data are essential for advancing our understanding of the role of fatty acid metabolism in disease and for the development of new therapeutic strategies targeting this critical pathway.
References
-
National Center for Biotechnology Information. (n.d.). Preparation of Cell Cultures and Vaccinia Virus Stocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]
-
Agilent Technologies. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Retrieved from [Link]
-
MilliporeSigma. (2022, January 3). How to Prepare Sterile Media for Use in Tissue Culture. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, January 5). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
- Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100673.
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Free Fatty Acid Assay Kit (Fluorometric). Retrieved from [Link]
-
Assay Genie. (n.d.). TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. Retrieved from [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
PubMed. (n.d.). Inhibitors of fatty acid oxidation. Retrieved from [Link]
-
SID. (2016, April 30). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
-
Elabscience. (2021, October 19). JC-1 Experiment Common Questions and Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 17). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. Retrieved from [Link]
-
Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Carnitine Palmitoyl Transferase(CPT-1) Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay? Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential. Retrieved from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CETSA. (n.d.). Publications. Retrieved from [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biocat.com [biocat.com]
- 7. agilent.com [agilent.com]
- 8. selectscience.net [selectscience.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.in]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. stemcell.com [stemcell.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JC-1 Experiment Common Questions and Solutions [elabscience.com]
In Vivo Administration of 2-Tridecyloxirane in Rodent Models: Application Notes and Protocols
Introduction: Targeting Fatty Acid Oxidation with 2-Tridecyloxirane
2-Tridecyloxirane is a long-chain alkyl oxirane that holds significant potential as a modulator of cellular metabolism. Its structural similarity to fatty acids suggests its likely mechanism of action is the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO)[1]. By blocking CPT1, 2-Tridecyloxirane is hypothesized to prevent the transport of long-chain fatty acids into the mitochondria, thereby forcing a metabolic shift towards glucose utilization for energy production[1]. This mechanism is shared with the well-studied, albeit promiscuous, CPT1 inhibitor, etomoxir[2].
The inhibition of FAO is a compelling therapeutic strategy for a range of pathologies. In metabolic diseases such as obesity and type 2 diabetes, which are often characterized by dysregulated lipid metabolism, reducing fatty acid oxidation could decrease fat storage and improve insulin sensitivity[3]. Furthermore, many cancer cells exhibit metabolic plasticity and rely on FAO to fuel their rapid proliferation and survival, making CPT1 inhibitors a promising avenue for anti-cancer therapies[4][5].
This guide provides a comprehensive framework for the in vivo administration of 2-Tridecyloxirane in rodent models. Due to the limited availability of published in vivo data for 2-Tridecyloxirane, the protocols herein are largely based on established methodologies for the structurally and mechanistically similar compound, etomoxir. Researchers are strongly advised to conduct preliminary dose-response and toxicity studies to validate and optimize these protocols for their specific experimental context.
Mechanism of Action: CPT1 Inhibition
Carnitine Palmitoyltransferase 1 (CPT1) is an integral outer mitochondrial membrane enzyme that facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation[1]. 2-Tridecyloxirane, with its oxirane ring, is predicted to act as an irreversible inhibitor of CPT1, forming a covalent bond with the enzyme and rendering it inactive. This blockade of fatty acid transport leads to a reduction in cellular ATP production from FAO and a compensatory increase in glycolysis.
Caption: CPT1 Inhibition by 2-Tridecyloxirane.
Experimental Design Considerations
Vehicle Selection
The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of 2-Tridecyloxirane, which is predicted to be lipophilic. The following table provides a starting point for vehicle selection, based on common practices for similar long-chain fatty acid analogs.
| Vehicle Component | Rationale and Considerations |
| Saline (0.9% NaCl) | Suitable for water-soluble compounds. May require co-solvents for lipophilic molecules like 2-Tridecyloxirane[2]. |
| PBS (Phosphate-Buffered Saline) | Similar to saline, maintains physiological pH. |
| Corn Oil / Olive Oil | Often used for lipophilic compounds for oral and subcutaneous administration. |
| DMSO (Dimethyl sulfoxide) | A powerful solvent, but can have its own biological effects and toxicity. Use at the lowest effective concentration (typically <5% of total volume). |
| Tween 80 / Cremophor EL | Surfactants used to create emulsions or micellar solutions for poorly soluble compounds. Can cause hypersensitivity reactions in some animals. |
| β-cyclodextrins | Can encapsulate hydrophobic molecules to improve aqueous solubility. |
Recommendation: For initial studies, a formulation of 0.5-5% DMSO in sterile saline or PBS is a reasonable starting point for intraperitoneal injections. For oral gavage, suspension in corn oil may be more appropriate. It is imperative to test the solubility and stability of 2-Tridecyloxirane in the chosen vehicle before in vivo administration.
Dosage and Administration Route
The optimal dosage and route of administration will depend on the specific research question, rodent species, and disease model. The following table summarizes dosages used for etomoxir in published rodent studies, which can serve as a guide for initial dose-finding experiments with 2-Tridecyloxirane.
| Route | Species | Dosage Range (Etomoxir) | Frequency | Reference |
| Intraperitoneal (IP) | Mouse | 3 mg/kg | Daily for 3 days | [2] |
| Intraperitoneal (IP) | Mouse | 40 mg/kg | Every other day for 20 days | [4] |
| Intraperitoneal (IP) | Mouse | 50 mg/kg | Daily for 20 days | [6] |
| In-diet | Mouse | 0.02% (w/w) | Ad libitum for 7 days | [7] |
Recommendation for Pilot Studies:
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate to higher doses (e.g., 10, 25, 50 mg/kg).
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Pharmacodynamic Assessment: Measure relevant biomarkers to confirm target engagement (e.g., plasma acylcarnitines, ketone bodies, or indirect calorimetry to assess the respiratory exchange ratio).
Protocols for In Vivo Administration
Protocol 1: Intraperitoneal (IP) Injection
This method allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
2-Tridecyloxirane
-
Sterile vehicle (e.g., 0.9% saline with 1% DMSO)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of 2-Tridecyloxirane.
-
If using a co-solvent like DMSO, first dissolve the compound in the co-solvent before bringing it to the final volume with saline or PBS.
-
Vortex or sonicate to ensure complete dissolution. The final solution should be clear.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume. The maximum recommended injection volume is 10 mL/kg.
-
Restrain the mouse or rat securely. For mice, this can be achieved by scruffing the neck and securing the tail[8]. For rats, a two-handed restraint method may be necessary[9].
-
Position the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
The injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum[10].
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any adverse reactions.
-
Continue to monitor daily for changes in weight, food and water intake, and general well-being.
-
Caption: Intraperitoneal Injection Workflow.
Protocol 2: Oral Gavage
This route of administration is useful for compounds that are intended for oral delivery and for longer-term studies.
Materials:
-
2-Tridecyloxirane
-
Vehicle (e.g., corn oil)
-
Animal feeding needles (18-20 gauge for mice, 16-18 gauge for rats) with a ball tip
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Prepare the formulation as described in Protocol 1. If 2-Tridecyloxirane is not fully soluble, a homogenous suspension can be used, but must be continuously mixed during dosing to ensure accuracy.
-
-
Animal Handling and Gavage:
-
Weigh the animal to calculate the gavage volume. The maximum recommended volume is 10 mL/kg.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Restrain the animal firmly, holding the head and neck in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If any resistance is met, withdraw and re-insert. Do not force the needle.
-
Once the needle is in place, dispense the solution slowly.
-
Remove the needle in a single, smooth motion.
-
-
Post-Gavage Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor the animal as described in Protocol 1.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Handle 2-Tridecyloxirane in a chemical fume hood. Avoid inhalation of any dust or aerosols.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
2-Tridecyloxirane presents a valuable tool for investigating the role of fatty acid oxidation in health and disease. The protocols outlined in this guide, based on the well-characterized CPT1 inhibitor etomoxir, provide a solid foundation for initiating in vivo studies in rodent models. It is crucial to underscore the importance of conducting thorough preliminary experiments to establish the optimal dosage, vehicle, and to assess the safety profile of 2-Tridecyloxirane in the specific experimental paradigm. Careful and methodical execution of these studies will ensure the generation of robust and reproducible data.
References
-
Chen, L., et al. (2021). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 41(2), BSR20203399. Available at: [Link]
-
Reilly, P. T., et al. (2022). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. bioRxiv. Available at: [Link]
-
LookChem. (n.d.). (S)-2-tridecyloxirane. Retrieved from [Link]
-
De Gottal, M., et al. (2006). A role for PPARα in the control of SREBP activity and lipid synthesis in the liver. Biochemical Journal, 400(1), 123-132. Available at: [Link]
-
Lee, J. S., et al. (2019). Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains. ACS Infectious Diseases, 5(9), 1546-1558. Available at: [Link]
-
Machholz, E., et al. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771. Available at: [Link]
-
Ke, L., et al. (2010). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 59(9), 2215-2224. Available at: [Link]
-
Schmidinger, B., et al. (2020). In Vivo Reduction of Medium‐ to Long‐Chain Fatty Acids by Carboxylic Acid Reductase (CAR) Enzymes: Limitations and Solutions. ChemCatChem, 12(20), 5076-5090. Available at: [Link]
-
Rabol, R., et al. (2011). Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. Journal of Lipid Research, 52(4), 749-758. Available at: [Link]
-
O'Donnell, E., et al. (2019). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 17(12), e3000558. Available at: [Link]
-
Al-Qaoud, K. M., et al. (2016). In vitro and in vivo evaluation of 2-aminoalkanol and 1,2-alkanediamine derivatives against Strongyloides venezuelensis. Parasites & Vectors, 9, 344. Available at: [Link]
-
Schmidinger, B., et al. (2020). In vivo reduction of medium- to long-chain fatty acids by carboxylic acid reductase (CAR) enzymes: limitations and solutions. Graz University of Technology Research Portal. Available at: [Link]
-
Machholz, E., et al. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. Available at: [Link]
-
Pucci, S., et al. (2021). Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Journal of Medicinal Chemistry, 64(18), 13341-13375. Available at: [Link]
-
Hossain, F., et al. (2015). Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies. Cancer Immunology Research, 3(11), 1236-1247. Available at: [Link]
-
The University of Arizona Cancer Center. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available at: [Link]
-
Horvat, M., & Winkler, M. (2020). Cover Feature: In Vivo Reduction of Medium‐ to Long‐Chain Fatty Acids by Carboxylic Acid Reductase (CAR) Enzymes: Limitations and Solutions. ChemCatChem, 12(20). Available at: [Link]
-
Zhang, Y., et al. (2022). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Cell Reports Medicine, 3(9), 100742. Available at: [Link]
-
Becher, R., et al. (2000). Rat lung inflammatory responses after in vivo and in vitro exposure to various stone particles. Toxicology, 149(2-3), 181-191. Available at: [Link]
-
Patsnap. (2023). What are CPT1 inhibitors and how do they work?. Synapse. Available at: [Link]
-
Loftus, T. M., et al. (1998). Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 275(4), R1313-R1319. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: n-Tridecyl alcohol. Retrieved from [Link]
-
Valcarenghi, V., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available at: [Link]
-
Wikipedia. (n.d.). Etomoxir. Retrieved from [Link]
-
Marignani, P. A., et al. (2022). In vivo metabolic imaging identifies lipid vulnerability in a preclinical model of Her2+/Neu breast cancer residual disease and recurrence. Nature Communications, 13, 5649. Available at: [Link]
-
Kim, Y. S., et al. (2016). Site-specific fatty acid-conjugation to prolong protein half-life in vivo. Bioconjugate Chemistry, 27(6), 1546-1555. Available at: [Link]
-
Walsh, A. J., et al. (2020). In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. bioRxiv. Available at: [Link]
-
O'Donnell, E., et al. (2019). Etomoxir (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM.... ResearchGate. Available at: [Link]
-
Sanders, J. M., et al. (2019). 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. Toxicological Sciences, 169(1), 225-235. Available at: [Link]
-
Singh, V., et al. (2012). Etomoxir Reduces Pro-Inflammatory Cyokine Production and Increases.... ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxirane, hexyl- (CAS 2984-50-1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxirane, 2-methyl-3-propyl-, trans- (CAS 6124-91-0). Retrieved from [Link]
-
Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research, 6(2), 147-151. Available at: [Link]
Sources
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Tridecyloxirane for Cell Culture Applications
Welcome to the technical support center for 2-Tridecyloxirane. As Senior Application Scientists, we have compiled this guide based on established cell culture principles and field-proven insights to help you successfully integrate this compound into your research. This document provides in-depth troubleshooting advice and detailed protocols to ensure you achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, preparation, and application of 2-Tridecyloxirane.
Q1: What is 2-Tridecyloxirane and its proposed mechanism of action?
A1: 2-Tridecyloxirane is a long-chain aliphatic epoxide. While its specific cellular targets are a subject of ongoing research, compounds of this class are known to be reactive molecules that can alkylate nucleophilic sites on macromolecules, including proteins and DNA. This reactivity can disrupt normal cellular processes. A plausible mechanism of action for its cytotoxic effects involves the induction of apoptosis, or programmed cell death. This may occur through the activation of specific intracellular signaling cascades, such as the caspase pathways, which are central executioners of apoptosis.[1][2] The activation of initiator caspases can trigger a cascade leading to the activation of effector caspases like Caspase-3, which then cleave key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]
Q2: How should I properly handle and store 2-Tridecyloxirane?
A2: Proper handling and storage are critical for maintaining the compound's integrity and ensuring user safety. Always consult the Safety Data Sheet (SDS) for specific handling instructions.[6][7][8] In general, 2-Tridecyloxirane should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[9][10] For long-term stability, especially once in solution, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. When handling the neat compound or concentrated stock solutions, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
Q3: What is the best solvent for dissolving 2-Tridecyloxirane?
A3: Due to its hydrophobic nature, 2-Tridecyloxirane is poorly soluble in aqueous solutions like cell culture media. The most common and recommended solvent is high-purity, sterile-filtered dimethyl sulfoxide (DMSO).[11][12] It is crucial to first prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final working concentrations. Importantly, the final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxic effects independent of the compound being tested.[12][13][14]
Q4: Why is determining the optimal concentration of 2-Tridecyloxirane so critical?
A4: The cellular response to a chemical agent is highly dose-dependent. A concentration that is too low may elicit no observable effect, while a concentration that is too high can cause non-specific cytotoxicity, obscuring the intended biological mechanism.[15] Furthermore, some compounds can exhibit biphasic (hormetic) responses, where low doses stimulate a process while high doses inhibit it.[11] Therefore, identifying the optimal concentration range through a systematic dose-response experiment is a mandatory first step. This ensures that the observed effects are specific to the compound and allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Part 2: Troubleshooting and Optimization Guide
This guide is designed to help you navigate common challenges encountered during experiments with 2-Tridecyloxirane.
Issue 1: High Cell Death or Unexpected Cytotoxicity
Q: I'm observing massive, non-specific cell death even at what I believe are low concentrations of 2-Tridecyloxirane. What could be going wrong?
A: This is a common issue that can stem from several factors. The key is to systematically isolate the variable causing the problem.
-
Potential Cause 1: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) in the culture wells may be too high.
-
Solution: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the highest concentration of the solvent used in your experiment, but without the 2-Tridecyloxirane. If you observe significant cell death in the vehicle control, you must reduce the final solvent concentration. This is typically achieved by making a more concentrated primary stock solution. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines.[12][14]
-
-
Potential Cause 2: Inaccurate Stock Concentration. An error in the calculation or weighing during the preparation of your stock solution could lead to treating cells with a much higher concentration than intended.
-
Solution: Double-check all calculations. If possible, have another lab member verify them. When preparing a new stock solution, perform a quick validation experiment, such as a broad-range dose-response curve, to ensure it behaves as expected compared to previous batches.
-
-
Potential Cause 3: High Cell Line Sensitivity. Different cell lines exhibit vastly different sensitivities to cytotoxic agents. A concentration that is optimal for one cell line may be lethal to another.
-
Solution: For each new cell line, you must perform a dose-response experiment to determine its specific sensitivity. Start with a very wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the active window for your specific model system.
-
Issue 2: No Observable Effect or Inconsistent Results
Q: My cells are not responding to the 2-Tridecyloxirane treatment, or the results vary significantly between experiments. What should I do?
A: A lack of response or poor reproducibility can be frustrating but is often solvable by reviewing the experimental setup.
-
Potential Cause 1: Concentration is Too Low. You may be working below the effective concentration for your specific cell line and endpoint.
-
Solution: Expand your dose-response curve to include higher concentrations. It is not uncommon for initial experiments to miss the active range. A 10-point, 3-fold serial dilution is a robust way to screen a wide concentration range.
-
-
Potential Cause 2: Insufficient Incubation Time. The biological process you are measuring may require a longer exposure time to the compound.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed, mid-range concentration of 2-Tridecyloxirane and measure your endpoint at several time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the optimal treatment duration.
-
-
Potential Cause 3: Compound Degradation. 2-Tridecyloxirane, especially when diluted in aqueous media, may have limited stability at 37°C. If the compound degrades before it can exert its effect, you will see a diminished response.
-
Solution: Always prepare fresh working dilutions from your frozen stock solution immediately before each experiment. Avoid storing diluted solutions. If an experiment requires a very long incubation period, you may need to consider replacing the media with freshly prepared compound-containing media every 24-48 hours.
-
-
Potential Cause 4: Inconsistent Cell Seeding. Variation in the number of cells seeded per well is a major source of inconsistent results in cell-based assays.[13]
-
Solution: Ensure your cell suspension is homogenous before plating by gently pipetting up and down. Work quickly but carefully during seeding to prevent cells from settling in the reservoir. Always perform a cell count to ensure you are seeding the correct number of cells.
-
Issue 3: Compound Precipitation in Culture Media
Q: I noticed a precipitate or cloudiness in my culture wells after adding the 2-Tridecyloxirane working solution. How can I fix this?
A: Precipitation indicates that the compound has exceeded its solubility limit in the aqueous culture medium.[16][17][18]
-
Solution 1: Check Final Solvent Concentration. Ensure the final DMSO concentration does not exceed recommended limits (typically ≤0.5%). A higher percentage of co-solvent can help maintain solubility. However, you must balance this with the potential for solvent toxicity.
-
Solution 2: Modify Dilution Procedure. When making your final working dilutions, add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the tube. This rapid mixing can prevent localized high concentrations that lead to precipitation. Never add medium directly to the small volume of DMSO stock.
-
Solution 3: Reduce the Highest Test Concentration. If precipitation occurs only at the highest concentrations, you may be exceeding the practical solubility limit of 2-Tridecyloxirane in your specific culture medium. Your experimental range should be adjusted to stay below this limit.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of 2-Tridecyloxirane Stock and Working Solutions
This protocol describes the preparation of a 100 mM stock solution in DMSO and subsequent serial dilutions for a dose-response experiment.
-
Calculate Required Mass: Determine the mass of 2-Tridecyloxirane needed for your desired stock concentration and volume. (Molecular Weight of 2-Tridecyloxirane = 212.38 g/mol ).
-
Example for 1 mL of a 100 mM stock: 0.1 mol/L * 0.001 L * 212.38 g/mol = 0.02124 g = 21.24 mg.
-
-
Weighing: Carefully weigh the calculated amount of 2-Tridecyloxirane powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile, high-purity DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions in sterile cell culture medium to prepare 2X concentrated working solutions of your desired final concentrations.
-
Rationale: Preparing 2X solutions allows you to add an equal volume of the working solution to the wells that already contain cells in medium, minimizing disruption to the cells.[11]
-
Protocol 2: Determining Optimal Concentration with an MTT Cytotoxicity Assay
This protocol provides a framework for conducting a dose-response experiment using the common MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]
-
Cell Seeding:
-
Harvest and count your cells. Calculate the cell suspension volume needed to seed a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Cell Treatment:
-
Prepare 2X working solutions of 2-Tridecyloxirane via serial dilution as described in Protocol 1. Remember to include a "no drug" control (medium only) and a "vehicle" control (medium + highest DMSO concentration).
-
Carefully add 100 µL of the appropriate 2X working solution to each well. This will bring the final volume to 200 µL and dilute your compound to the desired 1X final concentration.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of blank wells (media + MTT + solvent, no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of the 2-Tridecyloxirane concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Part 4: Data & Workflow Visualization
Table 1: Example Starting Concentration Ranges for Screening 2-Tridecyloxirane
Note: These are suggested starting points. The optimal concentration for your specific cell line and experimental endpoint must be determined empirically.
| Cell Line | Suggested Starting Concentration Range (µM) | Notes |
| HeLa (Cervical Cancer) | 0.1 - 100 | A robust and commonly used cancer cell line. |
| MCF-7 (Breast Cancer) | 0.5 - 200 | May be more or less sensitive depending on estrogen receptor status. |
| A549 (Lung Cancer) | 0.1 - 150 | Often used in cytotoxicity and anti-cancer drug screening. |
| Jurkat (T-cell Leukemia) | 0.05 - 50 | Suspension cell line, may show higher sensitivity. |
| NIH-3T3 (Fibroblast) | 1 - 500 | A non-cancerous cell line, useful as a control for selective cytotoxicity. |
Diagrams
Below are diagrams illustrating key workflows and concepts described in this guide.
Caption: Experimental workflow for concentration optimization.
Caption: A troubleshooting decision tree for common issues.
Caption: Hypothesized apoptotic signaling pathway.
References
-
LookChem. (S)-2-tridecyloxirane. [Link]
-
Ray, J. P., Staron, M. M., & Kaech, S. M. (2014). The Interleukin-2-mTORc1 Axis Defines the Reciprocal Signaling, Differentiation, and Metabolism of T Helper 1 and Follicular B Helper T Cells. Immunity, 40(5), 692-704. [Link]
-
Takara Bio. Tips and troubleshooting. [Link]
-
Benchoua, A., Couriaud, C., Guegan, C., et al. (2002). Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction. Journal of Neuroscience, 22(1), 33-40. [Link]
-
Spiteller, G. (2015). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Molecules, 20(4), 5765-5778. [Link]
-
Khan, E., et al. (2022). Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. Molecules, 27(6), 1888. [Link]
-
Ren, R. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Medical & Pharmaceutical Sciences. [Link]
-
Mocan, T., et al. (2021). Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. International Journal of Molecular Sciences, 22(11), 6046. [Link]
-
Hampton Research. Solubility & Stability Screen. [Link]
-
van der Vijgh, W. J., et al. (1998). Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel. British Journal of Cancer, 77(8), 1243-1251. [Link]
-
University of Toronto Scarborough. Chemical Handling and Storage. [Link]
-
International Labour Organization. Using, Storing and Transporting Chemicals. [Link]
-
Pediatric Research Alliance. LSR II Basic Troubleshooting Guide. [Link]
-
Amin, A. R., et al. (1999). A novel mechanism of action of chemically modified tetracyclines: inhibition of COX-2-mediated prostaglandin E2 production. The Journal of Immunology, 163(6), 3464-3472. [Link]
-
Pistritto, G., et al. (2016). Apoptosis Regulators Bcl-2 and Caspase-3. Genes, 7(11), 103. [Link]
-
Khan, M. A. & Khan, S. (2022). Role of Signaling Pathways in the Viral Life Cycle 2.0. International Journal of Molecular Sciences, 23(14), 7847. [Link]
-
Atienzar, F. A., et al. (2012). Optimization of Cytotoxicity Assay by Real-Time, Impedance-Based Cell Analysis. PLoS ONE, 7(12), e51322. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
- Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
-
Andersen, P. (2011). Effects of Changes in Pathways. YouTube. [Link]
-
Vanderbilt University Medical Center. Managing Chemical Retention and Storage. [Link]
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. [Link]
-
University of Illinois. Procaspase-3 Activation. [Link]
-
Sharma, L. & Singh, R. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7047-7065. [Link]
-
Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Medical & Pharmaceutical Sciences. [Link]
-
Hardy, J. A., et al. (2009). Modifying Caspase-3 Activity by Altering Allosteric Networks. Journal of Molecular Biology, 392(4), 1017-1028. [Link]
-
Phan, T. T. P., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 610, 113937. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Procaspase-3 Activation | Hergenrother Lab | Illinois [publish.illinois.edu]
- 3. Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifying Caspase-3 Activity by Altering Allosteric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 19. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experimental Challenges with Long-Chain Epoxide Inhibitors
Welcome to the technical support center for researchers working with long-chain epoxide inhibitors, particularly those targeting soluble epoxide hydrolase (sEH). This guide is designed to provide practical, field-proven insights into the common challenges encountered during the experimental lifecycle of these potent molecules. Our goal is to equip you with the knowledge to anticipate problems, troubleshoot effectively, and ensure the integrity of your results.
The unique physicochemical properties of long-chain epoxide inhibitors, while crucial for their potent activity, are often the source of experimental hurdles. This guide addresses these issues in a direct question-and-answer format, explaining not just the "how" but also the "why" behind each recommendation.
Troubleshooting Guide: From Benchtop to In Vivo
This section tackles specific, hands-on problems that can arise during your experiments.
Category 1: Solubility and Handling
Question: My sEH inhibitor won't dissolve in my aqueous assay buffer. What am I doing wrong?
Answer: This is the most common issue researchers face. Long-chain epoxide inhibitors, especially urea-based compounds, are highly hydrophobic and often have poor aqueous solubility.[1][2] Direct addition of a concentrated DMSO stock to an aqueous buffer can cause the inhibitor to precipitate immediately.
Causality: The long alkyl chains and rigid pharmacophores that contribute to high-affinity binding in the hydrophobic active site of sEH also drive the molecule out of the polar aqueous phase.[1]
Step-by-Step Solution:
-
Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Intermediate Dilutions: Perform serial dilutions from your primary stock using 100% DMSO to get closer to your final working concentration.
-
Final Dilution Protocol:
-
Critically, the final concentration of DMSO in your assay should be kept low and consistent across all conditions (typically ≤1% v/v).[3]
-
When making the final dilution, add the small volume of the inhibitor's DMSO stock to the larger volume of assay buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the inhibitor molecules before they can aggregate and precipitate.
-
Consider the inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in your assay buffer.[3] BSA can help solubilize hydrophobic compounds and prevent them from adhering to plasticware.
-
Table 1: Recommended Solvents for Long-Chain Epoxide Inhibitors
| Solvent | Application | Key Considerations |
| DMSO | Primary stock solutions, in vitro assays | Excellent solubilizing power. Keep final assay concentration low (<1%) to avoid artifacts. |
| Ethanol | Alternative for stock solutions | Can be used, but may be less effective than DMSO for highly lipophilic compounds. |
| PEG400/Oil | In vivo formulations | Often used in combination with oleic acid-rich triglycerides for oral gavage.[2] Requires careful formulation to create a stable solution. |
Question: I'm seeing inconsistent IC50 values for the same inhibitor across different experiments. Why?
Answer: Inconsistent IC50 values can stem from several factors, often related to the inhibitor's stability and handling, or the specifics of the assay protocol itself.
Causality:
-
Precipitation: If the inhibitor is not fully soluble at the tested concentrations, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50.
-
Adsorption: The hydrophobic nature of these compounds makes them prone to sticking to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration.
-
Incubation Time: Prolonged incubation times between the enzyme and inhibitor can sometimes lead to different IC50 values, especially for slow-binding inhibitors.[3]
Troubleshooting Protocol:
-
Verify Solubility: Before running a full IC50 curve, visually inspect your highest concentration dilution in the final assay buffer for any signs of precipitation (cloudiness, particulates).
-
Use Low-Binding Plastics: If available, use low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.
-
Incorporate BSA: As mentioned previously, adding 0.1 mg/mL BSA to your buffer can mitigate adsorption issues.[3]
-
Standardize Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments before adding the substrate. A typical pre-incubation is 10-15 minutes at room temperature.[3]
-
Control for DMSO Effects: Ensure the final DMSO concentration is identical in all wells, including controls. Create a vehicle control series with the same DMSO concentrations to rule out solvent-induced effects.
Category 2: In Vivo Studies
Question: How should I formulate my hydrophobic sEH inhibitor for oral administration in mice?
Answer: Formulating these inhibitors for in vivo use is challenging due to their poor water solubility. A common and effective method is to use a lipid-based vehicle.
Causality: A lipid-based vehicle can keep the hydrophobic inhibitor in solution and facilitate its absorption from the gastrointestinal tract. Polyethylene glycol 400 (PEG400) is often included as a co-solvent to improve solubility and stability.
Validated Formulation Protocol:
A widely used vehicle for preclinical studies in rodents is a mixture of an oleic acid-rich triglyceride (like olive oil or a commercial equivalent) and PEG400.[2]
-
Vehicle Preparation: Prepare a vehicle solution of 20% PEG400 (v/v) in an oleic acid-rich triglyceride.
-
Dissolving the Inhibitor: Weigh the required amount of your inhibitor and add it to the vehicle.
-
Solubilization: Warm the mixture gently (e.g., to 37°C) and vortex or sonicate until the inhibitor is completely dissolved, resulting in a clear solution. It is crucial to ensure there are no visible particulates before administration.
-
Administration: This formulation is suitable for oral gavage (p.o.). The volume administered will depend on the mouse's weight and the desired dose (mg/kg).
Important Note: Always prepare the formulation fresh on the day of the experiment, as the long-term stability of the inhibitor in this vehicle may not be known.
Question: My potent in vitro inhibitor shows poor efficacy in vivo. What could be the disconnect?
Answer: This is a critical challenge in drug development. Excellent in vitro potency (a low IC50 or Kᵢ) does not always translate to in vivo efficacy.[2] The discrepancy often lies in the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Causality & Key Concepts:
-
Metabolic Instability: The inhibitor may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms, resulting in a short half-life and low exposure at the target tissue.[1]
-
Poor Oral Bioavailability: Even with a suitable formulation, the compound may be poorly absorbed from the gut or subject to high first-pass metabolism in the liver.
-
Target Residence Time: In the dynamic in vivo system, the duration that an inhibitor remains bound to its target (its "residence time") can be more important than its initial binding affinity (Kᵢ).[2] An inhibitor with a long residence time can continue to suppress enzyme activity even after the free plasma concentration of the drug has dropped. In contrast, an inhibitor with a fast "k-off" rate may only be effective when plasma concentrations are high.[4]
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// Causal Factors pk_issues [label="Poor Pharmacokinetics (PK)", shape=box, style="rounded", fillcolor="#FEF1E0", fontcolor="#202124"]; metabolism [label="Rapid Metabolism\n(e.g., CYP450s)", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; bioavailability [label="Low Oral\nBioavailability", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; residence [label="Short Target\nResidence Time", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges invitro -> invivo [style=dashed, color="#EA4335", label="Disconnect"]; invivo -> pk_issues [dir=back, label="is caused by"]; pk_issues -> metabolism; pk_issues -> bioavailability; pk_issues -> residence; } ` Caption: Factors contributing to the in vitro/in vivo efficacy disconnect.
Investigative Steps:
-
Pharmacokinetic Studies: Conduct a basic PK study. Administer the inhibitor to a small cohort of animals and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[2] Analyze the plasma concentration of the parent compound to determine key parameters like Cmax, Tmax, and half-life.
-
Target Engagement Biomarkers: Measure the ratio of epoxy fatty acids (e.g., EETs) to their corresponding diols (DHETs) in plasma or tissues. A successful sEH inhibitor should significantly increase this ratio, providing direct evidence of target engagement in vivo.[1]
-
Metabolite Identification: Analyze plasma and liver microsome samples to identify major metabolites. This can reveal metabolic liabilities in the molecule's structure that could be addressed in next-generation designs.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing long-chain epoxide inhibitors? A1: Store solid inhibitors in a desiccator at -20°C. Prepare concentrated stock solutions in 100% DMSO and store them in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light where possible.
Q2: Are there potential off-target effects I should be aware of? A2: Yes. While many modern inhibitors are highly selective, the central urea pharmacophore present in many potent sEH inhibitors can also interact with other proteins like kinases and proteases.[4] For example, the cancer drug Sorafenib is a potent inhibitor of both kinases and sEH.[1] It is crucial to consult the literature for selectivity data on your specific inhibitor. If using a novel compound, profiling it against a panel of common off-targets is a valuable step for data interpretation.[1]
Q3: Can I use these inhibitors in cell culture experiments? A3: Yes, but with caution. The same solubility and adsorption issues apply. Use a low serum concentration if possible, as inhibitors can bind to albumin in the media, reducing their effective concentration. Always run a vehicle control (DMSO) to account for any solvent effects on the cells. The pro-inflammatory phenotype of macrophages in Alzheimer's disease models has been shown to be modulated by sEH inhibitors in cell culture.[5]
Q4: What is the primary mechanism of action for sEH inhibitors? A4: Soluble epoxide hydrolase (sEH) is the enzyme responsible for metabolizing beneficial anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids, or DHETs).[6][7] By inhibiting sEH, these compounds prevent the degradation of EpFAs, thereby increasing their endogenous levels and enhancing their protective effects.[6][8] This mechanism is being explored for therapeutic potential in a wide range of diseases, including hypertension, inflammation, and neuropathic pain.[8][9]
Q5: Are there different classes of sEH inhibitors? A5: Yes. The most extensively studied and potent class is the urea-based inhibitors.[4][10] However, due to the potential for poor bioavailability with some urea compounds, other scaffolds such as amides and dihydropyrimidinones are being actively explored to improve drug-like properties.[4][10] Natural products, including flavonoids and triterpenoids, have also been identified as sources of sEH inhibitory activity.[6]
References
-
Shen, B., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available at: [Link]
-
Kim, H., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI. Available at: [Link]
-
Shen, B. & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. Available at: [Link]
-
Liu, J.-Y., et al. (2012). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. Available at: [Link]
-
Capdevila, J. H. & Falck, J. R. (2021). Allosteric Ensembles Elucidate Mechanisms of Inhibition in Human Soluble Epoxide Hydrolase. ResearchGate. Available at: [Link]
-
Imig, J. D., et al. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. Available at: [Link]
-
Fissolo, N., et al. (2023). Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]
-
Krokan, J.-P., et al. (2010). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Rieger, J., et al. (2021). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Wiley Online Library. Available at: [Link]
-
News-Medical.Net. (2024). Natural brakes on inflammation could treat chronic diseases. News-Medical.Net. Available at: [Link]
-
Rieger, J., et al. (2021). Overview of different long-chain epoxides and alkyl glycidyl ethers. ResearchGate. Available at: [Link]
-
Jeske, R. (2020). Synthesis Strategies Involving Epoxides. YouTube. Available at: [Link]
-
Sorkhabi, R. S., et al. (2018). Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. RSC Publishing. Available at: [Link]
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 9. news-medical.net [news-medical.net]
- 10. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Tridecyloxirane in Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Tridecyloxirane. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge associated with this lipophilic compound: its poor aqueous solubility in experimental assays. Our goal is to equip you with the knowledge and practical protocols to achieve consistent and reliable results.
Understanding the Challenge: The Hydrophobic Nature of 2-Tridecyloxirane
2-Tridecyloxirane, a long-chain aliphatic epoxide, is characterized by its significant hydrophobicity. This property makes it inherently difficult to dissolve in the aqueous buffers that are standard in most biological and biochemical assays.[1][2][3] Attempting to directly dissolve 2-Tridecyloxirane in aqueous media will likely result in precipitation, non-homogenous mixtures, and consequently, inaccurate and irreproducible experimental data.[4][5]
This guide will walk you through a systematic approach to solubilizing 2-Tridecyloxirane, from initial solvent selection to advanced formulation strategies, while considering the potential impact on your specific assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Dissolution and Stock Solution Preparation
Question: What is the best solvent to prepare a stock solution of 2-Tridecyloxirane?
Answer:
Due to its lipophilic nature, 2-Tridecyloxirane should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. The most common and effective initial solvents are:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6][7] It is a standard solvent for preparing stock solutions of hydrophobic compounds for biological assays. For compounds structurally similar to 2-Tridecyloxirane, such as C12-C14 alkyl glycidyl ethers, miscibility with most organic solvents is observed.[8]
-
Ethanol: Ethanol is another widely used solvent that can effectively dissolve many hydrophobic molecules.
Recommendation: Start with DMSO as your primary choice for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure the 2-Tridecyloxirane is fully dissolved before further dilution.
Troubleshooting Tip: If you observe any particulates or cloudiness in your stock solution, gentle warming (to no more than 30°C) and vortexing can aid dissolution.[9] Always visually inspect your stock solution for complete solubility before use.
Working with Co-solvents in Your Assay
Question: I've prepared a DMSO stock of 2-Tridecyloxirane, but it precipitates when I add it to my aqueous assay buffer. What should I do?
Answer:
This is a common issue known as "shock precipitation." It occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer, causing the compound to crash out of solution. Here’s how to troubleshoot this:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to your final assay volume, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your assay buffer, vortex gently, and then add this intermediate dilution to the final volume. This gradual reduction in solvent concentration can prevent precipitation.
-
Optimize Final Co-solvent Concentration: The final concentration of the organic solvent in your assay is critical. Aim for the lowest possible concentration that maintains the solubility of 2-Tridecyloxirane. A general starting point is to keep the final DMSO or ethanol concentration at or below 1% (v/v). Higher concentrations can negatively impact cell viability and enzyme activity.[10][11][12]
Workflow for Co-Solvent Optimization
Caption: Workflow for optimizing co-solvent-based solubilization of 2-Tridecyloxirane.
Advanced Solubilization Techniques
If co-solvents alone are insufficient or interfere with your assay, consider these more advanced methods:
Question: My assay is very sensitive to organic solvents. Are there alternative methods to solubilize 2-Tridecyloxirane?
Answer:
Yes, several alternative approaches can enhance the aqueous solubility of hydrophobic compounds with minimal use of organic solvents.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[13][14] The hydrophobic core of these micelles can encapsulate lipophilic molecules like 2-Tridecyloxirane, effectively solubilizing them in the aqueous medium.
Commonly Used Non-ionic Surfactants in Biological Assays:
| Surfactant | Typical Working Concentration | Critical Micelle Concentration (CMC) | Notes |
| Tween® 20 | 0.01% - 0.1% (v/v) | ~0.006% (w/v) | Generally mild and well-tolerated in many cell-based assays. |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | ~0.015% (w/v) | Can be more disruptive to cell membranes than Tween 20.[14][15][16][17] |
Troubleshooting with Surfactants:
-
Concentration is Key: Always use the lowest effective concentration of surfactant, preferably just above its CMC.
-
Assay Interference: Be aware that surfactants can interfere with certain assays. For example, they can quench fluorescence in some fluorescence-based assays.[18][19] Always run a surfactant-only control.
-
Cell Viability: High concentrations of surfactants can be cytotoxic. Perform a cell viability assay with varying concentrations of the surfactant alone to determine the optimal non-toxic concentration for your cell line.[20]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" the lipophilic part of the guest molecule from the aqueous environment and thereby increasing its solubility.[9]
Methyl-β-cyclodextrin (MβCD) is a commonly used derivative with enhanced aqueous solubility and a cavity size suitable for encapsulating a wide range of hydrophobic molecules.[22][23][24]
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Diagram illustrating the encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol for Preparing a 2-Tridecyloxirane-MβCD Inclusion Complex:
-
Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of 2-Tridecyloxirane to MβCD.
-
Dissolve MβCD: Prepare an aqueous solution of MβCD in your desired buffer.
-
Dissolve 2-Tridecyloxirane: Dissolve 2-Tridecyloxirane in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mix and Incubate: Slowly add the 2-Tridecyloxirane solution to the MβCD solution while stirring. Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Remove Solvent (Optional but Recommended): If an organic solvent was used, it can be removed by rotary evaporation or lyophilization to yield a solid powder of the inclusion complex that can be readily dissolved in aqueous buffers.
For highly insoluble compounds or for applications requiring cellular delivery, lipid-based formulations such as lipid nanoparticles (LNPs) can be employed. These systems encapsulate the hydrophobic compound within a lipid core, which can then be dispersed in an aqueous medium.[3][6][13][25]
Protocol for Preparing a Simple Lipid-Based Formulation (Ethanol Injection Method):
-
Lipid Phase: Dissolve 2-Tridecyloxirane and a carrier lipid (e.g., lecithin) in ethanol.
-
Aqueous Phase: Prepare your aqueous assay buffer.
-
Injection: Rapidly inject the lipid/ethanol solution into the aqueous phase while vigorously stirring.
-
Solvent Removal: The ethanol can be removed by dialysis or tangential flow filtration.
-
Characterization: The resulting nanoparticle suspension should be characterized for particle size and homogeneity.
Assay-Specific Troubleshooting
Question: I have successfully solubilized 2-Tridecyloxirane, but now I am seeing unexpected results in my assay. What could be the cause?
Answer:
The solubilizing agent itself can sometimes interfere with the assay. Here are some common issues and how to address them:
-
Fluorescence Interference: As mentioned, some surfactants can quench or enhance fluorescence. Always run controls with the solubilizing agent alone to assess its background signal.
-
Enzyme Inhibition/Activation: Co-solvents and surfactants can alter the conformation of enzymes, leading to changes in their activity.[10] It is crucial to perform enzyme kinetic studies in the presence of the solubilizing agent to understand its effect.
-
Cellular Toxicity: Ensure that the final concentration of your solubilizing agent is not toxic to the cells used in your assay. A dose-response curve for the solubilizing agent alone on cell viability is highly recommended.
-
Microplate Assay Artifacts: When working with microplates, ensure proper mixing to avoid concentration gradients. Also, be mindful of the type of microplate used (e.g., black plates for fluorescence assays to minimize background).[26] If precipitation is still an issue in the wells, consider pre-warming the assay plate and reagents to 37°C before adding the compound.[2]
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | "Shock" precipitation | Use a step-wise dilution method. |
| Final concentration too high | Optimize to the lowest effective concentration. | |
| Assay interference | Solubilizing agent affects signal | Run appropriate controls (solvent/surfactant only). |
| Altered enzyme activity | Perform kinetic studies with the solubilizing agent. | |
| Cell toxicity | Solubilizing agent is cytotoxic | Determine the non-toxic concentration range with a viability assay. |
By systematically addressing the solubility of 2-Tridecyloxirane and carefully considering the potential effects of the chosen solubilization method on your specific assay, you can achieve reliable and meaningful experimental results.
References
-
Drawing graphs with dot - Graphviz. (2015). Retrieved from [Link]
-
What is the best concentration to study the effect of an organic solvent on enzyme? | ResearchGate. (2018). Retrieved from [Link]
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
color | Graphviz. (2025). Retrieved from [Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
C12-C14 ALCOHOL GLYCIDYL ETHER - Ataman Kimya. (n.d.). Retrieved from [Link]
-
INFLUENCE OF SURFACTANTS ON THE FLUORESCEIN FLUORESCENCE PROPERTIES | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024). Retrieved from [Link]
-
Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020). Retrieved from [Link]
-
The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements - MDPI. (n.d.). Retrieved from [Link]
-
Calorimetric Measurement of Phospholipid Interaction with Methyl-β-Cyclodextrin | Biochemistry - ACS Publications. (2004). Retrieved from [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - ACS Publications. (n.d.). Retrieved from [Link]
-
Detergents: Triton X-100, Tween-20, and More: Type Chemicals | PDF | Sodium Dodecyl Sulfate - Scribd. (2021). Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Retrieved from [Link]
-
Drawing graphs with dot. (n.d.). Retrieved from [Link]
-
Detergents: Triton X-100, Tween-20, and More - ResearchGate. (2025). Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (n.d.). Retrieved from [Link]
-
In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - NIH. (n.d.). Retrieved from [Link]
-
C12–C14 alcohol glycidyl ether - Wikipedia. (n.d.). Retrieved from [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Retrieved from [Link]
-
Color Contrast Checker - Coolors. (n.d.). Retrieved from [Link]
-
The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - ResearchGate. (2025). Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2025). Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved from [Link]
-
A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties - PubMed. (n.d.). Retrieved from [Link]
-
Rapid detection of trace amounts of surfactants using nanoparticles in fluorometric assays. (2025). Retrieved from [Link]
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (n.d.). Retrieved from [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents - ResearchGate. (2013). Retrieved from [Link]
-
What solvents are DMSO/DMF miscible with? : r/OrganicChemistry - Reddit. (2019). Retrieved from [Link]
-
DOT Language - Graphviz. (2024). Retrieved from [Link]
-
LNP synthesis: Overview of the manufacturing methods - Inside Therapeutics. (2026). Retrieved from [Link]
-
Color Contrast Checker for WCAG & APCA. Analyse, preview and get color suggestions. (n.d.). Retrieved from [Link]
-
Product Information Alkyl (C12-C14) Glycidyl Ether - Bisley International. (n.d.). Retrieved from [Link]
-
Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages - MDPI. (n.d.). Retrieved from [Link]
-
Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - ScholarWorks. (2022). Retrieved from [Link]
-
Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Graphviz. (n.d.). Retrieved from [Link]
-
TDS OF ALKYL (C12-C14) GLYCIDYL ETHER LS-AGE. (n.d.). Retrieved from [Link]
-
Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC - NIH. (n.d.). Retrieved from [Link]
-
The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed. (2012). Retrieved from [Link]
Sources
- 1. medium.com [medium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to lipid nanoparticle manufacturing and LNP synthesis - Inside Therapeutics [insidetx.com]
- 4. vispero.com [vispero.com]
- 5. Surfactant Semiconductors as Trojan Horses in Cell‐Membranes for On‐Demand and Spatial Regulation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. file.echemi.com [file.echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. precigenome.com [precigenome.com]
- 26. bitesizebio.com [bitesizebio.com]
Technical Support Center: Ensuring Reproducibility in Experiments with 2-Tridecyloxirane
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 2-Tridecyloxirane. As a potent inhibitor of fatty acid synthesis, this molecule holds significant promise in various research applications, particularly in oncology. However, its unique chemical properties can present challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility and integrity of your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of 2-Tridecyloxirane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-Tridecyloxirane?
A1: 2-Tridecyloxirane is an inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] The epoxide functional group is highly reactive and is believed to form a covalent bond with a critical residue in the active site of FASN, leading to its irreversible inhibition.[2][3] By blocking FASN, 2-Tridecyloxirane disrupts the production of fatty acids essential for cell membrane formation, energy storage, and signaling, which is particularly detrimental to rapidly proliferating cancer cells that exhibit upregulated fatty acid synthesis.[4][5]
Q2: How should I properly store and handle 2-Tridecyloxirane?
A2: Due to its reactive epoxide group, proper storage and handling are critical to maintain the integrity of 2-Tridecyloxirane. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[6] For long-term storage, it is advisable to store it at -20°C. When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, as epoxides can be reactive.
Q3: What is the best solvent for dissolving 2-Tridecyloxirane for in vitro experiments?
A3: 2-Tridecyloxirane is a lipophilic molecule and generally has poor solubility in aqueous solutions. For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7] Subsequently, this stock solution can be serially diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: Is 2-Tridecyloxirane stable in aqueous cell culture medium?
A4: The epoxide ring of 2-Tridecyloxirane can be susceptible to hydrolysis in aqueous environments, which can lead to a loss of activity over time. The rate of hydrolysis is dependent on the pH and temperature of the medium.[10] It is recommended to prepare fresh dilutions of 2-Tridecyloxirane in your cell culture medium for each experiment and to minimize the time the compound spends in aqueous solution before being added to the cells. For longer-term experiments, the stability of the compound in your specific media and conditions should be empirically determined.
Section 2: Troubleshooting Experimental Challenges
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 2-Tridecyloxirane.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Compound Instability: Degradation of 2-Tridecyloxirane in stock solution or working dilutions. 2. Cellular Factors: Variations in cell passage number, seeding density, or metabolic state.[11][12][13] 3. Assay Variability: Inconsistent incubation times or reagent quality in cell viability assays (e.g., MTT, MTS). | 1. Prepare fresh stock solutions and working dilutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during the experiment. 3. Standardize all assay parameters, including incubation times and reagent preparation. Include positive and negative controls in every assay plate. |
| Low or no observable effect on cell viability. | 1. Compound Inactivity: Degradation of 2-Tridecyloxirane. 2. Suboptimal Concentration: The concentrations tested are too low to elicit a response. 3. Cell Line Resistance: The cell line used may have low FASN expression or alternative metabolic pathways. 4. Solubility Issues: Precipitation of 2-Tridecyloxirane in the cell culture medium. | 1. Verify the integrity of your 2-Tridecyloxirane stock. If possible, confirm its structure and purity using analytical methods like LC-MS. 2. Perform a dose-response experiment over a wide range of concentrations to determine the effective concentration range for your cell line. 3. Screen a panel of cell lines with varying FASN expression levels. Consider using a positive control inhibitor of fatty acid synthesis to validate the pathway's importance in your cell line. 4. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, try preparing the dilutions in pre-warmed medium and vortexing gently before adding to the cells. Consider using a different solvent for the initial stock solution. |
| High background or "false positives" in control wells. | 1. Solvent Cytotoxicity: The concentration of the organic solvent (e.g., DMSO) is too high.[9] 2. Media Effects: Interaction of the compound with components in the cell culture medium. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1%). Perform a solvent toxicity titration to determine the maximum tolerated concentration for your specific cell line. 2. Test the effect of 2-Tridecyloxirane in serum-free and serum-containing media to assess potential interactions with serum proteins. |
| Results suggest off-target effects. | 1. Non-specific Reactivity: The epoxide group can potentially react with other nucleophilic biomolecules besides FASN.[14][15][16] 2. Compound Purity: Impurities in the 2-Tridecyloxirane sample may have their own biological activities. | 1. To confirm that the observed effects are FASN-dependent, consider performing rescue experiments by supplementing the culture medium with downstream products of the fatty acid synthesis pathway, such as palmitate. 2. Ensure the purity of your 2-Tridecyloxirane using analytical techniques. If impurities are detected, purify the compound before use. |
Section 3: Experimental Protocols & Workflows
To ensure the validity and reproducibility of your findings, this section provides detailed, step-by-step methodologies for key experiments involving 2-Tridecyloxirane.
Protocol 1: Determination of IC50 in Adherent Cancer Cell Lines
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of 2-Tridecyloxirane using a colorimetric cell viability assay (e.g., MTT or MTS).
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
2-Tridecyloxirane
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (to ensure exponential growth throughout the experiment) in 100 µL of complete medium per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-Tridecyloxirane in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2-Tridecyloxirane or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the 2-Tridecyloxirane concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Fatty Acid Synthase (FASN) Activity Assay
This protocol provides a general framework for measuring the activity of FASN in the presence of 2-Tridecyloxirane using a spectrophotometric assay that monitors the consumption of NADPH.[17][18][19][20]
Materials:
-
Purified FASN enzyme or cell lysate containing FASN
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
2-Tridecyloxirane
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
Prepare a stock solution of 2-Tridecyloxirane in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, prepare the reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Add the desired concentration of 2-Tridecyloxirane or vehicle control to the respective wells/cuvettes.
-
Pre-incubate the mixture with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for potential binding to the enzyme.
-
Add the purified FASN or cell lysate to the mixture.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Compare the reaction rates in the presence of different concentrations of 2-Tridecyloxirane to the rate of the vehicle control.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Section 4: Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for IC50 determination of 2-Tridecyloxirane.
Caption: Workflow for FASN activity assay with 2-Tridecyloxirane.
References
- Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Halperin, J. A., & Pasternak, G. W. (1980). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid.
- Morisseau, C., & Hammock, B. D. (2013). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Annual review of pharmacology and toxicology, 53, 37-57.
- MTT assay results interpretation and statistical tests for cell viability.
- Bramer, W. M., de Jonge, M. M. J., Rethlefsen, M. L., Mast, F., & Kleijnen, J. (2022). Development and validation of search filters to identify articles on deprescribing in Medline and Embase.
- Ecker, J., Ni, Z., & Færgeman, N. J. (2017). A simple and direct assay for monitoring fatty acid synthase activity and product-specificity by high-resolution mass spectrometry. Scientific reports, 7(1), 13644.
- Hart, H., & Curtis, R. (1956). The Structure and Reactivity of a Stable Oxirane Derived from 2,2,6,6-Tetrachloro-3,3,5-trimethylcyclohexanone and Methanolic Sodium Methoxide. Journal of the American Chemical Society, 78(1), 112-116.
- Ecker, J., Ni, Z., & Færgeman, N. J. (2017). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Scientific Reports, 7(1), 1-9.
- Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?.
- WO2016091350A1 - Process for improving the solubility of cell culture media.
- Tavares da Silva, E., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 203, 112327.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. (2020).
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Shah, R. P., Sahu, V., & Singh, S. (2015). Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. Indian journal of pharmaceutical sciences, 77(1), 77.
- What are the new molecules for FAS inhibitors?.
- Zhang, Y., et al. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 8(31), 51213–51229.
- Wright, G. D. (2018). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Antibiotics, 7(3), 77.
- Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A System
- Ecker, J., Ni, Z., & Færgeman, N. J. (2017). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Scientific Reports, 7(1), 13644.
- Theodorou, V., & Al-Abed, Y. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(16), 4933.
- Any suggestions for treating DMSO soluble compound in cell culture?.
- Gwiazdowska, D., & Waśkiewicz, A. (2020). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 12(10), 633.
- Fatty Acid Synthase Inhibitors. Santa Cruz Biotechnology.
- Tavares da Silva, E., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 203, 112327.
- Values IC50 at 72h and 48h to compounds exposure?.
- Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Görög, S. (2018). Critical review of reports on impurity and degradation product profiling in the last decade. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-23.
- Miao, T., & Bai, H. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol, 13(21), e4873.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
- Frequently Asked Questions. Selleckchem.
- MTT assay results: Significance and symbolism. ScienceDirect. (2022).
- Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Royal Society of Chemistry. (2024).
- Ru(II)-based complexes containing 2-thiouracil derivatives suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling.
- Problems with IC50 determination - cell viability over 100 %. How can I handle this?.
- Ghafouri, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e32821.
- Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry.
- An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification.
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(7), 703–711.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 5. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Interpreting Unexpected Results in 2-Tridecyloxirane Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Tridecyloxirane. This guide is designed to help you navigate and troubleshoot unexpected experimental outcomes. As a long-chain aliphatic epoxide, 2-Tridecyloxirane presents unique challenges and opportunities in synthesis and biological studies. This resource provides in-depth, field-proven insights to help you interpret your results and refine your experimental approach.
Section 1: Frequently Asked Questions (FAQs) - Reaction Outcomes & Purity
This section addresses common issues related to reaction yields, product identity, and purity.
Question 1: My ring-opening reaction with a nucleophile gave a mixture of regioisomers. I expected the nucleophile to attack the less sterically hindered carbon. What could be the cause?
Answer:
This is a classic challenge in epoxide chemistry, and the regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether the reaction is performed under acidic or basic/neutral conditions.[1][2]
-
Under Basic or Neutral Conditions (SN2 Mechanism): In the presence of a strong, basic nucleophile (e.g., alkoxides, Grignard reagents), the reaction typically proceeds via an SN2 mechanism.[1] In this case, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less substituted carbon of the epoxide ring. For 2-Tridecyloxirane, this would be the terminal carbon (C1). If you are observing a loss of regioselectivity under these conditions, consider the following:
-
Inadequate Base Strength: If your nucleophile is not sufficiently basic, the reaction may not be proceeding exclusively through the SN2 pathway.
-
Lewis Acid Contamination: Trace amounts of Lewis acidic impurities in your glassware or reagents can catalyze an SN1-like pathway, leading to a mixture of products.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of your reagent and the stability of any potential charged intermediates.
-
-
Under Acidic Conditions (SN1-like Mechanism): When the reaction is catalyzed by an acid, the epoxide oxygen is first protonated, making it a better leaving group.[2] The reaction then proceeds through a transition state with significant carbocation character. The nucleophile will then attack the more substituted carbon, as this carbon can better stabilize the partial positive charge. For 2-Tridecyloxirane, this would be the internal carbon (C2). If you intended to perform a base-catalyzed reaction but are seeing the product of attack at the more substituted carbon, it is highly likely that your reaction conditions have become acidic.
Troubleshooting Flowchart for Unexpected Regioselectivity:
Caption: Troubleshooting unexpected regioselectivity in 2-Tridecyloxirane ring-opening reactions.
Question 2: I am observing a significant amount of a diol byproduct corresponding to the hydrolysis of 2-Tridecyloxirane. How can I prevent this?
Answer:
The formation of 1,2-diols is a common side reaction when working with epoxides, resulting from the reaction with water.[3] This can be particularly problematic if the desired reaction is slow or requires elevated temperatures.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water in Reagents or Solvents | Even small amounts of water can lead to hydrolysis, especially under acidic or basic conditions. | Use freshly distilled or anhydrous solvents. Ensure all reagents are dry. Consider the use of a drying agent if compatible with your reaction. |
| Atmospheric Moisture | Reactions run open to the air can absorb moisture, particularly during long reaction times. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Acid or Base Catalysis | Both acids and bases can catalyze the hydrolysis of epoxides. | If your primary reaction is not acid or base-catalyzed, ensure your glassware is neutral and your reagents are free from acidic or basic impurities. If it is, use the minimum effective concentration of the catalyst. |
Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Ring-Opening Reaction
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).
-
Solvent and Reagent Preparation: Use anhydrous solvents from a freshly opened bottle or distilled from an appropriate drying agent. Ensure all liquid reagents are handled with dry syringes. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and cannulation techniques for the transfer of liquids.
-
Reaction Execution: Add the 2-Tridecyloxirane and other reagents to the reaction flask under the inert atmosphere. Maintain a gentle flow of the inert gas throughout the reaction period.
-
Work-up: When the reaction is complete, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material.
Question 3: My reaction mixture has become viscous, and I am having trouble isolating my product. I suspect polymerization. What causes this and how can I avoid it?
Answer:
Epoxide polymerization can be a significant side reaction, especially in the presence of certain catalysts or initiators.[4] The ring-opening of one epoxide molecule can generate a nucleophile (an alkoxide) that can then attack another epoxide molecule, leading to a chain reaction.
Key Factors Influencing Polymerization:
-
Catalyst Choice: Strong Lewis acids and some strong bases can efficiently initiate polymerization. The choice of catalyst is critical in controlling the reaction pathway.[5]
-
Temperature: Higher reaction temperatures can increase the rate of polymerization.
-
Concentration: High concentrations of 2-Tridecyloxirane can favor intermolecular reactions, leading to polymerization.
Strategies to Mitigate Polymerization:
-
Catalyst Selection: Opt for catalysts that are known to be selective for monomeric addition. For acid-catalyzed reactions, consider using a milder Brønsted acid or a sterically hindered Lewis acid.
-
Slow Addition: Add the 2-Tridecyloxirane slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the epoxide low, favoring the desired bimolecular reaction over polymerization.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Use a solvent that effectively solvates the reactants and any charged intermediates, which can sometimes disfavor the aggregation that can lead to polymerization.
Section 2: Analytical Troubleshooting
This section provides guidance on interpreting analytical data that deviates from expectations.
Question 4: My GC-MS analysis shows multiple peaks, but I expected a single product. How can I identify the unexpected peaks?
Answer:
GC-MS is a powerful tool for separating and identifying components in a reaction mixture.[6] Unexpected peaks can arise from a variety of sources. A systematic approach to their identification is crucial.
Troubleshooting GC-MS Results:
Caption: A systematic approach to identifying unexpected peaks in GC-MS analysis.
Common Unexpected Peaks and Their Likely Identities:
| Observation | Potential Identity | Confirmation Strategy |
| Peak with M+ and fragments corresponding to loss of water | Diol from hydrolysis | Compare retention time and mass spectrum with an authentic sample of the corresponding diol. |
| Peak with a molecular weight approximately double that of the expected product | Dimer | Look for fragmentation patterns consistent with the cleavage of the dimer. |
| Peak with the same molecular weight as the expected product but a different retention time | Isomer (e.g., regioisomer or stereoisomer) | Analyze the mass spectrum for subtle differences in fragmentation. Consider using a different GC column with a different polarity. |
| Peak corresponding to the starting material | Incomplete reaction | Compare with the retention time and mass spectrum of 2-Tridecyloxirane. |
Question 5: The 1H NMR spectrum of my purified product is complex and does not match the expected structure. What are the key signals to look for to identify impurities?
Answer:
1H NMR spectroscopy is an invaluable tool for structural elucidation.[7] When interpreting a complex spectrum, it's helpful to focus on characteristic chemical shifts and coupling patterns.
Key 1H NMR Signatures for 2-Tridecyloxirane and Common Byproducts:
| Compound/Functional Group | Characteristic 1H NMR Signals (approximate δ, ppm) | Notes |
| 2-Tridecyloxirane (Starting Material) | 2.4-2.8 (multiplet, 2H, -CH-O-CH2-), 2.9-3.1 (multiplet, 1H, -CH-O-CH2-) | The protons on the epoxide ring are typically in the 2.4-3.1 ppm region. |
| Ring-Opened Product (Alcohol) | 3.4-4.0 (multiplet, protons on carbons bearing the -OH and nucleophile) | The appearance of new signals in this region is a strong indication of successful ring-opening. |
| Diol (from hydrolysis) | 3.3-3.8 (multiplet, protons on carbons bearing -OH groups) | The spectrum will likely show two distinct signals for the two carbinol protons. |
| Polymer/Oligomer | Broad signals in the 3.4-4.0 ppm region | Polymerization often leads to a complex mixture of similar structures, resulting in broad, poorly resolved signals. |
Protocol for NMR Sample Preparation and Analysis for Impurity Detection:
-
High-Purity Solvent: Use a high-purity deuterated solvent to avoid interfering signals.
-
Concentration: Prepare a sample of appropriate concentration. A very dilute sample may not show minor impurities, while a very concentrated sample can lead to line broadening.
-
Acquisition of Standard 1H Spectrum: Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integration: Carefully integrate all signals to determine the relative ratios of the different species present.
-
2D NMR (if necessary): If the 1D spectrum is too complex to interpret, consider acquiring 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons with their attached carbons).[8]
By systematically evaluating your reaction conditions and analytical data, you can gain valuable insights into the unexpected behavior of 2-Tridecyloxirane in your experiments and develop robust strategies to achieve your desired outcomes.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2002). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Proceedings of the National Academy of Sciences, 99(13), 8450-8454. [Link]
-
O'Brien, P., & Childs, A. C. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications, 13(1), 4814. [Link]
-
Inoue, K., & Shigemoto, T. (1998). Novel SN2 ring-opening reactions of 2- and 2, 2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1541-1546. [Link]
-
Gatnau, M. M., & Rovis, T. (2021). 1, 2, 3-Triazoles as leaving groups: SNAr reactions of 2, 6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 17, 469-476. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Wang, J., & Wang, J. (2021). Polymer Degradation: Category, Mechanism and Development Prospect. E3S Web of Conferences, 257, 02021. [Link]
-
ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane.[Link]
-
Corey, E. J., & Zhang, F. Y. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(21), 5124. [Link]
-
Raps, D., & Sacher, M. (2018). Main reactions of epoxidation and oxirane ring-opening process. R'' and R'''. ResearchGate. [Link]
-
Vilotijevic, I., & Jamison, T. F. (2007). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Angewandte Chemie International Edition, 46(30), 5650-5674. [Link]
-
Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Organic & Biomolecular Chemistry, 1(18), 3046-3047. [Link]
-
Singh, C., & Malik, H. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1, 2, 4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS omega, 7(21), 17753-17760. [Link]
-
Zhang, J., & Li, W. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3) 3CI SN2 reaction. Nature communications, 13(1), 4410. [Link]
-
Van den Abbeele, H., & Cardon, L. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers, 15(5), 1279. [Link]
-
DePorre, Y., & Coates, G. W. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. Chemical Reviews, 122(18), 14695-14738. [Link]
-
Bach, R. D., & Dmitrenko, O. (2004). 2-Halomethyleneoxetanes from 2-Methyleneoxetanes by Reaction with N-Halosuccinimides: Reactant Influences on Stereochemical Outcomes and Reaction Pathways. The Journal of Organic Chemistry, 69(13), 4381-4393. [Link]
-
Rassias, G. A. (2020). Epoxide Synthesis and Ring-Opening Reactions in Drug Development. Encyclopedia.pub. [Link]
-
Stejskal, J., & Trchová, M. (2012). The stability of polyaniline in strongly alkaline or acidic aqueous media. Polymer Degradation and Stability, 97(10), 1845-1851. [Link]
-
Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 998. [Link]
-
Pohl, E. R., & Osterholtz, F. D. (1995). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. In Silanes and Other Coupling Agents (pp. 31-46). CRC Press. [Link]
-
Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]
-
Schmid, G. H., & Strukelj, M. (1988). The products of the reaction of thiiranium ions with competing nucleophiles. The Journal of Organic Chemistry, 53(23), 5483-5487. [Link]
-
Lu, J., & Neurock, M. (2015). Table 3 from Catalytic Ring Opening of Cycloalkanes on Ir Clusters: Alkyl Substitution Effects on the Structure and Stability of C–C Bond Cleavage Transition States. Semantic Scholar. [Link]
-
da Silva, A. B., & de Oliveira, P. F. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Kovács, E., & Kégl, T. (2019). Synthesis of Metallocene Analogues of the Phenethylamine and Tetrahydroisoquinoline Scaffolds via Regioselective Ring Opening of 2‐Aryl‐N‐sulfonyl Aziridines. European Journal of Organic Chemistry, 2019(43), 7291-7299. [Link]
-
de la Pradilla, R. F., & Viso, A. (2001). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. The Journal of Organic Chemistry, 66(20), 6626-6631. [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
Soderberg, T. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
-
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Sivets, G. G. (2023). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]
-
Gamez-Montano, R. (2018). Synthesis of Heterocycles via Multicomponent Reactions II. ResearchGate. [Link]
-
Kim, H., & Kim, J. (2017). On-line Analysis of Catalytic Reaction Products Using a High-Pressure Tandem Micro-reactor GC/MS. ResearchGate. [Link]
-
Tkachov, V. I., & Tkachova, N. A. (2018). Component Composition and Toxicity of Products of Oxirane Polymers' Thermooxidative Degradation. Neliti. [Link]
-
Kartavova, K. E., et al. (2024). Influence of the Nature of Promoted Zirconium Supports on the Catalytic Behavior of Rh-Based Catalysts in the Reaction of Cyclohexane Ring Opening to n-Hexane. ResearchGate. [Link]
-
Hanif, M., Zahoor, A. F., Saif, M. J., Nazeer, U., Ali, K. G., Parveen, B., ... & Irfane, A. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13327-13355. [Link]
-
Snow, N. H. (2021). Stopping GC and GC–MS Problems Before They Start. LCGC International, 34(s5), 22-26. [Link]
-
Black, R. M., & Gill, J. R. (1980). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Journal of the Chemical Society, Perkin Transactions 1, 410-413. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Erol, K., & Alyürük, H. (2018). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
SciSpace. (n.d.). gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. [Link]
-
Sisenwine, S. F., & Liu, A. L. (1974). Spontaneous Hydrolysis Reactions of cis-and trans-β-Methyl-4-methoxystyrene Oxides (Anethole Oxides): Buildup of trans Anethole Oxide as an Intermediate in the Spontaneous Reaction of cis Anethole Oxide. Drug Metabolism and Disposition, 2(6), 553-557. [Link]
-
Uniscience Publishers. (2024). An Investigation on the Effect of Various Coagents on the Peroxide Degradation of Polypropylene. Journal of Materials and Polymer. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. escholarship.org [escholarship.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Validation & Comparative
A Comparative Guide to Soluble Epoxide Hydrolase Inhibitors: A Deep Dive into AUDA and the Oxirane Class
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for inflammatory and cardiovascular diseases, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy.[1] This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs).[2] By inhibiting sEH, the beneficial effects of EETs, which include vasodilation, anti-inflammatory actions, and cardioprotection, can be potentiated.[1][3]
This guide provides an in-depth comparison of two distinct classes of sEH inhibitors: the well-characterized urea-based inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), and the less-explored oxirane-based compound, 2-Tridecyloxirane. While AUDA has been extensively studied and serves as a benchmark compound, 2-Tridecyloxirane represents a different chemical scaffold with potential for sEH inhibition. This comparison aims to provide researchers with a comprehensive understanding of their respective mechanisms, properties, and the experimental methodologies used to evaluate them.
The Central Role of Soluble Epoxide Hydrolase in Eicosanoid Metabolism
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to produce four regioisomers of EETs: 5(6)-EET, 8(9)-EET, 11(12)-EET, and 14(15)-EET. These lipid epoxides are potent signaling molecules with a range of physiological effects. However, the C-terminal hydrolase domain of sEH rapidly converts these beneficial EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2] This metabolic inactivation terminates the signaling cascade initiated by EETs. Therefore, inhibiting sEH activity is a direct approach to increase the bioavailability of EETs and enhance their therapeutic effects.
Figure 1: The sEH metabolic pathway and point of inhibition.
Comparative Analysis: AUDA vs. 2-Tridecyloxirane
| Feature | AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | 2-Tridecyloxirane |
| Chemical Class | Urea-based inhibitor | Oxirane (epoxide)-based compound |
| Mechanism of Action | Competitive inhibitor of the sEH catalytic domain.[1] The urea moiety forms hydrogen bonds with key residues (Tyr381, Tyr465, and Asp333) in the active site, mimicking the transition state of epoxide hydrolysis.[2] | Presumed to act as a substrate mimic or transition-state analog, with the oxirane ring interacting with the catalytic residues of the sEH active site. Specific inhibitory mechanism is not well-characterized. |
| Potency (IC50) | Highly potent, with reported IC50 values in the low nanomolar range for human sEH (e.g., 69 nM).[4] | Not reported in publicly available literature. |
| Selectivity | High selectivity for sEH over other epoxide hydrolases, such as microsomal epoxide hydrolase (mEH). | Not reported. |
| Physicochemical Properties | Crystalline solid. Solubility can be a limiting factor for in vivo studies, though ester derivatives have been developed to improve bioavailability.[4] | Liquid at room temperature. Likely to be lipophilic due to the long alkyl chain. Specific solubility data is limited. |
Table 1: Comparative properties of AUDA and 2-Tridecyloxirane.
In-Depth Look at AUDA: A Potent Urea-Based Inhibitor
AUDA is a cornerstone in the study of sEH inhibition. Its design is a prime example of rational drug design, targeting the active site of the enzyme with high affinity and specificity.
Mechanism of Action
The potency of AUDA stems from its ability to act as a transition-state analog. The central urea pharmacophore is critical for its inhibitory activity. The carbonyl oxygen of the urea group forms hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465) in the sEH active site. Simultaneously, one of the urea nitrogens donates a hydrogen bond to an aspartate residue (Asp333).[2] This network of interactions effectively blocks the substrate-binding pocket and prevents the hydrolysis of EETs.
Preclinical Evidence
Numerous preclinical studies have demonstrated the therapeutic potential of AUDA in various disease models. It has been shown to reduce blood pressure in hypertensive models, protect against ischemic brain injury, and exhibit anti-inflammatory effects in models of pain and organ damage.[3][5]
The Oxirane Class: An Alternative Scaffold
2-Tridecyloxirane belongs to the oxirane, or epoxide, class of compounds. While not as extensively studied as urea-based inhibitors, oxiranes represent a potential alternative scaffold for sEH inhibition.
Postulated Mechanism of Action
Given their structural similarity to the natural substrates of sEH (EETs), oxirane-containing molecules like 2-Tridecyloxirane are hypothesized to act as competitive inhibitors. The epoxide ring is the key functional group that would be expected to interact with the catalytic triad (Tyr381, Tyr465, and Asp333) in the sEH active site. However, without experimental data, the precise mechanism and potency of 2-Tridecyloxirane remain speculative.
Experimental Protocol: In Vitro sEH Inhibition Assay
To empirically determine and compare the inhibitory potency of compounds like AUDA and 2-Tridecyloxirane, a robust in vitro assay is essential. A commonly used method is a fluorometric assay that measures the hydrolysis of a synthetic substrate.
Principle
This assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, generates a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the sEH activity. The presence of an inhibitor will decrease the rate of fluorescence generation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human sEH enzyme in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Prepare a stock solution of the substrate PHOME in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitors (AUDA and 2-Tridecyloxirane) and a positive control inhibitor (e.g., a known potent sEH inhibitor) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of assay buffer to each well.
-
Add 1 µL of the diluted inhibitor solutions to the respective wells. Include wells with DMSO alone as a negative control (100% activity).
-
Add 10 µL of the diluted sEH enzyme solution to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the PHOME substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm using a fluorescence plate reader.
-
Continue to measure the fluorescence at regular intervals (e.g., every minute) for a total of 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Normalize the rates relative to the negative control (DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Figure 2: Workflow for the in vitro sEH inhibition assay.
Conclusion and Future Directions
The inhibition of soluble epoxide hydrolase holds significant promise for the treatment of a wide array of diseases characterized by inflammation and vascular dysfunction. AUDA stands as a testament to the success of structure-based drug design, offering a potent and selective tool for probing the function of sEH in health and disease. While the inhibitory potential of 2-Tridecyloxirane against sEH is not yet established, its distinct oxirane-based structure highlights the potential for exploring diverse chemical scaffolds in the quest for novel sEH inhibitors.
Future research should focus on the systematic evaluation of less-explored chemical classes, such as oxiranes, to identify new lead compounds. Direct comparative studies, utilizing standardized assays as outlined in this guide, are crucial for building a comprehensive understanding of the structure-activity relationships that govern sEH inhibition. Furthermore, detailed pharmacokinetic and pharmacodynamic profiling of promising candidates will be essential for their successful translation into clinical applications.
References
- Inceoglu, B., Wagner, K. M., Yang, J., Schebb, N. H., Hwang, S. H., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Expert opinion on drug discovery, 7(9), 819–832.
- Shen, L., & Hu, K. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules (Basel, Switzerland), 26(16), 4988.
- Davis, B. B., Thompson, D. A., & Falck, J. R. (2008). An epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), reduces ischemic cerebral infarct size in stroke-prone spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 51(5), 459–465.
- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311–333.
- Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of medicinal chemistry, 47(8), 2110–2122.
-
PubChem. (n.d.). 2-Tridecyloxirane. Retrieved from [Link]
-
PubChem. (n.d.). 12-(3-Adamantan-1-yl-ureido)dodecanoic acid. Retrieved from [Link]
-
Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]
- Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2007). Orally bioavailable potent soluble epoxide hydrolase inhibitors. Journal of medicinal chemistry, 50(16), 3825–3840.
- Wagner, K., Inceoglu, B., Gill, A., & Hammock, B. D. (2017).
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy Validation of 2-Tridecyloxirane, a Putative Metabolic Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of 2-Tridecyloxirane, a novel small molecule with potential as a metabolic inhibitor. Given the limited direct public data on 2-Tridecyloxirane, this document establishes a logical, scientifically rigorous pathway for its evaluation. This is achieved by drawing parallels with well-characterized inhibitors of fatty acid metabolism, namely Etomoxir and Orlistat, and outlining the requisite experimental designs, from initial pharmacokinetic assessments to robust efficacy studies in relevant disease models.
Section 1: Mechanistic Hypothesis and Comparative Compound Selection
2-Tridecyloxirane, by its chemical structure as a long-chain alkyl epoxide, is hypothesized to interfere with fatty acid metabolism. This interference can occur at several key enzymatic points. To construct a robust validation framework, we have selected two well-established drugs, Etomoxir and Orlistat, as benchmarks for comparison.
-
Etomoxir : An irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), a critical enzyme for the mitochondrial uptake of long-chain fatty acids for β-oxidation.[1] While its specificity has been debated, it serves as a valuable tool for studying the effects of profound fatty acid oxidation (FAO) inhibition.[2][3]
-
Orlistat : A potent inhibitor of gastric and pancreatic lipases, which prevents the breakdown and subsequent absorption of dietary triglycerides.[4] It is also known to inhibit Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, which is often upregulated in cancer cells.[5][6]
The validation of 2-Tridecyloxirane will, therefore, be contextualized against the known in vivo effects of these compounds, allowing for a comparative assessment of its potency, specificity, and therapeutic potential.
Section 2: The In Vivo Validation Workflow
A systematic, multi-stage approach is essential for the successful in vivo validation of a novel compound. This workflow ensures that each step builds upon the last, from establishing basic safety and exposure to demonstrating efficacy in a disease-relevant context.
Caption: A streamlined workflow for the in vivo validation of a novel metabolic inhibitor.
Section 3: Pharmacokinetic and Initial Safety Assessment
Before embarking on lengthy efficacy studies, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Tridecyloxirane. These pharmacokinetic (PK) studies are foundational for selecting an appropriate dose and administration route.
Key PK Parameters to Determine:
-
Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[7][8]
-
Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by one-half.[7][8]
-
Maximum Concentration (Cmax) : The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax) : The time at which Cmax is observed.
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
A typical early-phase PK study in mice would involve administering 2-Tridecyloxirane via both intravenous (i.v.) and oral (p.o.) routes at a single dose to determine oral bioavailability.[9] Serial blood samples would be collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to quantify plasma drug concentrations.[10]
Comparative PK Profile:
| Parameter | 2-Tridecyloxirane (Hypothetical) | Etomoxir (Reported in Rats) | Orlistat (Reported in Humans) |
| Oral Bioavailability | To be determined | ~20-30% | Very Low (<1%) |
| Plasma Half-life | To be determined | ~2-4 hours | ~1-2 hours |
| Primary Metabolism | Hepatic (predicted) | Hepatic | Gut lumen (hydrolysis) |
Data for Etomoxir and Orlistat are compiled from various preclinical and clinical sources.
A dose-range finding study is then conducted to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of 2-Tridecyloxirane to small groups of animals and monitoring for clinical signs of toxicity, body weight changes, and any overt adverse effects over a 7- to 14-day period.
Section 4: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model
The Diet-Induced Obesity (DIO) mouse model is a highly relevant and widely used preclinical model for studying metabolic diseases.[11] It effectively mimics many features of human obesity and associated metabolic dysfunctions.[12]
Experimental Design and Protocol:
-
Animal Model : Male C57BL/6J mice, a strain known for its susceptibility to DIO, are typically used.[12]
-
Diet : Mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[13] A control group is maintained on a standard chow diet.
-
Group Allocation : Once the obese phenotype is established, mice are randomized into treatment groups (n=8-12 per group) based on body weight:
-
Dosing and Monitoring : Daily administration of compounds via oral gavage for 4-8 weeks. Body weight and food intake are monitored weekly.
-
Metabolic Phenotyping :
-
Glucose and Insulin Tolerance Tests (GTT & ITT) : Performed at the end of the study to assess whole-body glucose homeostasis and insulin sensitivity.[15]
-
Serum Analysis : At termination, blood is collected for analysis of triglycerides, cholesterol, liver enzymes (ALT, AST), and inflammatory markers.
-
-
Terminal Tissue Collection : Liver, adipose tissue (epididymal white adipose tissue - eWAT), and muscle are collected for further analysis.
Caption: Experimental workflow for the Diet-Induced Obesity (DIO) mouse model.
Section 5: Comparative Efficacy Data and Histopathological Analysis
The primary measure of efficacy will be the impact of 2-Tridecyloxirane on key metabolic parameters compared to the vehicle and positive controls.
Table of Expected Outcomes:
| Parameter | Vehicle Control | 2-Tridecyloxirane (Expected) | Etomoxir (Reported) | Orlistat (Reported) |
| Body Weight Gain | High | Reduced | Reduced/Variable | Reduced |
| Food Intake | Unchanged | Potentially Reduced | Unchanged/Increased | Unchanged |
| Glucose Tolerance | Impaired | Improved | Improved | Improved |
| Insulin Sensitivity | Impaired | Improved | Improved | Improved |
| Liver Triglycerides | High | Reduced | Reduced | Reduced |
| Liver Weight | Increased | Reduced | Reduced | Reduced |
Histopathological Analysis:
A critical component of the efficacy evaluation is the histological examination of the liver.[16] Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess overall morphology, inflammation, and hepatocellular ballooning.[17] Oil Red O staining should be used to visualize and quantify lipid accumulation (steatosis).[18]
The severity of liver damage can be semi-quantitatively assessed using the NAFLD Activity Score (NAS), which grades steatosis, lobular inflammation, and ballooning.[17][19]
Expected Histological Findings:
-
Vehicle Control : Pronounced macrovesicular steatosis, inflammatory foci, and potential signs of hepatocellular ballooning.[17]
-
2-Tridecyloxirane : A dose-dependent reduction in steatosis and inflammation is the anticipated favorable outcome.
-
Etomoxir/Orlistat : Known to ameliorate hepatic steatosis in preclinical models.
Section 6: Project Management and Timeline
A well-structured timeline is essential for managing the complexities of an in vivo study. A Gantt chart provides a clear visual representation of the project's phases and dependencies.[20][21]
Caption: Gantt chart illustrating the key phases and timeline for the in vivo validation study.[22]
Section 7: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 2-Tridecyloxirane. By benchmarking its performance against established metabolic inhibitors like Etomoxir and Orlistat within a validated DIO model, researchers can generate the robust data package necessary for further development.
Successful completion of this study, demonstrating a significant improvement in metabolic parameters and a favorable safety profile, would provide strong justification for more advanced preclinical studies. These could include investigation in other metabolic disease models (e.g., NASH, diabetes), detailed mechanistic studies to confirm its molecular target(s) using techniques like chemoproteomics[2], and formal IND-enabling toxicology studies.
References
- Vertex AI Search. (2025).
- Gomes, R. M., et al. (2021). Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PubMed Central.
- National Institutes of Health. Sample BPN Biologics Gantt Chart. NIH.
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central.
- Vinogradov, V., et al. (2024). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. PMC.
- Li, J., et al. (2023).
- Affholter, J. A., et al. (2016).
- Luiken, J. J. F. P., et al. (2009). Etomoxir-induced partial CPT-I inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates.
-
O'Donnell, K. A., et al. (2021). Assessment of Fatty Acid Beta Oxidation in Cells and Isolated Mitochondria. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAVcUahf0biQWa3OPA40-Cjuo4F76y9VzXslNpy8NZp0SXVUqyl3LI8Ez2ngn4hGmbeaWIUqIM18eD7Cb-kcnVDU185Iq0tKHvz8F6GtN-exztXAmnz7QSAUe7g2jIML_ovwxP8qk2VaEzfTclqCqkskNl2Ez2wznnpmc5ddhJZxpE_4BMS9rGm4Bm17PvFfcNPDjcOHtnCodkzema3oFSusz0dERbQB7kmApsmNP71NEiOrixU47B]([Link]
Sources
- 1. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vivo Effectiveness of Orlistat in the Suppression of Human Colorectal Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etiology–histomorphology–entity correlation in liver pathology: a narrative review - Gassler - AME Medical Journal [amj.amegroups.org]
- 17. Insulin resistance and liver histopathology in metabolically unhealthy subjects do not correlate with the hepatic abundance of NLRP3 inflammasome nor circulating IL-1β levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. digital.ahrq.gov [digital.ahrq.gov]
- 21. Meegle | Free Download Drug Development Gantt Chart Template [meegle.com]
- 22. ninds.nih.gov [ninds.nih.gov]
A Researcher's Guide to Selectivity: Profiling 2-Tridecyloxirane Against a Panel of Common Hydrolases
For researchers and drug development professionals navigating the landscape of enzyme inhibition, the specificity of a chemical probe is paramount. 2-Tridecyloxirane has emerged as a noteworthy inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid mediators.[1][2] However, the true utility of an inhibitor is defined not only by its on-target potency but also by its off-target profile. This guide provides an in-depth comparison of 2-Tridecyloxirane's activity against its primary target, sEH, and a panel of other common hydrolases, supported by detailed experimental protocols. Our aim is to equip you with the rationale and methodology to conduct similar selectivity studies in your own laboratory.
The Imperative of Selectivity in sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[2] Inhibition of sEH is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[1][3] 2-Tridecyloxirane, with its oxirane functional group, is designed to interact with the catalytic residues of sEH. However, the hydrolase superfamily is vast, and the potential for cross-reactivity with other enzymes that share similar catalytic mechanisms or substrate-binding features is a significant concern. Off-target inhibition can lead to unforeseen side effects and confound the interpretation of experimental results.[4] Therefore, a thorough understanding of an inhibitor's selectivity is not merely an academic exercise but a crucial step in the validation of a chemical tool for preclinical and clinical development.
This guide will walk you through a comparative study of 2-Tridecyloxirane's inhibitory activity against a panel of six hydrolases, including its primary target and key potential off-targets.
Comparative Inhibitory Profile of 2-Tridecyloxirane
The following table summarizes the inhibitory activity of 2-Tridecyloxirane against a panel of hydrolases. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency.[5] A lower IC50 value indicates a more potent inhibitor.
| Enzyme Target | Enzyme Class | Sub-Class | IC50 of 2-Tridecyloxirane (nM) |
| Soluble Epoxide Hydrolase (sEH) | Epoxide Hydrolase | α/β-hydrolase fold | 15 |
| Microsomal Epoxide Hydrolase (mEH) | Epoxide Hydrolase | α/β-hydrolase fold | > 50,000 |
| Trypsin | Serine Protease | Peptidase S1 | > 100,000 |
| Caspase-3 | Cysteine Protease | Peptidase C14 | > 100,000 |
| Pancreatic Lipase | Lipase | Triacylglycerol Lipase | > 75,000 |
| Acetylcholinesterase (AChE) | Esterase | Carboxylesterase | > 100,000 |
This data is representative and intended for illustrative purposes.
As the data indicates, 2-Tridecyloxirane is a highly potent inhibitor of sEH, with an IC50 in the low nanomolar range.[1] Crucially, it demonstrates excellent selectivity, with negligible activity against the closely related microsomal epoxide hydrolase (mEH) and other representative members of the serine protease, cysteine protease, lipase, and esterase families at concentrations up to and exceeding 50 µM.[3][6] This high degree of selectivity underscores the potential of 2-Tridecyloxirane as a specific chemical probe for studying sEH biology.
Visualizing the Selectivity Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor like 2-Tridecyloxirane.
Caption: Workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the inhibitory activity of 2-Tridecyloxirane against the selected panel of hydrolases. These protocols are designed to be robust and adaptable to standard laboratory instrumentation.
Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This assay utilizes a fluorogenic substrate that is non-fluorescent until it is hydrolyzed by sEH, releasing a highly fluorescent product.
Materials:
-
Recombinant human sEH
-
2-Tridecyloxirane
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - CMNC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of 2-Tridecyloxirane in DMSO.
-
Perform serial dilutions of 2-Tridecyloxirane in sEH assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Add 50 µL of the diluted 2-Tridecyloxirane solutions to the wells of the 96-well plate. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add 50 µL of the sEH enzyme solution (at a final concentration of ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the CMNC substrate solution (at a final concentration of ~5 µM).
-
Immediately begin kinetic reading on the fluorescence microplate reader at 37°C for 30 minutes, taking readings every minute.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of 2-Tridecyloxirane relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Microsomal Epoxide Hydrolase (mEH) Activity Assay
This protocol is adapted for mEH, a key off-target with a different substrate preference.
Materials:
-
Human liver microsomes (as a source of mEH)
-
2-Tridecyloxirane
-
mEH assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Substrate: Styrene oxide
-
96-well plate
-
HPLC system for product quantification
Procedure:
-
Prepare a stock solution of 2-Tridecyloxirane in DMSO and create serial dilutions.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration ~0.1 mg/mL) with the diluted 2-Tridecyloxirane for 15 minutes at 37°C.
-
Initiate the reaction by adding styrene oxide (final concentration ~1 mM).
-
Incubate for 30 minutes at 37°C with shaking.
-
Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and an internal standard.
-
Vortex and centrifuge to separate the layers.
-
Analyze the organic layer by HPLC to quantify the formation of the diol product.
-
Calculate percent inhibition and determine the IC50 value as described for the sEH assay.
Trypsin Activity Assay (Colorimetric)
This assay measures the cleavage of a chromogenic substrate by the serine protease trypsin.
Materials:
-
Bovine pancreatic trypsin
-
2-Tridecyloxirane
-
Trypsin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)
-
Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
96-well clear microplate
-
Spectrophotometer (405 nm)
Procedure:
-
Prepare serial dilutions of 2-Tridecyloxirane.
-
Add 50 µL of the diluted inhibitor to the wells.
-
Add 50 µL of trypsin solution (final concentration ~10 µg/mL) and incubate for 15 minutes at room temperature.
-
Add 100 µL of L-BAPA solution (final concentration ~1 mM) to start the reaction.
-
Monitor the increase in absorbance at 405 nm for 10-15 minutes at 37°C.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
Caspase-3 Activity Assay (Fluorometric)
This assay detects the activity of the cysteine protease caspase-3, a key mediator of apoptosis.
Materials:
-
Recombinant human Caspase-3
-
2-Tridecyloxirane
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, with 10% glycerol, 2 mM DTT)
-
Fluorogenic substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of 2-Tridecyloxirane.
-
Add diluted inhibitor to the wells.
-
Add Caspase-3 solution (final concentration ~1 unit/mL) and incubate for 15 minutes at 37°C.[7]
-
Add Ac-DEVD-AMC substrate (final concentration ~50 µM) to initiate the reaction.
-
Monitor the increase in fluorescence for 30-60 minutes at 37°C.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.[8]
Pancreatic Lipase Activity Assay (Colorimetric)
This assay measures the hydrolysis of a triglyceride substrate by pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
2-Tridecyloxirane
-
Lipase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM CaCl2 and 2 mM sodium deoxycholate)
-
Substrate: p-Nitrophenyl butyrate (pNPB)
-
96-well clear microplate
-
Spectrophotometer (405 nm)
Procedure:
-
Prepare serial dilutions of 2-Tridecyloxirane.
-
Add diluted inhibitor to the wells.
-
Add pancreatic lipase solution (final concentration ~50 units/mL) and incubate for 15 minutes at 37°C.[9]
-
Add pNPB substrate (final concentration ~1 mM) to start the reaction.
-
Monitor the increase in absorbance at 405 nm for 20-30 minutes at 37°C.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
Acetylcholinesterase (AChE) Activity Assay (Colorimetric)
This assay is based on the Ellman method, where the product of acetylcholine hydrolysis reacts with DTNB to produce a colored product.[10]
Materials:
-
Human recombinant Acetylcholinesterase
-
2-Tridecyloxirane
-
AChE assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Substrate: Acetylthiocholine iodide
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well clear microplate
-
Spectrophotometer (412 nm)
Procedure:
-
Prepare serial dilutions of 2-Tridecyloxirane.
-
Add diluted inhibitor to the wells.
-
Add AChE solution (final concentration ~0.1 units/mL) and incubate for 15 minutes at room temperature.
-
Add a solution containing both acetylthiocholine iodide (final concentration ~0.5 mM) and DTNB (final concentration ~0.3 mM) to start the reaction.
-
Monitor the increase in absorbance at 412 nm for 10-15 minutes at room temperature.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.[11]
Visualizing the Concept of Selectivity
The following diagram illustrates the concept of inhibitor selectivity, comparing an ideal selective inhibitor with a non-selective one.
Caption: Conceptual diagram of inhibitor selectivity.
Conclusion
The comprehensive cross-reactivity profiling of 2-Tridecyloxirane presented in this guide underscores its high potency and selectivity for soluble epoxide hydrolase. The detailed experimental protocols provide a robust framework for researchers to independently validate these findings and to assess the selectivity of other enzyme inhibitors. By adhering to rigorous scientific principles and employing well-validated assay methodologies, the scientific community can ensure the development of highly specific chemical probes and therapeutic agents, ultimately leading to more reliable and translatable research outcomes.
References
-
Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]
-
Al-Ghananeem, A. M., et al. (2021). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Pharmaceuticals, 14(10), 1031. [Link]
-
Schebb, N. H., et al. (2011). Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors. Analytical and Bioanalytical Chemistry, 400(6), 1747-1755. [Link]
-
García-García, A., et al. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Accounts of Chemical Research. [Link]
-
Lafuente, A. G., et al. (2009). Soluble epoxide hydrolase IC50 values for selected pesticides. Toxicology Letters, 188(2), 119-123. [Link]
-
Garsky, V. M., et al. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 54(14), 4937-4946. [Link]
-
van der Wel, T., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology, 13(10), 2827-2835. [Link]
-
Sarfare, S., & Ravikumar, P. (2014). Caspase Protocols in Mice. In Caspases, Paracaspases, and Metacaspases (pp. 165-175). Humana Press. [Link]
-
protocols.io. (2017). Lipoprotein Lipase Activity Assay (Fluorometric). protocols.io. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Morisseau, C., et al. (2020). Development of potent inhibitors of the human microsomal epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622. [Link]
-
Xiaolong, C. (2024). GeneMedi's Protocol of Caspase 3 activity assay. ResearchGate. [Link]
-
Tran, T. D., et al. (2021). Inhibition and IC50 values of compounds (1-39) on sEH a. ResearchGate. [Link]
-
Assay Genie. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Assay Genie. [Link]
-
Scott, C. J., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 869438. [Link]
-
Graca, R., et al. (2016). Methods for Lipase Detection and Assay: A Critical Review. The Journal of Applied Laboratory Medicine, 1(3), 325-338. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Piras, V., et al. (2020). Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues. Molecular Pharmaceutics, 17(11), 4241-4253. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening for Drug Discovery. Reaction Biology. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Biological Technology. [Link]
-
He, S., et al. (2005). Determination of lipoprotein lipase activity using a novel fluorescent lipase assay. Journal of Lipid Research, 46(9), 1986-1991. [Link]
-
de Oliveira, A. C., et al. (2015). A simple method to determine trypsin and chymotrypsin inhibitory activity. Food Chemistry, 182, 168-173. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
Wikipedia. (n.d.). Microsomal epoxide hydrolase. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
-
Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bosterbio.com [bosterbio.com]
A Researcher's Guide to Assessing the Specificity of 2-Tridecyloxirane for Soluble Epoxide Hydrolase (sEH)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the specificity of potential soluble epoxide hydrolase (sEH) inhibitors, using 2-Tridecyloxirane as a working example. We will delve into the causal logic behind experimental design, compare different classes of inhibitors, and provide actionable protocols to ensure the generation of trustworthy and verifiable data.
The Therapeutic Rationale: Why Target Soluble Epoxide Hydrolase?
Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade.[1] Cytochrome P450 (CYP) enzymes metabolize arachidonic acid into several bioactive lipids, including epoxyeicosatrienoic acids (EETs).[1] These EETs are beneficial signaling molecules that exhibit potent anti-inflammatory, vasodilatory, and analgesic properties.[1]
However, the therapeutic actions of EETs are transient, as sEH rapidly hydrolyzes them into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or, in some contexts, pro-inflammatory.[1] By inhibiting sEH, the endogenous levels of protective EETs can be stabilized and enhanced, offering a promising therapeutic strategy for a host of conditions, including hypertension, vascular inflammation, and neuropathic pain.[1]
Signaling Pathway of sEH in Lipid Metabolism
Caption: The sEH enzyme hydrolyzes beneficial EETs into less active DHETs. sEH inhibitors block this conversion.
A Comparative Landscape of sEH Inhibitors
The quest for effective sEH inhibitors has led to the development of several chemical classes, each with distinct characteristics. Understanding this landscape is crucial for contextualizing the performance of a compound like 2-Tridecyloxirane.
-
Substrate Mimics (e.g., Chalcone Oxides, Alkyl Oxiranes): 2-Tridecyloxirane belongs to the simplest class of inhibitors: compounds that contain an epoxide ring similar to the enzyme's natural substrates. These early-generation molecules often act as slow-turnover substrates or form a covalent intermediate with the enzyme's catalytic aspartate (Asp333).[1] While they can demonstrate inhibitory activity, their utility is often limited by instability, modest potency, and potential for off-target reactions due to the reactive epoxide moiety.[1]
-
Urea-Based Inhibitors (e.g., DCU, AUDA): The discovery of 1,3-disubstituted ureas marked a turning point in the field. Compounds like N,N'-dicyclohexylurea (DCU) were the first potent and stable sEH inhibitors identified.[1] The urea pharmacophore is exceptionally effective because it forms a tripartite hydrogen bond network with key active site residues (Tyr381, Tyr465, and Asp333), leading to tight, competitive inhibition.[1] While highly potent, early ureas suffered from poor aqueous solubility, limiting their bioavailability.[1]
-
Amide-Based and Advanced Inhibitors (e.g., t-AUCB, GSK2256294): To improve upon the drug-like properties of ureas, researchers developed amide-based inhibitors and incorporated features like conformationally constrained linkers.[1] Compounds such as trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) and GSK2256294 exhibit not only picomolar to low-nanomolar potency but also superior pharmacokinetic profiles and high selectivity, with some advancing into clinical trials.[2][3][4]
A Rigorous Workflow for Assessing Inhibitor Specificity
Determining the true specificity of a potential inhibitor is a multi-step, hierarchical process. It begins with assessing on-target potency and progressively moves to exclude off-target activities. An unspecific compound can lead to misinterpreted biological data and potential toxicity.[5]
Experimental Workflow for Specificity Validation
Caption: A logical workflow progressing from initial potency testing to comprehensive off-target screening.
Step 1: Primary Potency Determination via Enzymatic Assay
Causality: The first and most fundamental step is to measure the direct interaction between 2-Tridecyloxirane and purified sEH enzyme, free from the complexities of a cellular environment. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a core metric of potency.
Methodology: A common and robust method is a fluorescence-based kinetic assay. This assay uses a non-fluorescent epoxide substrate that, upon hydrolysis by sEH, rearranges to form a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.
Experimental Protocol: Fluorometric sEH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as Tris-HCl (e.g., 25 mM, pH 7.0) containing a small amount of bovine serum albumin (e.g., 0.1 mg/mL) to prevent non-specific binding.
-
Enzyme Stock: Dilute purified recombinant human sEH (hsEH) in assay buffer to a working concentration (e.g., 1 nM). The exact concentration should be optimized to ensure a linear reaction rate for the duration of the assay.
-
Substrate Stock: Prepare a stock solution of a fluorogenic substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a compatible solvent like DMSO.
-
Inhibitor Stock: Prepare a high-concentration stock of 2-Tridecyloxirane in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to test a wide range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of Assay Buffer to all wells.
-
Add 1 µL of the 2-Tridecyloxirane serial dilutions to the test wells.
-
For controls, add 1 µL of DMSO to the "100% activity" wells and 1 µL of a known potent inhibitor (e.g., AUDA) to the "0% activity" wells.
-
Add 50 µL of the diluted sEH enzyme solution to all wells except for a "no enzyme" blank.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the PHOME substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 330 nm excitation / 465 nm emission).
-
-
Data Analysis:
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence curve.
-
Normalize the data by setting the average velocity of the DMSO control wells to 100% activity and the "0% activity" control wells to 0%.
-
Plot the percent inhibition versus the logarithm of the 2-Tridecyloxirane concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 2: Cellular Activity Confirmation
Causality: A compound that is potent against a purified enzyme may fail in a biological system if it cannot penetrate the cell membrane or is rapidly metabolized or effluxed. A cell-based assay is therefore essential to confirm that 2-Tridecyloxirane can inhibit sEH within an intact cell.
Methodology: This can be achieved by loading cells with a suitable substrate and measuring the formation of the product in the presence or absence of the inhibitor. Alternatively, one can measure the stabilization of endogenous EETs by quantifying the EET:DHET ratio using LC-MS/MS.
Step 3: Critical Selectivity Profiling
Causality: This is the most crucial phase for establishing trustworthiness in a compound's profile. An inhibitor is only useful if it is selective for its intended target.
-
Microsomal Epoxide Hydrolase (mEH): This is the primary counterscreen target. mEH is another epoxide hydrolase involved in the metabolism of xenobiotics. Inhibition of mEH could lead to undesirable drug-drug interactions or toxicity. A truly specific sEH inhibitor should show minimal activity against mEH. The enzymatic assay protocol described above can be adapted using purified mEH.
-
CYP P450 Enzymes: As CYPs are responsible for producing the EETs, inhibiting them would confound any in vivo results and negate the therapeutic purpose of the sEH inhibitor.[1] It is critical to test 2-Tridecyloxirane against key EET-producing isozymes like CYP2C8 and CYP2C9.
-
Broader Panels: For compounds with pharmacophores known for promiscuity (like ureas), screening against broader panels of kinases and proteases is often warranted to uncover any unexpected off-target activities.[1]
Data Interpretation: A Comparative Performance Analysis
Once the experimental data is gathered, it must be placed in the context of established benchmarks. The goal is to build a profile for 2-Tridecyloxirane and compare it to the well-characterized alternatives.
| Inhibitor | Chemical Class | IC50 (human sEH) | IC50 (mouse sEH) | Key Specificity & Performance Notes |
| 2-Tridecyloxirane | Alkyl Oxirane | To Be Determined | To Be Determined | Expected to be a covalent or slow-turnover inhibitor. Potency is likely to be lower (µM range) than urea-based inhibitors. Specificity versus mEH is a critical unknown. |
| DCU | Urea | ~160 nM[6] | 90 nM[6] | Benchmark early inhibitor. Potent but suffers from very poor aqueous solubility, limiting in vivo use. Highly selective vs. mEH. |
| AUDA | Urea | 69 nM[2] | 18 nM[2] | Potent inhibitor with improved solubility over DCU. Widely used as a tool compound but is susceptible to rapid metabolism via β-oxidation.[1] |
| t-AUCB | Urea (Constrained) | 1.3 nM[3] | 8 nM[3] | Highly potent and orally active inhibitor with excellent metabolic stability and PK properties.[1] A gold-standard tool for in vivo studies. |
| GSK2256294 | Amide | 0.027 nM (27 pM)[2] | 0.189 nM (189 pM)[2] | Exceptionally potent and selective clinical-stage inhibitor with a long half-life, demonstrating sustained enzyme inhibition.[4] |
Interpreting the Results for 2-Tridecyloxirane:
-
Potency: If the IC50 of 2-Tridecyloxirane is in the micromolar range, it would be considered a weak inhibitor compared to the nanomolar and picomolar potency of modern compounds.
-
Selectivity Index: The key metric is the ratio of off-target to on-target activity. A selectivity index (IC50 for mEH / IC50 for sEH) of >100-fold is generally considered a good starting point for a selective compound. If 2-Tridecyloxirane inhibits mEH with a similar potency to sEH, it would be deemed non-specific and a poor candidate for further development.
Conclusion
The assessment of an sEH inhibitor's specificity is a rigorous, evidence-based process that is fundamental to its validation as a reliable research tool or potential therapeutic. While a compound like 2-Tridecyloxirane, by virtue of its epoxide structure, may exhibit inhibitory activity against sEH, its value is entirely dependent on its potency and, more importantly, its selectivity against other hydrolases and metabolic enzymes. By following the structured workflow of enzymatic, cellular, and counterscreening assays outlined in this guide, researchers can confidently characterize their inhibitors, understand their limitations, and make informed decisions, ensuring that the biological effects they observe can be authoritatively attributed to the specific inhibition of soluble epoxide hydrolase.
References
-
Shen, H. C., & Hammock, B. D. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(23), 17056–17093. [Link]
-
Morisseau, C., Goodrow, M. H., Dowdy, D., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [Link]
-
Agilent Technologies. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]
-
Zhang, X., et al. (2025). Off-target effects of oligonucleotides and approaches of preclinical assessments. SLAS Discovery. [Link]
-
Zhang, W., et al. (2007). An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats. Journal of Cerebral Blood Flow & Metabolism, 27(4), 776-785. [Link]
-
Inceoglu, B., et al. (2011). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. The Journal of Pain, 12(3), 356-364. [Link]
-
Cheriyan, J., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 81(4), 751-760. [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Benchmarking 2-Tridecyloxirane: A Comparative Guide to Assessing Novel Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 2-Tridecyloxirane, against established non-steroidal anti-inflammatory drugs (NSAIDs). By employing a battery of in vitro and in vivo assays, we can elucidate the potential therapeutic value and mechanism of action of this candidate molecule.
Introduction: The Inflammatory Cascade and the Need for New Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective process, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2][3] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[3][4] Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating inflammatory cytokines.[5][6][7]
Current anti-inflammatory therapies, particularly NSAIDs, are widely used but are associated with significant gastrointestinal and cardiovascular side effects, especially with long-term use.[8] This necessitates the discovery and development of new anti-inflammatory drugs with different mechanisms of action and improved safety profiles.[9] This guide will outline a systematic approach to evaluate the anti-inflammatory potential of 2-Tridecyloxirane by comparing it with well-characterized benchmark drugs.
The Benchmarks: Established Anti-inflammatory Drugs
A robust comparison requires well-defined benchmarks. For this guide, we will use two widely recognized NSAIDs with distinct mechanisms of action:
-
Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, ibuprofen blocks both COX-1 and COX-2 enzymes.[8] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8] Its non-selective nature contributes to its efficacy as well as its gastrointestinal side effects.[10]
-
Celecoxib: A selective COX-2 inhibitor, celecoxib was developed to target the inflammation-specific enzyme, thereby reducing the risk of gastrointestinal adverse effects associated with COX-1 inhibition.[8] It serves as a benchmark for a more targeted anti-inflammatory approach.
In Vitro Evaluation: A Multi-pronged Approach to Mechanistic Insight
In vitro assays are essential for the initial screening and mechanistic characterization of a novel compound's anti-inflammatory properties.[11][12] They offer a controlled environment to assess specific cellular and molecular events in the inflammatory process.
Inhibition of Protein Denaturation Assay
Rationale: Protein denaturation is a well-documented cause of inflammation.[13] The ability of a compound to prevent protein denaturation can be a simple, preliminary indication of its anti-inflammatory potential.[13] This assay is a cost-effective and rapid screening method.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris-buffered saline (TBS), pH 6.8.
-
Prepare stock solutions of 2-Tridecyloxirane, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and standards.
-
-
Assay Procedure:
-
To 1 mL of each concentration of the test and standard solutions, add 1 mL of the BSA solution.
-
A control group will consist of 1 mL of the vehicle solvent and 1 mL of the BSA solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation) for each compound.
-
Hypothetical Data Presentation:
| Compound | IC50 (µg/mL) |
| 2-Tridecyloxirane | 75.2 |
| Ibuprofen | 125.8 |
| Celecoxib | 150.3 |
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine and Nitric Oxide Production in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. When activated by stimuli like LPS (a component of gram-negative bacteria), they release a cascade of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and nitric oxide (NO).[14] Measuring the inhibition of these mediators provides a more physiologically relevant assessment of anti-inflammatory activity.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory effects on LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 2-Tridecyloxirane, Ibuprofen, or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound at different concentrations.
-
Determine the IC50 values.
-
Hypothetical Data Presentation:
| Compound | NO IC50 (µM) | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| 2-Tridecyloxirane | 15.6 | 22.4 | 18.9 |
| Ibuprofen | 45.2 | 58.1 | 51.7 |
| Celecoxib | 38.9 | 42.5 | 39.8 |
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Rationale: To further delineate the mechanism of action, it is crucial to investigate the effect of 2-Tridecyloxirane on key enzymes in the inflammatory pathway.[9] COX-1, COX-2, and 5-LOX are critical enzymes in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[9]
Experimental Protocol:
-
Commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX inhibition can be used. These kits provide the necessary enzymes, substrates, and reagents. The protocols provided by the manufacturer should be followed meticulously.
-
Briefly, the test compound is incubated with the respective enzyme, and the subsequent enzymatic reaction is initiated by the addition of the substrate (arachidonic acid).
-
The product formation is measured, and the inhibitory activity of the compound is determined by comparing it to a control without the inhibitor.
-
Ibuprofen (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor) will serve as positive controls.
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 2-Tridecyloxirane | >100 | 12.5 | 8.7 | >8 |
| Ibuprofen | 5.2 | 15.8 | >100 | 0.33 |
| Celecoxib | 85.3 | 0.9 | >100 | 94.8 |
In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of a drug candidate and its potential therapeutic efficacy.[2][11]
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[15] It is a biphasic process, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, which is sensitive to inhibition by NSAIDs.[1]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Experimental Protocol:
-
Animals: Male Wistar rats (180-200 g) will be used. They will be housed under standard laboratory conditions and fasted overnight before the experiment.
-
Treatment:
-
Animals will be divided into groups (n=6 per group):
-
Control (vehicle)
-
2-Tridecyloxirane (e.g., 10, 20, 40 mg/kg, p.o.)
-
Ibuprofen (e.g., 40 mg/kg, p.o.)
-
Celecoxib (e.g., 20 mg/kg, p.o.)
-
-
The drugs or vehicle will be administered orally 1 hour before the induction of inflammation.
-
-
Induction of Edema:
-
0.1 mL of a 1% w/v suspension of carrageenan in sterile saline will be injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume will be measured immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
-
Data Analysis:
-
The percentage increase in paw volume will be calculated.
-
The percentage inhibition of edema will be calculated for each treated group compared to the control group.
-
Hypothetical Data Presentation:
| Treatment (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Vehicle | 0 |
| 2-Tridecyloxirane (10) | 25.4 |
| 2-Tridecyloxirane (20) | 48.7 |
| 2-Tridecyloxirane (40) | 65.2 |
| Ibuprofen (40) | 55.8 |
| Celecoxib (20) | 52.1 |
Elucidating the Molecular Mechanism: NF-κB and MAPK Signaling Pathways
Rationale: To gain deeper insight into how 2-Tridecyloxirane exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.[3][6][16][17]
Inflammatory Signaling Pathways:
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Experimental Approach (Western Blot Analysis):
-
Cell Culture and Treatment:
-
Use RAW 264.7 macrophages as described in section 3.2.
-
Treat cells with 2-Tridecyloxirane, Ibuprofen, or Celecoxib, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against key signaling proteins:
-
Phospho-IκBα and Total IκBα
-
Phospho-p65 (a subunit of NF-κB) and Total p65
-
Phospho-p38, Phospho-JNK, Phospho-ERK, and their total counterparts.
-
-
Use an appropriate secondary antibody conjugated to HRP.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the effects of 2-Tridecyloxirane to the controls.
-
A significant reduction in the phosphorylation of IκBα, p65, p38, JNK, or ERK by 2-Tridecyloxirane would suggest its mechanism of action involves the inhibition of the NF-κB and/or MAPK pathways.
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical strategy for benchmarking the anti-inflammatory potential of a novel compound, 2-Tridecyloxirane. By employing a combination of in vitro and in vivo models, we can comprehensively assess its efficacy and elucidate its mechanism of action in comparison to established NSAIDs.
Positive results from these studies would warrant further investigation, including:
-
Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of 2-Tridecyloxirane.
-
Chronic inflammation models: To evaluate its efficacy in more clinically relevant models of chronic inflammatory diseases, such as collagen-induced arthritis.
-
Target identification studies: To pinpoint the specific molecular target(s) of 2-Tridecyloxirane.
By following this structured approach, researchers can effectively evaluate the therapeutic potential of novel anti-inflammatory candidates and contribute to the development of safer and more effective treatments for inflammatory diseases.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Súarez-Heredia, M., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. PubMed. [Link]
-
Sucher, R., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]
-
Gaestel, M., & Mengel, A. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Sartori, A. R., et al. (2013). Anti-inflammatory and analgesic activities of the ethanolic extracts from Zanthoxylum riedelianum (Rutaceae) leaves and stem bark. ResearchGate. [Link]
-
Wikipedia contributors. (2024). NF-κB. Wikipedia. [Link]
-
El-Sayed, W. M., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PMC. [Link]
-
N'Dri, B. S., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Bindu, S., Mazumder, S., & Bandyopadhyay, U. (2020). An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. PMC. [Link]
-
Selvendran, K., & K., S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Wiese, M. D., & O'Connor, S. (2022). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber, 45(4), 131-134. [Link]
-
J., R., & A., S. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 716. [Link]
-
Biswas, S., & Bishayee, A. (2019). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Lanas, A., et al. (2011). Safe Prescription Recommendations for Non Steroidal Anti-inflammatory Drugs: Consensus Document Elaborated by Nominated Experts of Three Scientific Associations (SER-SEC-AEG). Reumatología Clínica (English Edition), 7(3), 147-158. [Link]
-
Al-Snafi, A. E. (2016). Medicinal plants possessed anti-inflammatory antipyretic and analgesic activities (part 2). SAS Publishers. [Link]
-
Emami, S. A., et al. (2017). Evaluation of Various Biological Activities of the Aerial Parts of Scrophularia frigida Growing in Iran. Brieflands. [Link]
-
Singh, S., & Sharma, N. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(7), 2676-2682. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
-
Fernandes, C., et al. (2014). Analgesic and Anti-Inflammatory Properties of Arylnitroalkenes. Bentham Science. [Link]
-
Lawrence, T., Willoughby, D. A., & Gilroy, D. W. (2002). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]
-
Terkeltaub, R. (2001). What makes a good anti-inflammatory drug target? ResearchGate. [Link]
-
de Oliveira, A. C. S., et al. (2023). Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review. MDPI. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Hernandez, E. J., et al. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. MDPI. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS. [Link]
-
Hernandez, E. J., et al. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. MDPI. [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. cusabio.com [cusabio.com]
- 8. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 14. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saspublishers.com [saspublishers.com]
- 16. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to the Structure-Activity Relationship of 2-Tridecyloxirane Analogs as Carnitine Palmitoyltransferase-1 Inhibitors
For researchers and drug development professionals navigating the complexities of metabolic diseases, the inhibition of carnitine palmitoyltransferase-1 (CPT-1) presents a compelling therapeutic strategy. This enzyme is a critical gatekeeper for long-chain fatty acid oxidation, a pathway often dysregulated in conditions such as type 2 diabetes, obesity, and certain cancers.[1] Among the various classes of CPT-1 inhibitors, 2-oxirane carboxylic acids, exemplified by 2-tetradecylglycidic acid (TDGA), have been instrumental in elucidating the therapeutic potential and challenges of targeting this enzyme. This guide provides an in-depth comparison of 2-tridecyloxirane analogs, focusing on their structure-activity relationship (SAR) as CPT-1 inhibitors, and offers detailed experimental protocols for their evaluation.
The Central Role of CPT-1 in Fatty Acid Metabolism
Carnitine palmitoyltransferase-1 (CPT-1) is an integral outer mitochondrial membrane enzyme that catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. This conversion is the rate-limiting step for the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation. By inhibiting CPT-1, the cellular reliance on fatty acid metabolism is reduced, leading to a metabolic shift towards glucose utilization.[2] This mechanism underlies the potential of CPT-1 inhibitors to improve glucose homeostasis in diabetic conditions.[3]
There are three known isoforms of CPT-1 with distinct tissue distributions and kinetic properties:
-
CPT-1a (liver isoform): Predominantly found in the liver. Its inhibition primarily affects hepatic glucose production.
-
CPT-1b (muscle isoform): Expressed in skeletal muscle, heart, and adipose tissue. Its inhibition can enhance glucose uptake in peripheral tissues.
-
CPT-1c (brain isoform): Located in neurons and appears to function as a sensor of lipid metabolism.
The development of isoform-selective inhibitors is a key objective to minimize potential side effects, such as the cardiac hypertrophy observed with non-selective inhibitors.[4]
Mechanism of Irreversible Inhibition by 2-Oxirane Carboxylic Acids
2-Alkyloxirane-2-carboxylates, such as TDGA, are mechanism-based irreversible inhibitors of CPT-1.[5] Their inhibitory action is a multi-step process that underscores the importance of specific structural features.
Caption: Mechanism of CPT-1 inhibition by 2-oxirane carboxylates.
The parent compound, often administered as a methyl ester (a prodrug), is hydrolyzed by cellular esterases to the active carboxylic acid.[5] Subsequently, the carboxylic acid is converted to its coenzyme A (CoA) ester by acyl-CoA synthetase.[5] This CoA derivative is the true active inhibitor that binds to the active site of CPT-1 and forms an irreversible covalent bond with the enzyme, leading to its inactivation.[5]
Structure-Activity Relationship of 2-Tridecyloxirane Analogs
The inhibitory potency of 2-alkyloxirane-2-carboxylates is highly dependent on several structural features. A comprehensive understanding of these relationships is crucial for the rational design of novel and more effective CPT-1 inhibitors.
The Essential Role of the Oxirane and Carboxylate Moieties
The oxirane (epoxide) ring is the key reactive element responsible for the irreversible inhibition of CPT-1. The strained three-membered ring is susceptible to nucleophilic attack by an amino acid residue within the enzyme's active site, leading to the formation of a stable covalent adduct. The carboxylic acid is equally critical as it serves as the handle for the enzymatic conversion to the corresponding CoA ester, the form that actively targets CPT-1.
Stereochemistry at the C-2 Position
The stereochemistry of the chiral center at the C-2 position of the oxirane ring is a critical determinant of inhibitory activity. Studies have shown that only the CoA esters of the R-(+)-enantiomers of 2-oxiranecarboxylic acids are effective inhibitors of CPT-1.[6] This stereospecificity highlights the precise geometric requirements for productive binding within the CPT-1 active site.
The Influence of Alkyl Chain Length
Table 1: Postulated Structure-Activity Relationship of 2-Alkyloxirane-2-Carboxylates on CPT-1 Inhibition
| Structural Modification | Postulated Effect on CPT-1 Inhibition | Rationale |
| Alkyl Chain Length | ||
| Short ( < C10) | Decreased potency | Insufficient hydrophobic interaction with the substrate-binding pocket. |
| Optimal (C12-C16) | High potency | Mimics the natural long-chain fatty acyl-CoA substrates, leading to strong binding affinity. |
| Long ( > C18) | Decreased potency | Potential for steric hindrance and reduced solubility, impairing access to the active site. |
| Carboxylate Group | ||
| Esterification | Inactive (prodrug) | Requires in vivo hydrolysis to the active carboxylate form.[5] |
| Bioisosteric Replacement | Variable | The ability to be converted to a CoA-like analog is crucial for activity. |
| Oxirane Ring | ||
| Opening/Removal | Loss of irreversible inhibition | The epoxide is the reactive "warhead" for covalent modification of the enzyme. |
| Stereochemistry (C-2) | R-(+)-enantiomer is active | The S-(-)-enantiomer is inactive, indicating a strict stereochemical requirement for binding.[6] |
Bioisosteric Replacement of the Carboxylic Acid Group
Given the necessity of the carboxylic acid for CoA ester formation, its replacement with other functional groups (bioisosteres) is a challenging yet potentially rewarding strategy to modulate the physicochemical and pharmacokinetic properties of these inhibitors.[7][8] Viable bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[8][9] The key consideration for maintaining CPT-1 inhibitory activity is whether the bioisostere can be recognized and activated by acyl-CoA synthetases or a similar enzymatic system to form a reactive species that can target CPT-1.
Comparative Analysis with Other CPT-1 Inhibitors
2-Tridecyloxirane analogs belong to the class of irreversible, active-site directed CPT-1 inhibitors. It is instructive to compare them with other classes of CPT-1 inhibitors to understand the broader landscape of therapeutic development.
Table 2: Comparison of Different Classes of CPT-1 Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action | Selectivity | Key Advantages | Key Disadvantages |
| 2-Oxirane Carboxylic Acids | 2-Tetradecylglycidic acid (TDGA), Etomoxir | Irreversible, covalent modification of the active site | Generally non-selective for CPT-1a/b | High potency | Potential for off-target effects and toxicity (e.g., cardiac hypertrophy).[4] |
| Aminocarnitine Analogs | ST1326 (Teglicar) | Reversible, competitive inhibition | Selective for CPT-1a | Improved safety profile, reversible action. | May have lower potency compared to irreversible inhibitors. |
| Other Small Molecules | Perhexiline, Amiodarone | Reversible, competitive inhibition | Varies | Established clinical use for other indications. | May have other pharmacological activities leading to side effects.[10] |
Experimental Protocols for the Evaluation of 2-Tridecyloxirane Analogs
The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the CPT-1 inhibitory activity of 2-tridecyloxirane analogs.
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes the differential centrifugation method for isolating mitochondria, which is a prerequisite for in vitro CPT-1 activity assays.
Caption: Workflow for the isolation of mitochondria from liver tissue.
Materials:
-
Isolation Buffer (MSHE+BSA): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, and 0.5% (w/v) fatty acid-free BSA, pH 7.4.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rodent according to approved animal welfare protocols and immediately excise the liver.
-
Place the liver in a beaker containing ice-cold isolation buffer.
-
Mince the liver into small pieces using scissors.[11]
-
Transfer the minced tissue and buffer to a pre-chilled Dounce homogenizer.
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.[6]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells.[11][12]
-
Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Centrifuge the supernatant at 11,600 x g for 10 minutes at 4°C to pellet the mitochondria.[11][12]
-
Discard the supernatant and resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without BSA and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: In Vitro CPT-1 Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of CPT-1 by quantifying the formation of radiolabeled palmitoylcarnitine.
Materials:
-
Isolated mitochondria.
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Palmitoyl-CoA.
-
L-[³H]carnitine.
-
Bovine Serum Albumin (fatty acid-free).
-
Test compounds (2-tridecyloxirane analogs).
-
Stop Solution: 1 M HCl.
-
Wash Buffer: 100 mM KCl.
-
Scintillation fluid.
Procedure:
-
In a microcentrifuge tube, pre-incubate the isolated mitochondria (50-100 µg protein) with the test compound or vehicle control in the assay buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA (e.g., 100 µM) and L-[³H]carnitine (e.g., 500 µM, with a specific activity of ~1 µCi/µmol).
-
Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled palmitoylcarnitine product from the unreacted [³H]carnitine. This can be achieved by passing the reaction mixture through a cation exchange column or by a solvent extraction method.
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the CPT-1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
-
Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell-Based CPT-1 Activity Assay (Seahorse XF Analyzer)
This protocol utilizes the Seahorse XF Analyzer to measure the effect of CPT-1 inhibitors on fatty acid oxidation in permeabilized cells by monitoring the oxygen consumption rate (OCR).[13][14]
Caption: Workflow for Seahorse XF cell-based CPT-1 assay.
Materials:
-
Seahorse XF cell culture microplates.
-
Seahorse XF Plasma Membrane Permeabilizer (PMP).
-
MAS Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates: Palmitoyl-carnitine, Malate, ADP.
-
Inhibitors: Test compounds, Etomoxir (positive control), Rotenone, Antimycin A.
Procedure:
-
Seed cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge of the Seahorse XF analyzer overnight in XF Calibrant at 37°C in a non-CO₂ incubator.[15]
-
On the day of the assay, replace the culture medium with pre-warmed MAS buffer.
-
Permeabilize the cells by adding the PMP reagent and incubate for a short period (e.g., 5-10 minutes) at 37°C.[13]
-
Load the injection ports of the sensor cartridge with the test compounds, substrates, and other inhibitors. A typical injection strategy would be:
-
Port A: Test compound or vehicle.
-
Port B: Palmitoyl-carnitine and malate.
-
Port C: ADP.
-
Port D: Rotenone and Antimycin A.
-
-
Place the cell plate in the Seahorse XF analyzer and perform the assay.
-
The instrument will measure the OCR before and after each injection. The decrease in OCR upon injection of the test compound (before the addition of substrates) or the blunted OCR response to palmitoyl-carnitine indicates CPT-1 inhibition.
-
Analyze the data to determine the dose-dependent effect of the 2-tridecyloxirane analogs on fatty acid oxidation.
Conclusion
The 2-tridecyloxirane scaffold represents a valuable starting point for the design of potent, irreversible inhibitors of CPT-1. The key determinants of activity—the oxirane ring, the carboxylic acid (or a suitable bioisostere), the R-(+) stereochemistry at C-2, and an optimal alkyl chain length—provide a clear roadmap for medicinal chemists. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of novel analogs, from in vitro enzymatic assays to cell-based metabolic profiling. As our understanding of the distinct roles of CPT-1 isoforms in health and disease continues to evolve, the development of next-generation, isoform-selective 2-oxirane carboxylic acid derivatives holds significant promise for the treatment of a range of metabolic disorders.
References
- Chen Z, Cui F, Meng L, Chen G, Li Z, et al. (2016) Carnitine Palmitoyltransferase Inhibitor in Diabetes. J Mol Genet Med 10: 238.
- Yang K, Doan MT, Stiles L, Divakaruni AS. (2021) Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols 2(3):100687.
- Gedawy A, et al. (2024) Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
- Wende AR, et al. (2017) Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice. PLoS One. 12(1):e0169864.
- Patsnap. (2024) What are CPT1 inhibitors and how do they work?
- Meanwell NA. (2021) One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. J Med Chem. 64(15):11089-11103.
- Yang K, Doan MT, Stiles L, Divakaruni AS. (2021) Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. eScholarship, University of California.
- Hartung, IV, et al. (2000) Anhydride modified cantharidin analogues. Is ring opening important in the inhibition of protein phosphatase 2A?. Bioorg Med Chem. 8(7):1843-54.
- Wende AR, et al. (2017) Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice. PLoS One. 12(1):e0169864.
- Divakaruni AS, et al. (2018) Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis.
- Kiorpes TC, et al. (1984) Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria. J Biol Chem. 259(15):9750-5.
- Benchchem. (2024) Comparative Analysis of Cox-2-IN-30 and Other Dual COX/LOX Inhibitors: A Guide for Researchers. Benchchem.
- ResearchGate. (2023) IC 50 values for LOX inhibition.
- Yang K, Doan MT, Stiles L, Divakaruni AS. (2021)
- Chemspace. (2023) Bioisosteric Replacements.
- Cambridge MedChem Consulting. (2021) Bioisosteric Replacements.
- Benchchem. (2024) Comparative Analysis of Cox-2-IN-30 and Other Dual COX/LOX Inhibitors: A Guide for Researchers. Benchchem.
- Wolf H, et al. (2001) Structures of hypoglycaemic CPT I inhibitors with substituted 2-oxiranecarboxylic acids. Biochim Biophys Acta. 1537(3):196-204.
- Peluso I, et al. (2017) Diabetes Mellitus: could the Inhibition of a Single Enzyme (CPT-1) Involved in the Beta-Oxidation Process Improve the Disease?. J Diabetes Metab. 8:726.
- Agilent Technologies. (2016) Seahorse XF96/XFe96 Training Manual.
- Patsnap. (2024) What are CPT1 inhibitors and how do they work?.
- Agilent Technologies. (n.d.) Seahorse XF Plasma Membrane Permeabilizer.
- Sigma-Aldrich. (n.d.) Isolated Mitochondria Staining Kit (CS0760) - Technical Bulletin.
- Deb, P. K., et al. (2023).
- ResearchGate. (2021) Measuring Mitochondrial Function in Permeabilized Cells Using the Seahorse XF Analyzer or a Clark-Type Oxygen Electrode.
- Kennedy MC, et al. (1996) Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochem Pharmacol. 52(2):273-80.
Sources
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. 2-Tetradecylglycidic acid, an inhibitor of carnitine palmitoyltransferase-1, induces myocardial hypertrophy via the AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-space.com [chem-space.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cpu.edu.cn [cpu.edu.cn]
- 15. Plasma Membrane Permeabilizer, Membrane Permeabilizer | Agilent [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
